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Foundational

An In-depth Technical Guide to the Mechanism of Action of 4-Aminohex-5-ynoic Acid Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 4-Aminohex-5-ynoic acid hydrochloride, also known as γ-acetylenic GABA (GABA-A), is a potent enzyme-activated, irreversible inhibitor of 4...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminohex-5-ynoic acid hydrochloride, also known as γ-acetylenic GABA (GABA-A), is a potent enzyme-activated, irreversible inhibitor of 4-aminobutyrate aminotransferase (GABA-T), the primary enzyme responsible for the degradation of the brain's main inhibitory neurotransmitter, γ-aminobutyric acid (GABA). By inactivating GABA-T, 4-aminohex-5-ynoic acid causes a significant and sustained increase in brain GABA concentrations. This elevation of GABAergic tone has profound effects on central nervous system excitability, forming the basis of its therapeutic potential as an anticonvulsant. This guide provides a detailed examination of its molecular mechanism, the biochemical consequences of its action, and the experimental methodologies used to characterize its effects.

Introduction: The Rationale for GABA-T Inhibition

The balance between excitatory and inhibitory neurotransmission is fundamental to proper brain function. Glutamate serves as the principal excitatory neurotransmitter, while GABA provides the primary inhibitory counterbalance. A disruption in this equilibrium, favoring excitation, is a key factor in the pathophysiology of numerous neurological disorders, most notably epilepsy.[1] GABA-T (EC 2.6.1.19) is the rate-limiting enzyme in the catabolism of GABA, converting it to succinic semialdehyde in a reaction that requires pyridoxal 5'-phosphate (PLP) as a cofactor.[2] Consequently, inhibiting GABA-T presents a direct and effective strategy for increasing the synaptic and extrasynaptic concentrations of GABA, thereby enhancing inhibitory signaling and reducing neuronal hyperexcitability.[1]

4-Aminohex-5-ynoic acid was rationally designed as a "suicide" or mechanism-based inactivator of GABA-T. Its structural similarity to GABA allows it to be recognized and processed by the enzyme's active site. However, its unique acetylenic functional group hijacks the enzyme's own catalytic machinery, leading to the formation of a reactive intermediate that covalently and irreversibly binds to the enzyme, rendering it inactive.[2]

Molecular Mechanism of Irreversible Inhibition

The inactivation of GABA-T by 4-aminohex-5-ynoic acid is a sophisticated process that leverages the enzyme's normal catalytic cycle. The process can be broken down into several key steps, which have been elucidated through kinetic studies, radiolabeling experiments, and X-ray crystallography of the inactivated enzyme complex.[2][3]

Step 1: Formation of the External Aldimine (Schiff Base) Like the native substrate GABA, 4-aminohex-5-ynoic acid enters the active site of GABA-T. The enzyme's PLP cofactor is initially present as an internal aldimine, linked via a Schiff base to the ε-amino group of a key lysine residue (Lys-329 in pig GABA-T). The amino group of 4-aminohex-5-ynoic acid displaces the lysine, forming a new, external aldimine with the PLP cofactor.[2]

Step 2: Abstraction of the γ-Proton and Tautomerization A basic residue in the active site facilitates the stereospecific abstraction of a proton from the carbon adjacent to the inhibitor's amino group (the γ-carbon). This is a normal step in the processing of GABA. For 4-aminohex-5-ynoic acid, this proton removal leads to a series of electron rearrangements (tautomerization) that converts the alkyne moiety into a highly reactive conjugated allene intermediate.[2]

Step 3: Michael Addition and Covalent Adduct Formation The electrophilic allene intermediate is susceptible to nucleophilic attack by a nearby residue. The crystal structure of GABA-T inactivated by the closely related γ-ethynylGABA (the non-salt form of the topic compound) confirms that the ε-amino group of the active site Lys-329 acts as the nucleophile.[3] This attack, a Michael addition, results in the formation of a stable, covalent bond between the inhibitor, the PLP cofactor, and the enzyme itself.[2][3]

Step 4: Irreversible Inactivation The resulting ternary adduct is a dead-end complex. The covalent modification of Lys-329 prevents it from participating in further catalytic cycles, and the enzyme is irreversibly inactivated. The restoration of GABA-T activity is not dependent on the dissociation of the inhibitor but rather on the de novo synthesis of new enzyme molecules.

Below is a diagram illustrating this enzyme-activated inactivation pathway.

GABAT_Inactivation cluster_0 GABA-T Active Site Enzyme_PLP Active GABA-T (PLP-Lys329 Schiff Base) External_Aldimine External Aldimine (PLP-Inh Schiff Base) Inhibitor 4-Aminohex-5-ynoic Acid (Inh) Inhibitor->Enzyme_PLP Binding & Schiff Base Exchange Reactive_Intermediate Reactive Allene Intermediate External_Aldimine->Reactive_Intermediate γ-Proton Abstraction & Tautomerization Inactive_Complex Covalent Ternary Adduct (Enzyme-PLP-Inh) IRREVERSIBLY INACTIVATED Reactive_Intermediate->Inactive_Complex Michael Addition by Active Site Nucleophile (Lys-329)

Caption: Mechanism of GABA-T inactivation by 4-aminohex-5-ynoic acid.

Biochemical and Physiological Consequences

The primary and most significant consequence of GABA-T inactivation is the elevation of GABA levels in the brain. Studies in animal models have demonstrated that administration of γ-acetylenic GABA leads to a substantial, dose-dependent increase in brain GABA concentrations. For instance, a dose of 100 mg/kg (i.p.) in rats was shown to cause a several-fold increase in brain GABA.[4]

This elevation of GABA enhances both phasic (synaptic) and tonic (extrasynaptic) inhibition:

  • Phasic Inhibition: Increased GABA availability in the presynaptic terminal leads to higher concentrations of GABA being released into the synaptic cleft upon neuronal firing, resulting in a stronger inhibitory postsynaptic potential (IPSP) in the postsynaptic neuron.

  • Tonic Inhibition: Elevated ambient GABA levels in the extracellular space lead to the persistent activation of high-affinity, extrasynaptic GABA-A receptors, generating a constant inhibitory "tone" that reduces the overall excitability of the neuronal network.

The net effect is a powerful suppression of neuronal hyperexcitability, which is highly effective in preventing the initiation and propagation of seizure activity.[5]

ParameterEffect of 4-Aminohex-5-ynoic Acid AdministrationReference
Enzyme Activity Irreversible inactivation of GABA-Transaminase[2]
Brain GABA Levels Several-fold increase[4]
Neuronal Excitability Decreased[1]
Seizure Threshold Increased[5]

Experimental Methodologies for Characterization

The mechanism and effects of 4-aminohex-5-ynoic acid are characterized using a combination of in vitro and in vivo experimental techniques.

In Vitro GABA-T Inhibition Assay

This assay quantifies the rate of enzyme inactivation and determines key kinetic parameters. A common method is a coupled-enzyme spectrophotometric assay.

Principle: The activity of GABA-T is measured indirectly by monitoring the production of one of its products, succinic semialdehyde (SSA). A second enzyme, succinic semialdehyde dehydrogenase (SSADH), is added to the reaction mixture along with NADP+. SSADH oxidizes SSA to succinate, with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH production is directly proportional to the rate of the GABA-T reaction. To measure irreversible inhibition, GABA-T is pre-incubated with 4-aminohex-5-ynoic acid for various times before the substrates are added to measure the remaining enzyme activity.

Assay_Workflow cluster_reaction Coupled Enzyme Reaction cluster_protocol Experimental Protocol GABA GABA SSA Succinic Semialdehyde GABA->SSA GABA-T aKG α-Ketoglutarate aKG->SSA GABA-T Glu Glutamate NADPH NADPH (Abs @ 340nm) SSA->NADPH SSADH NADP NADP+ NADP->NADPH SSADH Succinate Succinate Step1 1. Pre-incubate GABA-T with 4-aminohex-5-ynoic acid at various concentrations and times. Step2 2. Initiate reaction by adding GABA, α-KG, SSADH, and NADP+. Step1->Step2 Step3 3. Monitor absorbance at 340nm over time in a spectrophotometer. Step2->Step3 Step4 4. Calculate remaining enzyme activity and determine kinetic parameters (kinact, KI). Step3->Step4

Caption: Workflow for a coupled-enzyme GABA-T activity assay.

Step-by-Step Protocol:

  • Prepare Reagents: Prepare a reaction buffer (e.g., 50 mM potassium pyrophosphate, pH 8.6, with 1 mM 2-mercaptoethanol). Prepare stock solutions of GABA, α-ketoglutarate, NADP+, SSADH, and 4-aminohex-5-ynoic acid hydrochloride.

  • Pre-incubation: In a 96-well plate, add purified GABA-T enzyme to the reaction buffer. Add various concentrations of 4-aminohex-5-ynoic acid to different wells. Incubate for a defined period (e.g., 0, 5, 10, 20, 30 minutes) at 25°C.

  • Initiate Reaction: Prepare a substrate cocktail containing GABA, α-ketoglutarate, NADP+, and SSADH. Add the cocktail to all wells simultaneously to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader capable of kinetic measurements. Record the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well. Plot the log of the percent remaining activity against the pre-incubation time to determine the observed rate of inactivation (k_obs). Plot k_obs against the inhibitor concentration to determine the maximal rate of inactivation (k_inact) and the inhibition constant (K_I).

In Vivo Measurement of Brain GABA Levels

In vivo microdialysis is the gold standard for measuring extracellular neurotransmitter levels in the brains of living animals.

Principle: A small, semi-permeable microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized or freely moving animal. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Small molecules in the extracellular fluid, including GABA, diffuse across the membrane and into the perfusion fluid (the dialysate) down their concentration gradient. The collected dialysate is then analyzed to quantify GABA concentrations.

Step-by-Step Protocol:

  • Surgical Implantation: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame. Surgically implant a guide cannula aimed at the brain region of interest (e.g., striatum, hippocampus). Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion and Equilibration: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours, collecting baseline samples.

  • Drug Administration: Administer 4-aminohex-5-ynoic acid hydrochloride (e.g., via intraperitoneal injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.

  • GABA Quantification (HPLC): Analyze the GABA concentration in the dialysate samples using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection after pre-column derivatization (e.g., with o-phthaldialdehyde/mercaptoethanol).

Pharmacokinetics and Duration of Action

A full pharmacokinetic profile for 4-aminohex-5-ynoic acid is not extensively detailed in the public literature. However, for an irreversible inhibitor, the duration of the pharmacological effect is not primarily determined by the drug's elimination half-life. Instead, the effect persists until the inactivated enzyme is replaced by newly synthesized protein. This means that even after the drug has been cleared from the system, the elevation in GABA levels can be long-lasting. A kinetic model for the in vivo action of 4-aminohex-5-ynoic acid has been developed, which allows for the estimation of the effective concentration of the drug at its target site and the extent of enzyme inactivation over time.[3]

Conclusion

4-Aminohex-5-ynoic acid hydrochloride is a classic example of rational drug design, functioning as a highly effective mechanism-based inactivator of GABA-transaminase. Its sophisticated chemical mechanism, which co-opts the enzyme's own catalytic machinery, leads to irreversible inhibition and a durable increase in brain GABA levels. This targeted action on a key node of neurotransmitter metabolism provides a powerful means to rebalance aberrant neuronal excitability, underpinning its utility in the study and potential treatment of neurological disorders such as epilepsy. The experimental protocols detailed herein represent the foundational tools for the continued investigation of this and other GABA-T inhibitors in drug discovery and development.

References

  • Silverman, R. B. (2022). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Journal of Medicinal Chemistry, 65(15), 10235–10269. [Link]

  • Storici, P., De Biase, D., Bossa, F., Bruno, S., Mozzarelli, A., Peneff, C., Silverman, R. B., & Schirmer, T. (2004). Structures of gamma-aminobutyric acid (GABA) aminotransferase, a pyridoxal 5'-phosphate, and [2Fe-2S] cluster-containing enzyme, complexed with gamma-ethynyl-GABA and with the antiepilepsy drug vigabatrin. The Journal of Biological Chemistry, 279(1), 363–373. [Link]

  • Carney, I. T., Miller, S. A., Basford, J. M., & John, R. A. (1984). A kinetic model for the action of the enzyme activated irreversible inhibitor 4-amino-5-hexynoic acid in vivo. Biochemical Pharmacology, 33(23), 3765–3769. [Link]

  • Lippert, B., Metcalf, B. W., Jung, M. J., & Casara, P. (1977). 4-amino-hex-5-enoic acid, a selective catalytic inhibitor of 4-aminobutyric-acid aminotransferase in mammalian brain. European Journal of Biochemistry, 74(3), 441–445. [Link]

  • Abdul-Ghani, A. S., Coutinho-Netto, J., & Bradford, H. F. (1980). The action of gamma-vinyl-GABA and gamma-acetylenic-GABA on the resting and stimulated release of GABA in vivo. Brain Research, 191(2), 471–481. [Link]

  • Palfreyman, M. G., Schechter, P. J., Buckett, W. R., Tell, G. P., & Koch-Weser, J. (1981). The pharmacology of GABA-transaminase inhibitors. Biochemical Pharmacology, 30(8), 817–824. [Link]

  • Ferkany, J. W., & Enna, S. J. (1978). The effect of gamma-acetylenic GABA, an enzyme-activated irreversible inhibitor of GABA-transaminase, on dopamine pathways of the extrapyramidal and limbic systems. European Journal of Pharmacology, 50(4), 325–336. [Link]

  • Jung, M. J., Lippert, B., Metcalf, B. W., Schechter, P. J., Böhlen, P., & Sjoerdsma, A. (1977). The effect of 4-amino hex-5-ynoic acid (gamma-acetylenic GABA, gammma-ethynyl GABA) a catalytic inhibitor of GABA transaminase, on brain GABA metabolism in vivo. Journal of Neurochemistry, 28(4), 717–723. [Link]

  • Löscher, W., & Hörstermann, D. (1994). Differential effects of vigabatrin, gamma-acetylenic GABA, aminooxyacetic acid, and valproate on levels of various amino acids in rat brain regions and plasma. Naunyn-Schmiedeberg's Archives of Pharmacology, 349(3), 270–278. [Link]

  • Richardson-Merrell Inc. (1979). Process for making 4-aminohex-5-enoic acid. U.S.
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  • PubChem. (n.d.). 4-Amino-5-hexynoic acid. National Center for Biotechnology Information. Retrieved February 2024, from [Link]

  • Singh, P., et al. (2025). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. Current Issues in Molecular Biology, 47(12), 1032. [Link]

  • Nanavati, S. M., & Silverman, R. B. (1991). Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by 4-amino-5-hexynoic acid (gamma-ethynyl GABA). Journal of the American Chemical Society, 113(24), 9341–9349. [Link]

  • Schechter, P. J., & Tranier, Y. (1977). Effect of elevated brain GABA concentrations on the actions of bicuculline and picrotoxin in mice. Psychopharmacology, 54(2), 145–148. [Link]

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Exploratory

Introduction: The GABAergic System and the Role of GABA Transaminase

An In-Depth Technical Guide to 4-Aminohex-5-ynoic Acid Hydrochloride: A Potent Inhibitor of GABA Transaminase In the mammalian central nervous system (CNS), a delicate balance between excitatory and inhibitory neurotrans...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Aminohex-5-ynoic Acid Hydrochloride: A Potent Inhibitor of GABA Transaminase

In the mammalian central nervous system (CNS), a delicate balance between excitatory and inhibitory neurotransmission is paramount for proper neuronal function. The primary inhibitory neurotransmitter responsible for maintaining this equilibrium is γ-aminobutyric acid (GABA).[1] When GABA levels fall below a critical threshold, excessive neuronal excitation can occur, leading to conditions such as convulsions and seizures.[1] The concentration of GABA in the brain is regulated by the GABA shunt, a metabolic pathway where the enzyme GABA transaminase (GABA-T), also known as 4-aminobutyrate transaminase, plays a crucial catabolic role.[2][3]

GABA-T is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of GABA and α-ketoglutarate into succinic semialdehyde and L-glutamate.[1][3] By degrading GABA, GABA-T effectively reduces inhibitory tone. Consequently, inhibiting GABA-T is a key therapeutic strategy to increase synaptic GABA concentrations, enhance inhibitory signaling, and manage neurological disorders characterized by neuronal hyperexcitability.[1][4] This guide focuses on 4-aminohex-5-ynoic acid hydrochloride, a potent mechanism-based inhibitor of GABA-T, exploring its mechanism, properties, and application in research.

4-Aminohex-5-ynoic Acid Hydrochloride: A Profile

4-Aminohex-5-ynoic acid, also known as γ-acetylenic GABA, is a structural analog of GABA that acts as a catalytic, irreversible inhibitor of GABA-T.[5][6] Its hydrochloride salt is a commonly used form in research settings. This compound was designed as a "suicide inactivator," meaning it is processed by the target enzyme's catalytic machinery, leading to the generation of a reactive intermediate that covalently binds to and permanently inactivates the enzyme.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 4-aminohex-5-ynoic acid hydrochloride is essential for its proper handling, storage, and use in experimental settings.

PropertyValue
CAS Number 103451-26-9
Molecular Formula C₆H₉NO₂ · HCl
Molecular Weight 163.6 g/mol
Synonyms γ-Acetylenic GABA hydrochloride, RMI 71645[7]
Purity Typically ≥97%
Storage Temperature 0-8 °C
InChI Key ZAVKUGNSMAPIEF-UHFFFAOYSA-N

Mechanism of Action: Irreversible Inactivation of GABA-T

The inactivation of GABA-T by 4-aminohex-5-ynoic acid is a sophisticated process that leverages the enzyme's own catalytic mechanism. The process involves several key steps, leading to the formation of a stable, covalent adduct with the enzyme's active site.

Three potential inactivation mechanisms were initially considered, but detailed studies have elucidated that the inactivation proceeds primarily through an enamine pathway.[1][8] The key steps are as follows:

  • Schiff Base Formation: Like the natural substrate GABA, 4-aminohex-5-ynoic acid enters the GABA-T active site and forms a Schiff base with the PLP cofactor.

  • Tautomerization and Michael Addition: The enzyme catalyzes a tautomerization of the alkyne group. This rearrangement is followed by a Michael addition, a nucleophilic attack from an active site residue.

  • Covalent Adduct Formation: This nucleophilic attack results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation. Spectroscopic measurements have confirmed the flow of electrons into the PLP pyridine ring during this process.[1]

The X-ray crystal structure of GABA-T inactivated by 4-aminohex-5-ynoic acid has confirmed the specific adduct formed, providing definitive evidence for the inactivation mechanism.[1]

GABAT_Inactivation cluster_Enzyme GABA-T Active Site Enzyme GABA-T + PLP Cofactor Intermediate1 Schiff Base Intermediate Enzyme->Intermediate1 Forms Schiff Base Intermediate2 Tautomerized Intermediate (Allenic Carbocation) Intermediate1->Intermediate2 Enzyme-catalyzed Tautomerization Inactivated_Enzyme Covalently Bound Inactivated Enzyme Intermediate2->Inactivated_Enzyme Michael Addition by Active Site Nucleophile Inhibitor 4-Aminohex-5-ynoic Acid Inhibitor->Enzyme Binds to Active Site

Caption: Workflow for the in vitro GABA-T spectrophotometric inhibition assay.

In Vivo Effects and Research Applications

Administration of 4-aminohex-5-ynoic acid in vivo leads to a dose- and time-dependent irreversible inhibition of GABA-T in the brain. [5]This potent inhibition results in a significant elevation of brain GABA concentrations. [5][6]The functional consequence of this biochemical effect is a pronounced anticonvulsant activity, which has been demonstrated in various animal models of epilepsy.

Due to its specific and potent mechanism, 4-aminohex-5-ynoic acid hydrochloride serves as an invaluable tool for:

  • Neuroscience Research: Studying the role of the GABAergic system in various physiological and pathological processes.

  • Epilepsy Research: Investigating the mechanisms underlying seizures and evaluating novel anticonvulsant therapies.

  • Drug Development: Serving as a reference compound for the development of new GABA-T inhibitors with improved potency and pharmacokinetic profiles. [9] Beyond its effects on GABA-T, it has also been shown to inhibit 5-aminolevulinic acid synthesis in plants, affecting chlorophyll and phytochrome production, highlighting its utility in plant biology research. [10]

Conclusion

4-Aminohex-5-ynoic acid hydrochloride is a classic, potent, and well-characterized mechanism-based inactivator of GABA transaminase. Its ability to irreversibly inhibit the primary enzyme responsible for GABA degradation makes it an essential pharmacological tool for researchers in neuroscience and drug development. A thorough understanding of its mechanism of action, coupled with robust and validated experimental protocols, enables scientists to effectively probe the complexities of the GABAergic system and its role in health and disease.

References

  • Benchchem. (n.d.). Comparative Analysis of 2-(2-Aminobut-3-enyl)malonic Acid and Related GABA-Transaminase Inhibitors: An In Vitro and In Vivo Corr.
  • Profacgen. (n.d.). GABA Transaminase (GABA-T) Assay Kit (PROAG-K003S).
  • Shelp, B. J., Bown, A. W., & McLean, M. D. (2025). Cost-effective production of Escherichia coli “GABase” for spectrophotometric determination of γ-aminobutyrate (GABA). Oxford Academic.
  • Siddiqui, N., Arshad, M. F., Khan, S. A., & Ahsan, W. (n.d.). In vitro GABA-transaminase inhibition assay of selected compounds. ResearchGate.
  • Silverman, R. B. (n.d.). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. PMC.
  • European Patent Office. (1993, June 16). Novel process for preparing 4-amino-5-hexenoic acid.
  • Technical Disclosure Commons. (2023, February 1). Improved process for the preparation of (±) 4-amino-5-hexenoic acid.
  • Jung, M. J., Lippert, B., Metcalf, B. W., Schechter, P. J., Böhlen, P., & Sjoerdsma, A. (1977). The effect of 4-amino hex-5-ynoic acid (gamma-acetylenic GABA, gammma-ethynyl GABA) a catalytic inhibitor of GABA transaminase, on brain GABA metabolism in vivo. Journal of Neurochemistry, 28(4), 717-723.
  • Google Patents. (n.d.). US4178463A - Process for making 4-aminohex-5-enoic acid.
  • Google Patents. (n.d.). ES482414A1 - Process for making 4-aminohex-5-enoic acid.
  • AChemBlock. (n.d.). 4-aminohex-5-ynoic acid hydrochloride | 103451-26-9.
  • Lee, H., Lee, G., Kim, H., Shin, S., & Kim, K. T. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. PMC.
  • Labclinics. (n.d.). γ-Acetylenic GABA.
  • R Discovery. (1992, March 17). ChemInform Abstract: Mechanism of Inactivation of γ‐Aminobutyric Acid Aminotransferase by 4‐Amino‐5‐hexynoic Acid (γ‐Ethynyl GABA).
  • Lippert, B., Metcalf, B. W., Jung, M. J., & Casara, P. (1977). gamma-Vinyl GABA (4-amino-hex-5-enoic acid), a new selective irreversible inhibitor of GABA-T: effects on brain GABA metabolism in mice. Journal of Neurochemistry, 29(5), 797-802.
  • Corriveau, D. P., & Beale, S. I. (n.d.). 4-Amino-5-Hexynoic Acid—A Potent Inhibitor of Tetrapyrrole Biosynthesis in Plants. NIH.
  • Echemi. (n.d.). Buy 4-aminohex-5-ynoic acid from JHECHEM CO LTD.
  • MilliporeSigma. (n.d.). 4-aminohex-5-ynoic acid hydrochloride.
  • Nanobashvili, Z., Neugebauer, A., & Schilt, J. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society.
  • Benchchem. (n.d.). A Technical Guide to the Mechanism of Action of 4-Amino-2-methylbut-2-enoic Acid and its Analogs as GABA Transaminase Inhibitors.

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Foundational

Technical Whitepaper: Chemical Structure, Pharmacology, and Experimental Applications of 4-Aminohex-5-ynoic Acid Hydrochloride

Executive Summary 4-Aminohex-5-ynoic acid hydrochloride (commonly known as γ-acetylenic GABA hydrochloride) is a highly potent, mechanism-based irreversible inhibitor of 4-aminobutyrate transaminase (GABA-T)[1]. As a str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Aminohex-5-ynoic acid hydrochloride (commonly known as γ-acetylenic GABA hydrochloride) is a highly potent, mechanism-based irreversible inhibitor of 4-aminobutyrate transaminase (GABA-T)[1]. As a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), this compound acts as a "suicide substrate," covalently binding to the active site of GABA-T and preventing the degradation of GABA into succinic semialdehyde[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic pharmacology, and validated experimental protocols for neurochemical research.

Chemical Identity and Physicochemical Properties

The structural integrity of 4-aminohex-5-ynoic acid features a terminal alkyne group, which is critical for its mechanism of action[2]. The hydrochloride (HCl) salt formulation is preferred in laboratory settings due to its enhanced aqueous solubility and stability in physiological buffers, which is crucial for precise dosing in in vitro and in vivo assays.

Quantitative Data Summary
PropertyValue (Free Base)Value (HCl Salt)Reference
IUPAC Name 4-aminohex-5-ynoic acid4-aminohex-5-ynoic acid hydrochloride[2],[3]
CAS Number 57659-38-8103451-26-9[2],[3]
Molecular Formula C₆H₉NO₂C₆H₁₀ClNO₂[2],[3]
Molecular Weight 127.14 g/mol 163.6 g/mol [2],
InChI Key BJNIHWSOVCDBHS-UHFFFAOYSA-NZAVKUGNSMAPIEF-UHFFFAOYSA-N[2],[3]
Canonical SMILES C#CC(CCC(=O)O)NC#CC(CCC(=O)O)N.Cl[2],[3]

Mechanistic Pharmacology: Suicide Inhibition of GABA-T

The pharmacological value of 4-aminohex-5-ynoic acid lies in its absolute specificity and irreversibility. The compound targets pyridoxal phosphate (PLP)-dependent transaminases.

Causality of Inhibition: The inhibition is stereospecific. The enzyme's normal catalytic mechanism abstracts a proton from the substrate. When 4-aminohex-5-ynoic acid enters the active site, the enzyme abstracts the propargylic hydrogen from the inhibitor[4]. This catalytic step unexpectedly generates a highly reactive conjugated allene (an alkylating agent) directly within the active site. This intermediate rapidly attacks a nearby nucleophilic amino acid residue, forming a covalent bond and permanently inactivating the enzyme[4]. Because the enzyme itself participates in its own destruction, this is termed "suicide inhibition." The systemic result is a profound, sustained elevation of extracellular GABA levels in the brain[5].

Pathway Glutamate L-Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Decarboxylation GABA γ-Aminobutyric Acid (GABA) GAD->GABA GABAT GABA Transaminase (GABA-T) GABA->GABAT Transamination SSA Succinic Semialdehyde GABAT->SSA Inhibitor 4-Aminohex-5-ynoic acid (Suicide Inhibitor) Inhibitor->GABAT Covalent Alkylation (Irreversible)

GABA metabolic pathway and mechanism-based suicide inhibition by 4-aminohex-5-ynoic acid.

Synthetic Pathways

The synthesis of 4-aminohex-5-ynoic acid requires precise stereochemical control to yield the active enantiomer. According to established patent literature, the synthesis often begins with pyrrolidone derivatives. Specifically, a 3-substituted-5-vinyl-2-pyrrolidone compound is treated with an excess of a strong acid (or base followed by acid) at elevated temperatures (100°C to 150°C) to facilitate ring-opening and functional group transformation[6]. The resulting mixture is purified using an acidic ion-exchange resin (e.g., Amberlite IR-120) and crystallized to yield the pure alkyne derivative[6]. The hydrochloride salt is subsequently formed by reacting the free base with stoichiometric amounts of hydrochloric acid, ensuring a highly pure, water-soluble crystalline powder[3].

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: In Vivo Microdialysis and Superfusion of the Sensorimotor Cortex

Objective: To continuously monitor the extracellular accumulation of GABA following the administration of 4-aminohex-5-ynoic acid HCl. Causality: Microdialysis is selected over post-mortem tissue homogenization because post-mortem hypoxia rapidly alters GABA concentrations. Microdialysis captures real-time kinetic efflux in awake, freely moving subjects[7].

Step-by-Step Methodology:

  • Stereotaxic Surgery: Implant a concentric microdialysis guide cannula into the sensorimotor cortex of the rat under isoflurane anesthesia. Secure with dental cement. Allow 5 days for recovery to ensure the blood-brain barrier heals, preventing artifactual leakage of systemic amino acids.

  • Probe Equilibration: Insert the microdialysis probe (2 mm membrane) and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min. Self-Validation Step: Discard the first 60 minutes of dialysate to account for insertion trauma and establish a stable baseline.

  • Baseline Sampling: Collect dialysate fractions every 10 minutes for 1 hour. Analyze immediately via HPLC-ECD to confirm stable baseline GABA levels.

  • Inhibitor Administration: Administer 4-aminohex-5-ynoic acid HCl (e.g., 100 mg/kg i.p.). The HCl salt ensures rapid systemic absorption and blood-brain barrier penetration without precipitation in the peritoneal cavity[7].

  • Post-Dose Kinetic Collection: Continue collecting 10-minute fractions for 3 to 4 hours. Peak GABA accumulation typically occurs between 50 to 90 minutes post-injection[7].

  • Quantification: Derivatize samples with o-phthalaldehyde (OPA) and analyze via High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Workflow S1 1. Stereotaxic Implantation (Guide Cannula) S2 2. Probe Equilibration (aCSF Perfusion) S1->S2 S3 3. Baseline GABA Sampling (Self-Validation) S2->S3 S4 4. Inhibitor Administration (4-aminohex-5-ynoic acid HCl) S3->S4 S5 5. Post-Dose Microdialysis (Kinetic Collection) S4->S5 S6 6. HPLC-ECD Quantification (Data Analysis) S5->S6

Step-by-step experimental workflow for in vivo microdialysis and GABA quantification.

Safety, Handling, and Toxicity

When handling 4-aminohex-5-ynoic acid hydrochloride, standard laboratory safety protocols must be strictly enforced. According to the Globally Harmonized System (GHS) classification, the compound presents the following hazards[2],[3]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage: The compound must be stored at 0–8 °C in a desiccated environment to prevent hydrolytic degradation of the terminal alkyne and amine groups[3].

References

  • National Center for Biotechnology Information. "4-Amino-5-hexynoic acid | C6H9NO2 | CID 3452" PubChem. Available at:[Link]

  • Wikipedia Contributors. "γ-Acetylenic GABA" Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Jung, M. J., et al. "Mechanism of the stereospectific irreversible inhibition of bacterial glutamic acid decarboxylase by (R)-(--)-4-aminohex-5-ynoic acid, an analogue of 4-aminobutyric acid." Biochemistry (1978). Available at:[Link]

  • Jung, M. J., et al. "The effect of 4-amino hex-5-ynoic acid (gamma-acetylenic GABA, gammma-ethynyl GABA) a catalytic inhibitor of GABA transaminase, on brain GABA metabolism in vivo." Journal of Neurochemistry (1977). Available at: [Link]

  • Metcalf, B. W., et al. "Process for making 4-aminohex-5-enoic acid." US Patent US4178463A (1979).
  • Abdul-Ghani, A. S., et al. "The action of gamma-vinyl-GABA and gamma-acetylenic-GABA on the resting and stimulated release of GABA in vivo." Brain Research (1981). Available at:[Link]

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Exploratory

An In-Depth Technical Guide to 4-Aminohex-5-ynoic Acid Hydrochloride: A Potent GABA Transaminase Inactivator

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Aminohex-5-ynoic acid hydrochloride, also known as gamma-acetylenic GABA (GAG), is a potent, irreversible inhibitor of the enzyme γ-aminobuty...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminohex-5-ynoic acid hydrochloride, also known as gamma-acetylenic GABA (GAG), is a potent, irreversible inhibitor of the enzyme γ-aminobutyric acid aminotransferase (GABA-AT). This enzyme plays a crucial role in the catabolism of the primary inhibitory neurotransmitter in the central nervous system, GABA. By inactivating GABA-AT, 4-aminohex-5-ynoic acid leads to an increase in synaptic GABA concentrations, a mechanism of significant interest in the treatment of neurological disorders such as epilepsy and addiction.[1] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for 4-aminohex-5-ynoic acid hydrochloride, tailored for professionals in research and drug development.

Chemical and Physical Properties

A clear understanding of the fundamental chemical and physical properties of 4-aminohex-5-ynoic acid hydrochloride is essential for its handling, formulation, and application in a research setting.

PropertyValueSource
CAS Number 103451-26-9[2]
Molecular Formula C₆H₁₀ClNO₂
Molecular Weight 163.6 g/mol
Synonyms gamma-Acetylenic GABA hydrochloride, GAG hydrochloride[3]
Physical Form Powder or crystals
Storage Temperature 0-8 °C, Inert atmosphere[2]

Mechanism of Action: Irreversible Inhibition of GABA-AT

4-Aminohex-5-ynoic acid acts as a mechanism-based inactivator, or "suicide inhibitor," of GABA-AT. The inactivation process is a sophisticated example of enzyme-catalyzed transformation of a benign substrate into a highly reactive species within the enzyme's active site.

The inactivation is primarily understood to proceed via an enamine pathway .[1][4] The process begins with the formation of a Schiff base between the amino group of 4-aminohex-5-ynoic acid and the pyridoxal phosphate (PLP) cofactor of GABA-AT. Following this, the enzyme abstracts a proton, leading to tautomerization and the formation of a conjugated allene intermediate. This allene is then attacked by an active site nucleophile, leading to the formation of a stable, covalent adduct with the enzyme, thereby irreversibly inactivating it. A detailed study has shown that 4-aminohex-5-ynoic acid inactivates GABA-AT by a single mechanism, the enamine pathway.[4]

The following diagram illustrates the proposed mechanism of GABA-AT inactivation by 4-aminohex-5-ynoic acid.

GABA_AT_Inactivation cluster_0 Enzyme Active Site GAG 4-Aminohex-5-ynoic acid (GAG) GABA_AT_PLP GABA-AT-PLP Complex GAG->GABA_AT_PLP Enters Active Site Schiff_Base Schiff Base Formation GABA_AT_PLP->Schiff_Base Tautomerization Tautomerization Schiff_Base->Tautomerization Allene_Intermediate Reactive Allene Intermediate Tautomerization->Allene_Intermediate Covalent_Adduct Covalent Adduct Formation (Irreversible Inactivation) Allene_Intermediate->Covalent_Adduct Nucleophilic Attack by Enzyme Residue

Caption: Proposed mechanism of GABA-AT inactivation by 4-aminohex-5-ynoic acid.

Experimental Protocols

General Synthetic Strategy

A plausible synthetic route could involve:

  • Protection of an amino acid starting material: To prevent unwanted side reactions.

  • Introduction of the alkyne functionality: This could be achieved through various organic reactions, such as the addition of an acetylide to an electrophilic center.

  • Deprotection and salt formation: Removal of the protecting groups and subsequent reaction with hydrochloric acid to yield the desired hydrochloride salt.

Researchers should consult detailed synthetic organic chemistry literature and patents for specific reaction conditions and purification methods.

GABA-T Inhibition Assay: A Coupled-Enzyme Approach

To evaluate the inhibitory potency of 4-aminohex-5-ynoic acid hydrochloride, a continuous spectrophotometric assay can be employed. This method couples the activity of GABA-AT to a reporter enzyme, allowing for the real-time monitoring of inhibition.

Principle:

This assay measures the production of glutamate by GABA-T. The glutamate is then utilized by glutamate dehydrogenase, which catalyzes the oxidative deamination of glutamate to α-ketoglutarate and ammonia, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.[6]

Materials:

  • Purified or recombinant GABA-AT

  • 4-Aminohex-5-ynoic acid hydrochloride

  • γ-Aminobutyric acid (GABA)

  • α-Ketoglutarate

  • NAD⁺

  • Glutamate dehydrogenase

  • Potassium pyrophosphate buffer (pH 8.5)

  • Spectrophotometer (UV-Vis)

Procedure:

  • Prepare a reaction mixture: In a suitable buffer (e.g., potassium pyrophosphate, pH 8.5), combine α-ketoglutarate, NAD⁺, and glutamate dehydrogenase.

  • Pre-incubation (for time-dependent inhibition): Add the GABA-AT enzyme to the reaction mixture. To one set of reactions, add the inhibitor (4-aminohex-5-ynoic acid hydrochloride) at various concentrations. To a control set, add the vehicle. Incubate for various time points to assess time-dependent inactivation.

  • Initiate the reaction: Add a saturating concentration of the substrate, GABA, to start the enzymatic reaction.

  • Monitor absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time. The rate of this increase is directly proportional to the GABA-AT activity.

  • Data Analysis: Compare the rates of the inhibited reactions to the control to determine the extent of inhibition. For irreversible inhibitors, plotting the pseudo-first-order rate constants of inactivation against the inhibitor concentration can provide the inactivation rate constant (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

The following diagram outlines the workflow for the GABA-T inhibition assay.

GABA_T_Assay cluster_workflow GABA-T Inhibition Assay Workflow Prepare_Mixture Prepare Reaction Mixture (Buffer, α-KG, NAD+, GDH) Pre_incubation Pre-incubate GABA-AT with/without Inhibitor Prepare_Mixture->Pre_incubation Initiate_Reaction Add GABA to Initiate Reaction Pre_incubation->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Data_Analysis Analyze Data to Determine Inhibition Kinetics Monitor_Absorbance->Data_Analysis

Caption: Workflow for the coupled-enzyme GABA-T inhibition assay.

Conclusion

4-Aminohex-5-ynoic acid hydrochloride is a valuable research tool for studying the GABAergic system. Its potent and irreversible inhibition of GABA-AT provides a means to modulate GABA levels in vitro and in vivo, offering insights into the roles of this critical neurotransmitter in health and disease. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their studies. As with any potent biological agent, appropriate safety precautions and handling procedures should be followed at all times.

References

  • Silverman, R. B. (2021). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. ACS Chemical Neuroscience, 12(15), 2680–2697. [Link]

  • Jahng, Y. (1992). ChemInform Abstract: Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by 4-Amino-5-hexynoic Acid (γ-Ethynyl GABA). ChemInform, 23(11). [Link]

  • Wikipedia. γ-Acetylenic GABA. [Link]

  • PubChem. 4-Amino-5-hexynoic acid. [Link]

  • Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. [Link]

  • Google Patents. US4178463A - Process for making 4-aminohex-5-enoic acid.
  • Abdul-Ghani, A. S., et al. (1981). The action of gamma-vinyl-GABA and gamma-acetylenic-GABA on the resting and stimulated release of GABA in vivo. Brain Research, 222(2), 355-364. [Link]

  • Google Patents. ES482414A1 - Process for making 4-aminohex-5-enoic acid.

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Foundational

A Technical Guide to the Pharmacokinetics of 4-Aminohex-5-ynoic Acid in Murine Models

Abstract 4-aminohex-5-ynoic acid, commonly known as γ-vinyl GABA or vigabatrin (VGB), is a rationally designed, mechanism-based irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the primary enzyme resp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-aminohex-5-ynoic acid, commonly known as γ-vinyl GABA or vigabatrin (VGB), is a rationally designed, mechanism-based irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the catabolism of the inhibitory neurotransmitter GABA.[1][2] By inactivating GABA-T, vigabatrin elevates brain GABA concentrations, a mechanism central to its efficacy as an antiepileptic drug.[3][4] Murine models are indispensable for the preclinical evaluation of vigabatrin, providing critical insights into its therapeutic potential and toxicological profile. Understanding the pharmacokinetics (PK)—the journey of the drug through the body—in these models is fundamental to interpreting pharmacodynamic outcomes, designing effective dosing strategies, and translating preclinical findings to clinical applications. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of 4-aminohex-5-ynoic acid in mice, details field-proven methodologies for its study, and explains the causal relationships that govern its disposition.

Core Mechanism of Action: The Foundation of Vigabatrin's Pharmacokinetic-Pharmacodynamic Relationship

Unlike conventional drugs whose effects are directly tied to their plasma concentration, the action of vigabatrin is dictated by its irreversible inactivation of GABA-T.[5] The drug acts as a "suicide inhibitor"; GABA-T recognizes it as a substrate, but during the catalytic process, a reactive intermediate is formed that covalently binds to and permanently inactivates the enzyme.[1]

The clinical and neurological effects of vigabatrin, therefore, are not correlated with its own half-life in the plasma but rather with the rate of de novo synthesis of the GABA-T enzyme.[6] This is a critical concept for designing and interpreting PK/PD studies. While the drug may be cleared from the plasma within hours, the elevation in brain GABA levels and the corresponding therapeutic effects can persist for days until sufficient new enzyme is produced.[5][6]

G cluster_inhibition Mechanism of Action cluster_outcome Pharmacodynamic Outcome VGB Vigabatrin (4-aminohex-5-ynoic acid) GABA_T GABA-Transaminase (GABA-T) VGB->GABA_T Irreversible Inhibition Inactive_GABA_T Inactive Enzyme Complex GABA_T->Inactive_GABA_T GABA_Metabolism GABA Catabolism GABA_T->GABA_Metabolism GABA GABA GABA->GABA_T Normal Substrate Brain_GABA_Levels Increased Brain GABA Levels Inactive_GABA_T->Brain_GABA_Levels Leads to

Caption: Mechanism of GABA-T inactivation by vigabatrin.

Pharmacokinetic Profile in Murine Models (ADME)

The pharmacokinetic properties of 4-aminohex-5-ynoic acid have been characterized in various studies. While specific parameters vary with the mouse strain, dose, and route of administration, a consistent profile has emerged.

Absorption

Vigabatrin is a water-soluble small molecule that is readily absorbed following administration.[6] In murine studies, intraperitoneal (i.p.) injection is a common route for ensuring complete bioavailability and rapid onset of action, with doses ranging from 50 to over 1000 mg/kg being used depending on the experimental goal.[3][7] For modeling chronic human exposure, continuous subcutaneous infusion via osmotic minipumps is an effective method.[8][9]

  • Oral (PO) and Intraperitoneal (i.p.) Administration: Peak plasma concentrations are typically reached quickly.[2]

  • Bioavailability: Oral bioavailability is generally high, with studies in humans showing at least 60-80%.[6]

Distribution

Vigabatrin exhibits wide distribution and negligible binding to plasma proteins, allowing it to readily partition from the blood into various tissues.[2][4]

  • Blood-Brain Barrier Penetration: The drug effectively crosses the blood-brain barrier to exert its effects on central GABA-T.[7][10]

  • Stereoselectivity: Vigabatrin is administered as a racemic mixture of S-(+) and R-(-) enantiomers. The pharmacological activity is associated exclusively with the S-(+)-enantiomer.[5] Critically, studies in mice have shown a preferential accumulation of the active S-(+) isomer in the eye and visual cortex.[8] This tissue-specific enantiomeric enrichment is a key insight, as it may provide a mechanistic basis for the drug's primary dose-limiting toxicity: visual field defects.[8]

  • Tissue-Specific Concentrations: The total concentration of vigabatrin has been found to be higher in the eye than in the brain at all tested doses in mice.[8] Furthermore, distribution within the brain itself can be region-specific, with higher concentrations observed in the frontal cortex compared to the hippocampus.[7]

Metabolism

Vigabatrin undergoes minimal to no hepatic metabolism.[2] It is not a substrate for the major cytochrome P450 enzyme systems.[4] This characteristic simplifies its pharmacokinetic profile and reduces the likelihood of drug-drug interactions with compounds that are metabolized by the liver, a significant advantage in polypharmacy scenarios common in epilepsy treatment.

Excretion

Consistent with its minimal metabolism, vigabatrin is primarily eliminated from the body by renal excretion, with the majority of an administered dose being recovered as unchanged drug in the urine.[2][6]

  • Elimination Half-Life (t½): The plasma half-life is relatively short, estimated to be 5-8 hours in humans.[6] However, as previously noted, this value is misleading with respect to the duration of the biological effect, which is governed by the much slower rate of GABA-T resynthesis.[5][6]

Methodologies for Murine Pharmacokinetic Studies

A robust and well-validated experimental design is crucial for obtaining reliable pharmacokinetic data. The following sections detail a standard workflow for assessing 4-aminohex-5-ynoic acid pharmacokinetics in mice.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase Dosing 1. Animal Dosing (e.g., PO, IV, IP) Sampling 2. Timed Sample Collection (Blood, Tissues) Dosing->Sampling Prep 3. Sample Preparation (Protein Precipitation) Sampling->Prep Analysis 4. LC-MS/MS Analysis Prep->Analysis PK_Calc 5. PK Parameter Calculation (Cmax, Tmax, AUC, t1/2) Analysis->PK_Calc Report 6. Data Interpretation & Reporting PK_Calc->Report

Caption: Standard workflow for a murine pharmacokinetic study.

Experimental Design & Dosing

The choice of experimental design is dictated by the study's objectives. A typical study involves administering the compound via at least two routes (e.g., intravenous for baseline clearance and oral for bioavailability) at several time points.[11]

  • Animal Model: Common outbred (e.g., CD-1) or inbred (e.g., C57BL/6) mouse strains are suitable.[11]

  • Dosing Regimens: Doses should be selected based on previously published efficacy and toxicology studies.[3][8] It is crucial to dissolve the vigabatrin powder in a suitable vehicle, such as sterile saline or phosphate-buffered saline (PBS).[3]

Route of AdministrationTypical Dose Range (mg/kg)PurposeReference(s)
Intraperitoneal (i.p.)50 - 1500Efficacy, acute PK/PD[3][5][7]
Intravenous (i.v.)1 - 10Determination of clearance, Vd[11][12]
Oral Gavage (p.o.)30 - 300Bioavailability, clinical relevance[13]
Subcutaneous (s.c.) Pump35 - 140 (per day)Chronic exposure, toxicology[8][9]

Table 1: Representative Dosing Regimens for Vigabatrin in Murine Studies.

Protocol: Sample Collection and Preparation

Objective: To obtain plasma and tissue samples for the quantification of 4-aminohex-5-ynoic acid.

Materials:

  • Mice (e.g., C57BL/6, male, 8-10 weeks old)

  • Vigabatrin solution in sterile saline

  • Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)

  • Syringes and needles for dosing and blood collection

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue dissection

  • Centrifuge, vortex mixer

  • Acetonitrile (ACN) or Methanol (MeOH), LC-MS grade, containing an internal standard

Procedure:

  • Dosing: Administer vigabatrin to mice via the chosen route (e.g., oral gavage).

  • Blood Collection: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes), anesthetize a cohort of mice (typically n=3-4 per time point).[11][13] Collect blood via cardiac puncture into anticoagulant-treated tubes.

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Transfer the supernatant (plasma) to a new, clean tube and store at -80°C until analysis.

  • Tissue Collection (Optional): Following blood collection, perfuse the mouse with cold saline to remove remaining blood from organs. Dissect target tissues (e.g., brain, liver, eyes), weigh them, and snap-freeze in liquid nitrogen. Store at -80°C.

  • Sample Preparation for Analysis (Protein Precipitation): a. Thaw plasma samples on ice. b. To a small volume of plasma (e.g., 10 µL), add a larger volume of cold organic solvent (e.g., 100 µL of ACN) containing a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).[14][15] c. Vortex vigorously for 1-2 minutes to precipitate proteins. d. Centrifuge at high speed (e.g., 16,000 x g for 10 minutes at 4°C). e. Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol: Bioanalytical Quantification by LC-MS/MS

Objective: To accurately quantify the concentration of 4-aminohex-5-ynoic acid in plasma and tissue homogenates.

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[16]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Procedure:

  • Chromatographic Separation: a. Inject the prepared sample extract (from step 5e above) onto an appropriate HPLC column. An Intrada Amino Acid column or a HILIC column is often suitable for separating polar compounds like vigabatrin from endogenous matrix components.[14][16] b. Use a gradient elution with mobile phases typically consisting of an aqueous solution with a buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile with formic acid).[16]

  • Mass Spectrometric Detection: a. Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). b. Define specific precursor-to-product ion transitions for both vigabatrin and its internal standard to ensure highly selective detection.

  • Quantification: a. Generate a calibration curve by analyzing standard samples of known vigabatrin concentrations prepared in the same biological matrix (e.g., blank mouse plasma). b. Calculate the concentration of vigabatrin in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Analysis and Pharmacokinetic Parameters

Once concentration-time data are obtained, key pharmacokinetic parameters are calculated using non-compartmental analysis software. These parameters provide a quantitative description of the drug's disposition.

ParameterDescriptionSignificance in Murine Models
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time at which Cmax is observedProvides information on the speed of absorption.
AUC (Area Under the Curve) Total drug exposure over timeRepresents the overall bioavailability of the drug.
t½ (Half-life) Time required for the plasma concentration to decrease by 50%Describes the rate of drug elimination from the plasma.
CL (Clearance) Volume of plasma cleared of the drug per unit timeMeasures the efficiency of drug elimination.
Vd (Volume of Distribution) Apparent volume into which the drug distributesIndicates the extent of drug distribution into tissues versus plasma.

Table 2: Key Pharmacokinetic Parameters and Their Significance.

Conclusion and Future Directions

The pharmacokinetic profile of 4-aminohex-5-ynoic acid in murine models is characterized by rapid absorption, wide distribution, minimal metabolism, and renal excretion. A crucial and distinguishing feature is the stereoselective accumulation of the active S-(+)-enantiomer in ocular tissues, a finding of high translational relevance for understanding its dose-limiting toxicity.[8] The prolonged pharmacodynamic effect, driven by the slow resynthesis of GABA-T, fundamentally uncouples the drug's efficacy from its plasma half-life.[5] The methodologies presented in this guide provide a robust framework for conducting preclinical pharmacokinetic studies, generating the critical data needed to inform dose selection for efficacy and toxicology studies, and ultimately supporting the development of safer and more effective neurotherapeutics.

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suicide inhibition mechanism of GABA-T by 4-aminohex-5-ynoic acid

An In-Depth Technical Guide to the Suicide Inhibition Mechanism of GABA-Transaminase by 4-Aminohex-5-ynoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a com...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Suicide Inhibition Mechanism of GABA-Transaminase by 4-Aminohex-5-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism by which 4-aminohex-5-ynoic acid, a potent mechanism-based inactivator, irreversibly inhibits γ-aminobutyric acid transaminase (GABA-T). As a critical enzyme in the metabolic pathway of the primary inhibitory neurotransmitter GABA, GABA-T is a key therapeutic target for neurological disorders such as epilepsy.[1][2] This document elucidates the step-by-step chemical transformation, the role of the pyridoxal-5'-phosphate (PLP) cofactor, and the structural basis for the enzyme's inactivation. Furthermore, it offers detailed protocols for the in vitro characterization of this inhibition and presents kinetic data for the closely related and clinically significant analogue, vigabatrin, to provide a quantitative framework for understanding inhibitor potency.

Introduction: The GABA-T Target

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, responsible for maintaining the balance between neuronal excitation and inhibition.[3] The synaptic concentration of GABA is primarily regulated by its synthesis via glutamate decarboxylase (GAD) and its degradation by the mitochondrial enzyme GABA-transaminase (GABA-T, EC 2.6.1.19).[4]

GABA-T catabolizes GABA into succinic semialdehyde through a transamination reaction that requires pyridoxal-5'-phosphate (PLP) as a cofactor. This process is the rate-limiting step in GABA degradation.[1] Consequently, inhibiting GABA-T leads to a sustained increase in brain GABA levels, enhancing inhibitory neurotransmission and suppressing excessive neuronal firing, which is the basis for its therapeutic use in conditions like epilepsy.[2]

4-Aminohex-5-ynoic acid (also known as γ-ethynyl-GABA) is a rationally designed mechanism-based inhibitor, or "suicide inhibitor," of GABA-T. It acts as a substrate analogue that is processed by the enzyme's own catalytic machinery, leading to the generation of a highly reactive intermediate that covalently and irreversibly binds to the active site, thereby inactivating the enzyme.

The Molecular Mechanism of Suicide Inhibition

The inactivation of GABA-T by 4-aminohex-5-ynoic acid is a sophisticated multi-step process that leverages the enzyme's native catalytic cycle. The process is initiated by the inhibitor binding to the PLP cofactor and culminates in the formation of a stable, covalent adduct.

Initial Binding and Schiff Base Formation

Like the natural substrate GABA, 4-aminohex-5-ynoic acid enters the active site and its primary amine group forms a Schiff base (external aldimine) with the aldehyde group of the PLP cofactor. This initial binding displaces an active site lysine residue (Lys-329) that is normally bound to PLP in the resting state of the enzyme.

Enzyme-Catalyzed Tautomerization and Michael Acceptor Formation

The catalytic base within the enzyme's active site abstracts a proton from the C4 of the inhibitor. This is a critical step that mimics the normal catalytic process. However, instead of leading to a productive transamination, this deprotonation initiates a tautomeric rearrangement. The electron-withdrawing capacity of the PLP ring facilitates this shift, leading to the formation of a conjugated allene intermediate. This reactive species is a potent Michael acceptor.

Covalent Adduct Formation via Michael Addition

The generated electrophilic allene is then attacked by a nucleophilic residue in the active site. X-ray crystallography studies have definitively shown that the ε-amino group of the active site Lys-329 residue, the same residue initially displaced from PLP, acts as the nucleophile. This Michael addition results in the formation of a stable, covalent ternary adduct between the inhibitor, the PLP cofactor, and the Lys-329 residue of the enzyme. This covalent modification irreversibly inactivates the enzyme, as the catalytic machinery is now permanently blocked.

The diagram below illustrates the key steps of this inactivation pathway.

GABA_T_Inhibition cluster_0 Inhibition Pathway of GABA-T by 4-Aminohex-5-ynoic Acid A 1. Inhibitor Binding 4-Aminohex-5-ynoic acid enters the GABA-T active site. B 2. Schiff Base Formation Inhibitor amine attacks PLP aldehyde, forming an external aldimine. Lys-329 is displaced. A->B Transimination C 3. Proton Abstraction Active site base removes a proton from the inhibitor's C4. B->C Catalysis D 4. Tautomerization Electron rearrangement forms a reactive conjugated allene intermediate (Michael Acceptor). C->D Rearrangement E 5. Michael Addition Nucleophilic attack by Lys-329 on the reactive intermediate. D->E Nucleophilic Attack F 6. Covalent Adduct & Inactivation Stable ternary adduct formed between PLP, inhibitor, and Lys-329. Enzyme is irreversibly inactivated. E->F Covalent Bond Formation Assay_Workflow cluster_1 GABA-T Inhibition Assay Workflow prep 1. Reagent Preparation (Buffer, Substrates, Inhibitor Dilutions) mix 2. Master Mix Assembly (GABA, a-KG, NADP+, SSADH, PLP) prep->mix plate 3. Plate Loading Add Inhibitor/Vehicle, then Master Mix mix->plate initiate 4. Reaction Initiation Add GABA-T Enzyme to all wells plate->initiate read 5. Spectrophotometric Reading Monitor Absorbance at 340 nm over time initiate->read analyze 6. Data Analysis Calculate reaction velocities and determine kinetic parameters (IC50, k_inact, KI) read->analyze

Caption: Workflow for a coupled-enzyme inhibition assay.

Conclusion

The suicide inhibition of GABA-T by 4-aminohex-5-ynoic acid is a classic example of rational drug design, where a deep understanding of an enzyme's catalytic mechanism is exploited to create a highly specific and potent inactivator. The formation of a covalent bond with the active site Lys-329, mediated by the PLP cofactor, ensures a long-lasting pharmacological effect that is dependent on the de novo synthesis of the enzyme. The methodologies described herein provide a robust framework for researchers to study this and other mechanism-based inhibitors, facilitating the development of next-generation therapeutics for neurological disorders.

References

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  • Storici, P., Capitani, G., De Biase, D., Moser, M., John, R. A., Jansonius, J. N., & Schirmer, T. (2004). Structures of gamma-aminobutyric acid (GABA) aminotransferase, a pyridoxal 5'-phosphate, and [2Fe-2S] cluster-containing enzyme, complexed with gamma-ethynyl-GABA and with the antiepilepsy drug vigabatrin. Journal of Biological Chemistry, 279(1), 363-73. [Link]

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Foundational

A Comprehensive Technical Guide to the Thermodynamic Stability of 4-Aminohex-5-ynoic Acid Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction: The Critical Imperative of Stability Analysis In the landscape of pharmaceutical devel...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Imperative of Stability Analysis

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability. An unstable compound can lead to loss of potency, the formation of potentially toxic degradation products, and a truncated shelf life, thereby compromising patient safety and efficacy. This guide provides an in-depth, technical framework for assessing the thermodynamic stability of 4-aminohex-5-ynoic acid hydrochloride, a molecule of interest featuring a terminal alkyne, a primary amine, and a carboxylic acid.

As specific stability data for this compound is not widely available in public literature, this document serves as a comprehensive methodological protocol. It outlines the requisite experimental and analytical strategies to build a robust stability profile from first principles, adhering to international regulatory standards. The hydrochloride salt form is often selected to enhance the solubility and stability of amine-containing compounds.[1][2][3][4][5] This guide will dissect the influence of this salt on the overall thermodynamic properties.

The core objective is to move beyond mere data collection to a mechanistic understanding of the compound's degradation pathways. By employing a suite of thermal analysis techniques and systematic forced degradation studies, we can identify vulnerabilities, predict long-term stability, and inform critical decisions in formulation, packaging, and storage.

Section 1: Physicochemical Landscape and Theoretical Stability Considerations

Before embarking on experimental analysis, a thorough understanding of the molecule's structure is paramount. 4-Aminohex-5-ynoic acid hydrochloride possesses three key functional groups that will dictate its stability profile:

  • Primary Amine (-NH₂): As a basic center, it is protonated to form an ammonium chloride salt. This protonation prevents the amine from participating in oxidative degradation, enhancing stability.[2]

  • Carboxylic Acid (-COOH): An acidic functional group that can participate in intramolecular reactions or interactions with excipients.

  • Terminal Alkyne (-C≡CH): An electron-rich, unsaturated system. This group is a potential site for oxidation, hydration, polymerization, or reaction with transition metals.[6][7]

The hydrochloride salt form generally confers greater physical stability due to its crystalline nature, which can make it less susceptible to degradation from moisture or oxidation during storage.[1] However, the overall stability is a dynamic interplay between these groups under various environmental stresses.

Section 2: Strategic Framework for Stability Assessment

A comprehensive stability assessment is a multi-faceted endeavor. The strategy outlined below is designed to provide a complete picture of the compound's behavior, in line with the International Council for Harmonisation (ICH) guidelines.[8][9][10]

The overall workflow integrates thermal analysis for intrinsic solid-state stability with forced degradation studies to probe reactivity in the presence of external stressors.

Stability_Workflow cluster_0 Phase 1: Intrinsic Stability cluster_1 Phase 2: Forced Degradation (Stress Testing) cluster_2 Phase 3: Analysis & Interpretation API API: 4-aminohex-5-ynoic acid HCl DSC Differential Scanning Calorimetry (DSC) API->DSC Characterize Thermal Transitions TGA Thermogravimetric Analysis (TGA) API->TGA Determine Decomposition Temp. Profile Build Stability Profile DSC->Profile TGA->Profile Hydrolysis Hydrolytic Stress (pH 2, 7, 9) SIAM Develop Stability-Indicating Analytical Method (HPLC) Hydrolysis->SIAM Oxidation Oxidative Stress (H₂O₂) Oxidation->SIAM Photolysis Photolytic Stress (UV/Vis Light) Photolysis->SIAM Thermal Thermal Stress (Solid & Solution) Thermal->SIAM Identification Identify Degradants (LC-MS) SIAM->Identification Identification->Profile Recommendations Formulation & Storage Recommendations Profile->Recommendations

Caption: Overall workflow for thermodynamic stability assessment.

Section 3: Thermal Analysis Protocols for Intrinsic Stability

Thermal analysis techniques provide critical data on the solid-state properties of the API, revealing its melting behavior and thermal decomposition profile.[11]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying thermal events like melting and decomposition.[12][13][14]

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium standards.

  • Sample Preparation: Accurately weigh 2-5 mg of 4-aminohex-5-ynoic acid hydrochloride into a non-hermetic aluminum pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

  • Thermal Program: Place both pans in the DSC cell. Heat the sample from 25°C to a temperature above its suspected decomposition point (e.g., 300°C) at a constant rate of 10°C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Record the heat flow versus temperature. Determine the onset temperature of melting (Tₒ) and the peak melting temperature (Tₘ). Observe any exothermic events that may indicate decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is essential for determining the onset of thermal decomposition and quantifying mass loss events.[15][16][17][18]

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument using certified reference materials for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-aminohex-5-ynoic acid hydrochloride into a ceramic or platinum TGA pan.

  • Thermal Program: Place the pan in the TGA furnace. Heat the sample from 25°C to a high temperature (e.g., 600°C) at a constant rate of 10°C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

Data Presentation:

Thermal Analysis ParameterResult (Hypothetical)Interpretation
DSC: Melting Onset (Tₒ) 185.2 °CInitiation of melting process.
DSC: Melting Peak (Tₘ) 188.5 °CPeak of the endothermic melting event.
TGA: Onset of Decomposition 210.0 °CTemperature at which significant thermal degradation begins.

Section 4: Forced Degradation Protocols for Pathway Elucidation

Forced degradation, or stress testing, is the cornerstone of stability analysis, designed to accelerate the degradation of the API to identify likely degradation products and pathways.[19][20][21][22][23] These studies are critical for developing and validating stability-indicating analytical methods. The conditions outlined below are based on ICH Q1A(R2) guidelines.[10][24][25]

Hydrolytic Stability

This study assesses degradation in aqueous environments at varying pH levels.[19]

Experimental Protocol:

  • Stock Solution: Prepare a 1 mg/mL solution of 4-aminohex-5-ynoic acid hydrochloride in a suitable solvent (e.g., water or acetonitrile/water).

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL.

    • Neutral: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.

    • Basic: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL.

  • Incubation: Store aliquots of each solution at 60°C. Withdraw samples at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Analysis: Neutralize the acidic and basic samples before analysis by a stability-indicating HPLC method.

Oxidative Stability

This study evaluates the molecule's susceptibility to oxidation.

Experimental Protocol:

  • Stock Solution: Prepare a 1 mg/mL solution of the API.

  • Stress Condition: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 0.1 mg/mL.

  • Incubation: Store the solution at room temperature, protected from light. Withdraw samples at predetermined time points.

  • Sample Analysis: Analyze samples directly by HPLC.

Photostability

This study assesses degradation upon exposure to light, following ICH Q1B guidelines.[26][27][28][29][30]

Experimental Protocol:

  • Sample Preparation: Place a thin layer of the solid API in a chemically inert, transparent container. Prepare a solution of the API (e.g., 0.1 mg/mL). Prepare parallel control samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: Analyze both the light-exposed and dark control samples by HPLC.

Potential Degradation Pathways

Based on the functional groups, several degradation pathways can be hypothesized. The terminal alkyne is a particularly reactive site.

Degradation_Pathways cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_oxidation Oxidation ([O]) API 4-aminohex-5-ynoic acid (Parent Molecule) Ketone Hydration Product (Ketone via Tautomerization) API->Ketone Hydration of Alkyne CarboxylicAcid Oxidative Cleavage Product (Carboxylic Acid) API->CarboxylicAcid Oxidative Cleavage Polymer Polymerization Product API->Polymer Radical Polymerization

Caption: Hypothetical degradation pathways for 4-aminohex-5-ynoic acid.

One likely degradation route is the hydration of the terminal alkyne to form an enol, which would rapidly tautomerize to the more stable ketone.[31][32] Oxidative conditions could lead to cleavage of the triple bond or polymerization.

Section 5: Analytical Strategy and Data Interpretation

A validated, stability-indicating analytical method is essential to separate the parent API from all potential degradation products.[33] High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

Key Analytical Parameters (Hypothetical):

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30°C

Data Interpretation:

The goal of the forced degradation studies is to achieve 5-20% degradation of the API.[23] This extent of degradation is sufficient to demonstrate the separation of degradants without being so excessive that secondary degradation products complicate the analysis.

  • Mass Balance: The sum of the assay value of the API and the levels of all degradation products should remain close to 100%, demonstrating that all significant degradants are being detected.

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity for the API peak in the presence of its degradants.

  • Degradant Identification: Couple the HPLC system to a mass spectrometer (LC-MS) to obtain mass data for the degradation products, which is crucial for structural elucidation and confirming the proposed degradation pathways.

Conclusion and Recommendations

This guide provides a robust, systematic framework for the comprehensive evaluation of the thermodynamic stability of 4-aminohex-5-ynoic acid hydrochloride. By integrating thermal analysis with a rigorous forced degradation program, researchers can build a detailed stability profile.

The hypothetical data suggest that the compound is a stable crystalline solid with a distinct melting point and a decomposition temperature well above ambient conditions. The primary vulnerabilities are likely to be the hydrolysis and oxidation of the terminal alkyne moiety.

Based on this framework, the following recommendations are critical:

  • Formulation Development: Avoid excipients with high moisture content or those that could create highly alkaline microenvironments. The inclusion of antioxidants should be considered to protect the alkyne group.

  • Packaging: Use of packaging with a desiccant and protection from light is strongly recommended to mitigate hydrolytic and photolytic degradation.

  • Storage Conditions: Based on the stability data generated, a recommended storage condition (e.g., controlled room temperature, protected from light and moisture) and a re-test period or shelf life can be established, in accordance with ICH guidelines.[34]

Ultimately, a thorough understanding of a molecule's thermodynamic stability is not merely a regulatory requirement; it is a fundamental component of scientific excellence that ensures the development of safe, effective, and reliable medicines.

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Exploratory

The Pharmacodynamics of 4-Aminohex-5-Ynoic Acid: Mechanisms of GABAergic Amplification

An In-Depth Technical Guide for Neuropharmacologists and Drug Development Professionals Executive Summary The regulation of γ-aminobutyric acid (GABA) is a cornerstone of neuropharmacology, particularly in the management...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Neuropharmacologists and Drug Development Professionals

Executive Summary

The regulation of γ-aminobutyric acid (GABA) is a cornerstone of neuropharmacology, particularly in the management of hyperexcitable states such as epilepsy and addiction. 4-aminohex-5-ynoic acid , universally known as Vigabatrin (γ-vinyl-GABA) , represents a landmark achievement in rational drug design. Unlike allosteric modulators that temporarily alter receptor kinetics, vigabatrin fundamentally remodels the neurochemical landscape by permanently disabling the primary catabolic pathway of GABA[1].

This whitepaper provides a comprehensive mechanistic analysis of how 4-aminohex-5-ynoic acid drives the accumulation of synaptic and extrasynaptic GABA. We detail the biochemical causality of its suicide inhibition, synthesize quantitative data across measurement modalities, and provide validated experimental workflows for quantifying these neurochemical shifts.

Molecular Mechanism: Suicide Inhibition of GABA Aminotransferase

The primary mode of synaptic inhibition in the central nervous system is mediated by GABAergic synapses, which account for approximately 30% of all CNS synapses[1]. The termination of the GABA signal is achieved through presynaptic and glial reuptake, followed by enzymatic degradation catalyzed by GABA aminotransferase (GABA-T) . GABA-T converts GABA into succinic semialdehyde, a rate-limiting step in GABA clearance[2].

4-aminohex-5-ynoic acid is a structural analog of GABA featuring a critical vinyl appendage. It functions as a mechanism-based irreversible inhibitor —commonly termed a "suicide substrate"[2].

The Causality of Irreversible Inactivation

The brilliance of vigabatrin's design lies in its ability to hijack the enzyme's own catalytic machinery:

  • Binding & Aldimine Formation: Vigabatrin enters the GABA-T active site and binds to the pyridoxal 5'-phosphate (PLP) cofactor, forming an external aldimine intermediate, precisely mimicking the natural substrate[2].

  • Proton Abstraction: The enzyme's catalytic base abstracts the α-proton from vigabatrin, generating a highly reactive carbanion intermediate stabilized by the PLP ring system[2].

  • Michael Addition (The Fatal Step): At this juncture, the mechanism diverges from normal catabolism. The vinyl group of 4-aminohex-5-ynoic acid is perfectly positioned to undergo a Michael addition. The activated intermediate forms a covalent bond with an active-site nucleophile (typically a lysine residue), resulting in the permanent, irreversible inactivation of the enzyme[2].

Because the enzyme is permanently disabled, normal GABA metabolism can only resume upon the de novo synthesis of new GABA-T protein, a process that takes approximately 5 days in the mammalian brain[3].

Pathway GABA Native GABA GABAT GABA-T + PLP Cofactor (Active Enzyme) GABA->GABAT Substrate Binding VGB 4-aminohex-5-ynoic acid (Vigabatrin) VGB->GABAT Competitive Binding Aldimine External Aldimine Intermediate GABAT->Aldimine Catalysis Initiated SSA Succinic Semialdehyde (Normal Degradation) Aldimine->SSA Normal Pathway Inactivated Covalent Adduct (Irreversibly Inactivated GABA-T) Aldimine->Inactivated Vinyl Group Michael Addition

Biochemical divergence of GABA-T catalysis: Normal degradation vs. suicide inhibition by Vigabatrin.

Neurochemical Impact: Phasic vs. Tonic Inhibition

By completely arresting GABA catabolism, 4-aminohex-5-ynoic acid forces a dramatic pooling of GABA across all cellular compartments[4]. While reuptake inhibitors (like tiagabine) primarily increase GABA strictly within the synaptic cleft, GABA-T inhibition elevates GABA globally[4].

The Shift to Tonic Inhibition

The anticonvulsant efficacy of vigabatrin was historically attributed to enhanced phasic inhibition (the transient release of vesicular GABA across the synapse). However, advanced electrophysiological studies reveal a more complex reality. Vigabatrin induces a massive increase in ambient (extrasynaptic) GABA levels[5].

This persistent ambient GABA continuously activates high-affinity, slowly desensitizing extrasynaptic GABA-A receptors, generating a persistent tonic inhibitory current [5]. This widespread tonic inhibition acts as a powerful "brake" on excitatory processes, raising the seizure threshold and dampening the dopamine release associated with drug addiction[1][6].

Quantitative Data Synthesis

The elevation of GABA following 4-aminohex-5-ynoic acid administration has been rigorously quantified across multiple modalities. Table 1 summarizes the expected pharmacokinetic and neurochemical responses.

Table 1: Quantitative Impact of Vigabatrin on CNS GABA Levels

Measurement ModalitySubject / ModelVigabatrin DoseObservation TimeframeQuantitative GABA Elevation
In Vivo Microdialysis Rodent (Rat)100-300 mg/kg2-4 hours post-dose200% - 300% increase in extracellular GABA[3]
1H-MRS (Spectroscopy) Human (Epilepsy)1.5 - 3.0 g/day 1 - 24 hours100% - 200% increase in whole-brain GABA[4]
CSF Analysis Human (Epilepsy)50 mg/kg/dayLong-term (months)200% - 300% increase in CSF GABA[7]
Ex Vivo Homogenate Rodent (Mouse)1500 mg/kg (IP)4 hours post-dose500% (5-fold) increase in whole-brain GABA[7]

Experimental Workflows for Quantifying GABA Elevation

To validate the efficacy of GABA-T inhibitors in preclinical development, researchers must employ highly sensitive, self-validating analytical systems. Below are the definitive protocols for quantifying both the biochemical pooling of GABA and its functional electrophysiological consequences.

Protocol A: In Vivo Microdialysis with HPLC-Fluorometry

Rationale: Standard microdialysis cannot detect GABA directly because the molecule lacks a native chromophore or fluorophore. Therefore, pre-column derivatization is strictly required to render the collected synaptic GABA detectable.

Step-by-Step Methodology:

  • Stereotaxic Implantation: Anesthetize the rodent and secure it in a stereotaxic frame. Implant a concentric microdialysis guide cannula targeting the nucleus accumbens or hippocampus. Allow 5-7 days for surgical recovery to ensure blood-brain barrier resealing and resolution of acute gliosis.

  • Probe Insertion & Equilibration: Insert a microdialysis probe (e.g., 2 mm active membrane, 20 kDa MWCO). Perfuse artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 μL/min. Discard the first 90 minutes of dialysate to establish a stable baseline.

  • Baseline Sampling: Collect dialysate fractions every 15 minutes for 1 hour to establish basal extracellular GABA concentrations.

  • Drug Administration: Administer 4-aminohex-5-ynoic acid (e.g., 200 mg/kg IP). Continue collecting 15-minute fractions for 4-6 hours.

  • Pre-Column Derivatization (Critical Step): Mix 10 μL of dialysate with 10 μL of o-phthalaldehyde (OPA) and β-mercaptoethanol reagent. Causality: The OPA reacts with the primary amine of GABA in the presence of a thiol to form a highly fluorescent isoindole derivative. This reaction must be timed precisely (exactly 2 minutes before injection) as the derivative is highly unstable and degrades rapidly.

  • HPLC-Fluorometric Quantification: Inject the derivatized sample into a reverse-phase C18 HPLC column. Detect fluorescence at an excitation wavelength of 340 nm and emission of 450 nm. Quantify against a standard curve of known GABA concentrations subjected to the identical derivatization process.

Microdialysis Surg 1. Stereotaxic Surgery (Guide Cannula) Dose 2. Vigabatrin Admin (IP Dosing) Surg->Dose Perf 3. ACSF Perfusion (1.5 μL/min) Dose->Perf Dialysis 4. In Vivo Microdialysis (Fraction Collection) Perf->Dialysis Deriv 5. OPA Derivatization (Fluorophore Formation) Dialysis->Deriv HPLC 6. HPLC-Fluorometry (GABA Quantification) Deriv->HPLC

Workflow for In Vivo Microdialysis and HPLC quantification of extracellular GABA.

Protocol B: Patch-Clamp Electrophysiology for Tonic Inhibition

Rationale: To prove that elevated ambient GABA functionally suppresses neuronal excitability, researchers must measure the tonic inhibitory current. This is achieved by blocking the receptors and measuring the subsequent shift in the baseline holding current.

Step-by-Step Methodology:

  • Slice Preparation: Prepare acute acute brain slices (300 μm) from animals pre-treated with 4-aminohex-5-ynoic acid (100 μM equivalent) for 3-5 days[5].

  • Whole-Cell Configuration: Patch target neurons (e.g., hippocampal CA1 pyramidal cells) using a cesium-chloride based intracellular solution to shift the chloride reversal potential, making GABAergic currents inward (and thus larger and easier to measure) at a holding potential of -70 mV.

  • Pharmacological Isolation: Continuously perfuse the slice with aCSF containing kynurenic acid (to block AMPA/NMDA glutamatergic currents) and TTX (to block voltage-gated sodium channels and action potential-driven vesicular release).

  • Bicuculline Application (Self-Validation): After establishing a stable baseline holding current, wash in 100 μM bicuculline (a competitive GABA-A receptor antagonist).

  • Data Interpretation: The bicuculline will block the continuously activated extrasynaptic GABA-A receptors. The resulting outward shift in the baseline holding current represents the absolute magnitude of the tonic GABAergic inhibition induced by the drug.

Clinical Translation and Safety Considerations

The clinical success of 4-aminohex-5-ynoic acid validated GABA-T as a powerful therapeutic target. It is currently approved as a primary monotherapy for pediatric patients with infantile spasms (West syndrome) and as an adjunctive therapy for refractory complex partial seizures[1][2]. Furthermore, by dampening the mesolimbic dopamine system via enhanced GABAergic tone, it has shown significant promise in preclinical and clinical models for treating cocaine and alcohol addiction[6][8].

The Retinal Toxicity Barrier

Despite its profound efficacy, the clinical utility of vigabatrin is severely restricted by its safety profile. Long-term administration is associated with irreversible bilateral concentric visual field defects (VFDs) in up to 40% of patients[2][7]. The exact cellular mechanism remains an active area of research, but it is hypothesized that the massive, unnatural accumulation of GABA in the retina disrupts cellular homeostasis, leading to mTOR pathway dysregulation, impaired autophagy, and subsequent retinal pigment epithelium toxicity[6][9]. This has spurred the development of next-generation GABA-T inactivators (such as CPP-115) that achieve therapeutic efficacy at significantly lower doses, aiming to bypass this retinal toxicity[6].

References

  • Source: MDPI (mdpi.com)
  • Title: Mechanism of action of vigabatrin: correcting misperceptions Source: PubMed (nih.gov) URL: _
  • Source: Neupsy Key (neupsykey.com)
  • Title: Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development (PMC)
  • Source: Cambridge University Press & Assessment (cambridge.org)
  • Source: PMC (nih.gov)
  • Source: Psychiatrist.
  • Source: Journal of Neurophysiology (physiology.org)
  • Source: PMC (nih.gov)

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Foundational

history of 4-aminohex-5-ynoic acid discovery as an antiepileptic agent

An In-Depth Technical Guide to the Discovery of Vigabatrin (4-Aminohex-5-enoic Acid) as a Mechanism-Based Antiepileptic Agent Introduction: The GABAergic Deficit Hypothesis in Epilepsy Epilepsy, a neurological disorder a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery of Vigabatrin (4-Aminohex-5-enoic Acid) as a Mechanism-Based Antiepileptic Agent

Introduction: The GABAergic Deficit Hypothesis in Epilepsy

Epilepsy, a neurological disorder affecting approximately 50 million people worldwide, is fundamentally characterized by an imbalance between excitatory and inhibitory neurotransmission in the brain.[1] Recurrent, spontaneous seizures arise from intermittent, excessive neuronal hyperexcitability. For decades, a central hypothesis in epilepsy research has been that a deficit in inhibitory signaling, primarily mediated by the neurotransmitter γ-aminobutyric acid (GABA), contributes significantly to the generation of seizures.[2][3]

The GABAergic system is the principal source of inhibitory tone in the mammalian central nervous system and has therefore been a critical target for the development of antiepileptic drugs (AEDs).[1][2] Therapeutic strategies have historically focused on enhancing GABA-mediated inhibition through various mechanisms, including the allosteric modulation of GABA-A receptors (e.g., benzodiazepines, barbiturates) and the blockade of GABA reuptake.[1] An alternative and highly rational approach is to increase the synaptic availability of GABA by preventing its metabolic breakdown. This strategy targets the primary enzyme responsible for GABA catabolism: GABA aminotransferase (GABA-T).[1][4]

This guide provides a comprehensive technical history of the discovery and development of 4-aminohex-5-enoic acid, known clinically as Vigabatrin. It traces the journey from the theoretical rationale of GABA-T inhibition to the synthesis of a novel mechanism-based inhibitor and its validation through rigorous preclinical and clinical investigation, culminating in its establishment as an effective antiepileptic agent.

The Scientific Rationale: Targeting GABA Aminotransferase (GABA-T)

GABA-T is the rate-limiting enzyme in the degradation pathway of GABA, catalyzing its conversion to succinic semialdehyde, which is subsequently metabolized in the Krebs cycle.[1][4] The central hypothesis was that by inhibiting GABA-T, the concentration of GABA would increase throughout the central nervous system, thereby augmenting inhibitory neurotransmission and raising the threshold for seizure activity.[1]

The development of an effective GABA-T inhibitor required a sophisticated approach. The ideal candidate would be an enzyme-activated, irreversible inhibitor—often termed a "suicide inhibitor." Such a molecule is designed to be chemically inert until it is processed by the target enzyme's catalytic machinery. During this process, the inhibitor is converted into a reactive species that covalently binds to the enzyme, leading to its irreversible inactivation. This mechanism offers high specificity for the target enzyme, minimizing off-target effects.

GABALifecycle cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Synthesis GABA_pre GABA GAD->GABA_pre GABA_vesicle Synaptic Vesicle (GABA) GABA_pre->GABA_vesicle Packaging GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_receptor GABA-A Receptor GABA_synapse->GABA_receptor Binding GABA_T GABA Transaminase (GABA-T) GABA_synapse->GABA_T Uptake & Catabolism Chloride_channel Cl- Influx (Hyperpolarization) GABA_receptor->Chloride_channel Activation SSA Succinic Semialdehyde GABA_T->SSA Degradation Vigabatrin Vigabatrin (4-aminohex-5-enoic acid) Vigabatrin->GABA_T Irreversible Inhibition

Figure 1: The GABAergic synapse and the inhibitory mechanism of Vigabatrin.

Discovery and Synthesis

The quest for a specific GABA-T inhibitor led to the design of 4-aminohex-5-enoic acid (vigabatrin, also known as γ-vinyl GABA). Its structure is analogous to GABA, allowing it to be recognized by the GABA-T enzyme. The vinyl group is the key functional component that facilitates the mechanism-based inhibition. While its structural analog, 4-aminohex-5-ynoic acid, was also considered and is useful in its preparation, the enoic form became the successful clinical agent.[5]

The synthesis of Vigabatrin has been approached through various routes. A common strategy involves starting from L-glutamic acid, a readily available chiral precursor, to ensure the synthesis of the pharmacologically active (S)-enantiomer.

Representative Synthetic Protocol: Asymmetric Synthesis of (S)-4-Aminohex-5-enoic Acid

The following protocol is a conceptual summary based on published synthetic routes, such as the one described by Kwon et al. (1992).[6]

  • Protection of L-Glutamic Acid: L-glutamic acid is first converted to pyroglutamic acid through cyclization. The carboxylic acid and amine functionalities are then protected to allow for selective modification at other positions.

  • Reduction to Aldehyde: The protected pyroglutamate is reduced to the corresponding aldehyde, creating the key intermediate, (S)-2-oxopyrrolidine-5-carboxaldehyde. This step is critical for introducing the vinyl group.[6]

  • Wittig Reaction: The aldehyde is subjected to a Wittig reaction using a methylenetriphenylphosphorane ylide. This classic olefination reaction efficiently installs the required terminal vinyl group (ethenyl group) onto the five-membered ring precursor.[6]

  • Deprotection and Ring Opening: The protecting groups are removed, and the pyroglutamate ring is hydrolyzed under acidic conditions. This final step yields (S)-4-aminohex-5-enoic acid.[6]

This asymmetric synthesis is highly efficient, producing the desired enantiomer with high selectivity, which is crucial as the (S)-enantiomer is the active inhibitor of GABA-T.[7]

Preclinical Evaluation: Establishing Mechanism and Efficacy

In Vitro Confirmation of GABA-T Inhibition

The primary objective of in vitro studies was to confirm that Vigabatrin acts as a specific and irreversible inhibitor of GABA-T.

Experimental Protocol: GABA-T Activity Assay

  • Source of Enzyme: GABA-T is purified from a biological source, typically mammalian brain tissue (e.g., rat or pig brain).

  • Assay Principle: The activity of GABA-T is measured by monitoring the formation of its product, succinic semialdehyde, or by coupling the reaction to another enzyme whose activity can be easily tracked spectrophotometrically. A common method involves coupling the transamination to the reduction of NADP+ by a dehydrogenase.

  • Inhibition Studies:

    • The purified GABA-T enzyme is pre-incubated with varying concentrations of Vigabatrin for different time intervals.

    • The enzymatic reaction is initiated by adding the substrates (GABA and α-ketoglutarate).

    • The reaction rate is measured.

  • Data Analysis: Irreversible inhibition is confirmed if the enzyme's activity does not recover after removal of the inhibitor (e.g., by dialysis). The rate of inactivation (k_inact) and the inhibitor concentration required for half-maximal inactivation (K_I) are determined.

These experiments, conducted in the 1970s, demonstrated that Vigabatrin was a potent, mechanism-based inhibitor of GABA-T.[6]

In Vivo Validation in Animal Models

With the mechanism confirmed in vitro, the next step was to evaluate the anticonvulsant properties of Vigabatrin in established animal models of epilepsy.

Experimental Protocol: Anticonvulsant Screening

  • Animal Models:

    • Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure and is used to identify agents effective against this seizure type.[8]

    • Subcutaneous Pentylenetetrazol (scPTZ) Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures, modeling generalized absence or myoclonic seizures.[8]

  • Procedure:

    • Animals (typically mice or rats) are administered Vigabatrin at various doses.

    • After a set period to allow for drug absorption and distribution, the seizure-inducing stimulus (electroshock or scPTZ injection) is applied.

    • The animals are observed for the presence or absence of seizures, and the severity and duration are recorded.

  • Biochemical Correlation: To link the anticonvulsant effect directly to the proposed mechanism, brain tissue from treated animals is analyzed to measure GABA levels. A dose-dependent increase in brain GABA concentration that correlates with seizure protection provides strong evidence for the drug's mechanism of action.

Studies showed that Vigabatrin provided significant protection in these models and, crucially, that this protection was correlated with a sustained increase in brain GABA levels.

Clinical Development: From Human Pharmacology to Therapeutic Use

The promising preclinical data paved the way for human trials. A pilot, single-blind study was one of the first to demonstrate both the biochemical and clinical effects in patients.[9]

Phase I and Early Phase II Studies

Initial studies in healthy volunteers and patients with epilepsy were designed to assess safety, tolerability, and pharmacokinetics. A key component of these early trials was to confirm that Vigabatrin inhibited GABA-T in the human central nervous system.

Protocol: CSF Analysis in Epileptic Patients

  • Study Design: A single-blind, placebo-controlled, add-on therapy trial was conducted in patients with epilepsy refractory to conventional treatments.[9]

  • Dosing: Patients received escalating daily doses of Vigabatrin (e.g., 1 g and 2 g) for defined periods, followed by a placebo washout period.[9]

  • Biochemical Endpoint: Cerebrospinal fluid (CSF) was collected via lumbar and suboccipital punctures at baseline and after treatment periods.

  • Analysis: CSF samples were analyzed for concentrations of free and total GABA, as well as homocarnosine (a dipeptide of GABA and histidine). Levels of other neurotransmitter metabolites, such as 5-hydroxyindoleacetic acid (from serotonin) and homovanillic acid (from dopamine), were also measured to assess selectivity.[9]

Key Clinical Findings

The results of these early clinical investigations were striking and provided the first direct evidence of Vigabatrin's mechanism in humans.

Parameter MeasuredObservationConclusion
CSF GABA Levels Dose-related increases in both free and total GABA concentrations with Vigabatrin treatment.[9]Confirmed effective CNS GABA-T inhibition.
CSF Homocarnosine Dose-related increases, mirroring the rise in GABA.[9]Further evidence of increased GABA availability.
Other Metabolites No significant changes in 5-HIAA or HVA levels.[9]Demonstrated high selectivity for the GABAergic system.
Seizure Frequency A significant decrease in seizure frequency was observed in the majority of patients during active treatment.[9]Indicated clinical efficacy as an anticonvulsant.

These findings were pivotal, showing a clear link between the intended biochemical action (increased CNS GABA) and the desired clinical outcome (seizure reduction).[9][[“]]

DrugDevelopment cluster_preclinical Preclinical Development cluster_clinical Clinical Development concept Hypothesis: GABA-T Inhibition synthesis Chemical Synthesis (Vigabatrin) concept->synthesis invitro In Vitro Studies: Enzyme Inhibition Assay synthesis->invitro invivo In Vivo Animal Models: (MES, scPTZ) invitro->invivo phase1 Phase I: Safety & PK in Humans invivo->phase1 IND Filing phase2 Phase II: Efficacy & Dosing (CSF GABA Measurement) phase1->phase2 phase3 Phase III: Large-Scale Trials (Refractory Epilepsy) phase2->phase3 approval Regulatory Approval & Clinical Use phase3->approval NDA Filing

Figure 2: The development pipeline of Vigabatrin as an antiepileptic drug.

Conclusion

The discovery of 4-aminohex-5-enoic acid (Vigabatrin) stands as a landmark achievement in rational, mechanism-based drug design. It validated the hypothesis that inhibiting GABA-T is an effective strategy for controlling seizures in some forms of epilepsy. The development journey, from the chemical synthesis of a "suicide inhibitor" to the definitive demonstration of its mechanism of action in the human brain, provided a powerful template for future neuropharmacological research. While its clinical use is tempered by the risk of significant side effects, namely irreversible visual field defects, Vigabatrin remains an important therapeutic option for specific, difficult-to-treat epilepsy syndromes, such as infantile spasms and refractory complex partial seizures.[1][4] Its story underscores the power of targeting fundamental enzymatic processes to correct the neurochemical imbalances that underlie neurological disease.

References

  • Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development - PMC.
  • What are GABA transaminase inhibitors and how do they work? - Patsnap Synapse.
  • Can GABA-transaminase inhibitors reduce seizure frequency in epilepsy patients?.
  • New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC.
  • Asymmetric synthesis of (S)-4-aminohex-5-enoic acid: a potent inhibitor of 4-aminobutyrate-2-oxoglutarate aminotransferase | The Journal of Organic Chemistry - ACS Publications.
  • ES482414A1 - Process for making 4-aminohex-5-enoic acid - Google Patents.
  • EP0546230A1 - Novel process for preparing 4-amino-5-hexenoic acid - Google Patents.
  • Biochemical and clinical effects of γ‐vinyl GABA in patients with epilepsy | Neurology.
  • Asymmetric synthesis of (S)-4-aminohex-5-enoic acid: a potent inhibitor of 4-aminobutyrate-2-oxoglutarate aminotransferase - American Chemical Society.
  • Improved process for the preparation of (±) 4-amino-5-hexenoic acid - Technical Disclosure Commons.
  • Mechanisms of action of antiepileptic drugs - Epilepsy Society.
  • Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence - Semantic Scholar.
  • Pathogenesis of epilepsy: the role of excitatory amino acids.
  • Epilepsy: Insights into Pathophysiology, Therapeutic Approaches, and the Emerging Role of Phytochemicals - Biosciences Biotechnology Research Asia.

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Exploratory

An In-depth Technical Guide on the Interaction of 4-Aminohex-5-ynoic Acid with GABA Transporters

This guide provides a detailed examination of the relationship between 4-aminohex-5-ynoic acid (AHY), a potent GABA analogue, and the GABA transporters (GATs) that are critical for regulating GABAergic neurotransmission....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed examination of the relationship between 4-aminohex-5-ynoic acid (AHY), a potent GABA analogue, and the GABA transporters (GATs) that are critical for regulating GABAergic neurotransmission. For researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of AHY's mechanism of action and its implications for GAT function, while also providing a practical framework for future investigation into its direct binding affinity.

Introduction: The Role of 4-Aminohex-5-ynoic Acid in the GABAergic System

4-Aminohex-5-ynoic acid, also known as γ-acetylenic GABA, is a structural analogue of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1] Its primary and most well-documented mechanism of action is the potent and irreversible inhibition of GABA transaminase (GABA-T).[1][2] GABA-T is the key enzyme responsible for the degradation of GABA.[3] By inactivating GABA-T, 4-aminohex-5-ynoic acid leads to a significant elevation of GABA concentrations in the brain.[4] This increase in ambient GABA enhances inhibitory neurotransmission, which is the basis for its therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy.[3]

While the effect of 4-aminohex-5-ynoic acid on GABA metabolism is clear, its direct interaction with GABA transporters (GATs) is not well-documented in the scientific literature. This guide will explore both the established indirect effects and the methodologies to investigate potential direct interactions.

The Gatekeepers of GABAergic Signaling: An Overview of GABA Transporters

GABA transporters are a family of sodium- and chloride-dependent transmembrane proteins that play a crucial role in terminating GABAergic neurotransmission by removing GABA from the synaptic cleft and extracellular space.[5] This reuptake process is vital for maintaining the precise temporal and spatial control of inhibitory signaling. There are four main subtypes of GABA transporters:

  • GAT1 (SLC6A1): Primarily located on presynaptic neurons and, to a lesser extent, on astrocytes. It is considered the most abundant GABA transporter in the brain and is a major target for anticonvulsant drugs like tiagabine.[6]

  • GAT2 (SLC6A13): Found predominantly in the meninges and choroid plexus, with lower expression in the brain parenchyma.

  • GAT3 (SLC6A11): Mainly expressed on astrocytes surrounding synapses, playing a significant role in clearing synaptic GABA spillover.[7]

  • Betaine/GABA Transporter 1 (BGT1, SLC6A12): Expressed in the brain and peripheral tissues, it transports both GABA and betaine.

The function of these transporters is electrogenic and depends on the electrochemical gradients of Na⁺ and Cl⁻ ions.[8] Under normal physiological conditions, the inward movement of these ions drives the uptake of GABA against its concentration gradient.

The Impact of 4-Aminohex-5-ynoic Acid on GABA Transporter Function: An Indirect Mechanism

Current evidence does not indicate that 4-aminohex-5-ynoic acid is a direct inhibitor of plasma membrane GABA transporters. Its influence on GAT function is understood to be a secondary consequence of its primary action as a GABA-T inhibitor.

The irreversible inhibition of GABA-T by 4-aminohex-5-ynoic acid leads to a substantial increase in intracellular GABA concentrations within both neurons and glial cells. This elevated intracellular GABA pool can alter the electrochemical gradient that normally drives GABA uptake. When intracellular GABA levels become sufficiently high, the transport cycle of the GATs can reverse, leading to the non-vesicular release of GABA into the extracellular space. This transporter-mediated release of GABA contributes to the overall increase in ambient GABA levels, thereby enhancing tonic inhibition in the brain.

The following diagram illustrates the established mechanism of action of 4-aminohex-5-ynoic acid and its indirect effect on GABA transporters.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft GABA_T GABA Transaminase (GABA-T) GABA_intra Intracellular GABA GABA_T->GABA_intra Degradation GAT GABA Transporter (GAT) GABA_intra->GAT High concentration drives reversal GABA_extra Extracellular GABA GAT->GABA_extra Transporter Reversal (GABA Efflux) AHY 4-Aminohex-5-ynoic Acid AHY->GABA_T Irreversible Inhibition GABA_extra->GAT Normal Uptake

Mechanism of 4-aminohex-5-ynoic acid and its indirect effect on GATs.

Investigating the Direct Binding Affinity: A Methodological Guide

The absence of published data on the direct binding of 4-aminohex-5-ynoic acid to GABA transporters presents an opportunity for novel research. The following protocols describe standard, robust methods for determining the binding affinity and functional inhibition of a compound at GATs. These methodologies are designed to be self-validating through the inclusion of appropriate controls.

Radioligand Binding Assay to Determine Ki

This assay directly measures the ability of a test compound (4-aminohex-5-ynoic acid) to compete with a known radiolabeled ligand for binding to the transporter. For GAT1, a common radioligand is [³H]tiagabine or [³H]nipecotic acid.

Experimental Workflow:

prep Prepare membranes from cells expressing target GAT incubate Incubate membranes with: - [³H]Radioligand (constant conc.) - 4-Aminohex-5-ynoic acid (varied conc.) prep->incubate separate Separate bound and free radioligand (Rapid vacuum filtration) incubate->separate quantify Quantify bound radioactivity (Liquid scintillation counting) separate->quantify analyze Analyze data: - Competition binding curve - Calculate IC₅₀ - Convert to Ki using Cheng-Prusoff equation quantify->analyze

Workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture a cell line (e.g., HEK293 or CHO) stably expressing the human GAT subtype of interest (e.g., GAT1).

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Finally, resuspend the membranes in the assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, set up the assay in triplicate for each condition.

    • Total Binding: Add assay buffer, a constant concentration of the radioligand (e.g., 1-5 nM [³H]tiagabine), and the membrane preparation.

    • Non-specific Binding: Add assay buffer, the radioligand, a high concentration of a known non-radiolabeled GAT1 inhibitor (e.g., 10 µM tiagabine) to saturate the binding sites, and the membrane preparation. This is a crucial control to determine the amount of radioligand that binds to non-transporter components.

    • Competitive Binding: Add assay buffer, the radioligand, varying concentrations of 4-aminohex-5-ynoic acid (e.g., from 1 nM to 1 mM), and the membrane preparation.

    • Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of 4-aminohex-5-ynoic acid.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of AHY that inhibits 50% of the specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

[³H]GABA Uptake Inhibition Assay

This functional assay measures how 4-aminohex-5-ynoic acid affects the transporter's ability to uptake [³H]GABA into cells or synaptosomes.

Experimental Workflow:

prep Prepare cells expressing target GAT or isolated synaptosomes preincubate Pre-incubate cells/synaptosomes with 4-aminohex-5-ynoic acid (varied conc.) or vehicle control prep->preincubate initiate Initiate uptake by adding [³H]GABA (constant conc.) preincubate->initiate terminate Terminate uptake after a short period (e.g., 1-5 min) by rapid washing with ice-cold buffer initiate->terminate lyse Lyse cells/synaptosomes terminate->lyse quantify Quantify intracellular radioactivity (Liquid scintillation counting) lyse->quantify analyze Analyze data: - Plot % inhibition vs. log[AHY] - Calculate IC₅₀ value quantify->analyze

Workflow for a [³H]GABA uptake inhibition assay.

Step-by-Step Protocol:

  • Preparation of Biological Material:

    • Use either cultured cells expressing the GAT subtype of interest or synaptosomes (resealed nerve terminals) prepared from a specific brain region (e.g., cortex). Synaptosomes provide a more physiologically relevant model as they contain native transporters.[9]

  • Uptake Assay:

    • Aliquot the cell or synaptosome suspension into tubes or a 96-well plate.

    • Pre-incubate the aliquots for 10-15 minutes at 37°C with varying concentrations of 4-aminohex-5-ynoic acid or a known GAT inhibitor (positive control, e.g., tiagabine for GAT1) or vehicle (control).

    • Initiate the uptake by adding a known concentration of [³H]GABA (typically in the low micromolar range, close to the transporter's Km for GABA).

    • Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) at 37°C, ensuring that the measurement is within the initial linear phase of uptake.

    • Terminate the reaction by rapidly adding a large volume of ice-cold buffer and filtering through glass fiber filters, or by centrifuging and washing the cell pellet. The cold temperature and removal of substrate stop the transporter activity.

  • Quantification and Analysis:

    • Lyse the cells or synaptosomes to release the internalized [³H]GABA.

    • Measure the radioactivity in the lysate using a liquid scintillation counter.

    • Determine the protein concentration in each sample to normalize the uptake data (e.g., as pmol GABA/mg protein/min).

    • Calculate the percentage inhibition of GABA uptake at each concentration of 4-aminohex-5-ynoic acid compared to the vehicle control.

    • Plot the percentage inhibition versus the log concentration of the compound and fit the data to determine the IC₅₀ value.

Summary of Binding Affinity and Future Directions

The table below summarizes the current state of knowledge regarding the interaction between 4-aminohex-5-ynoic acid and GABA transporters.

Transporter SubtypeDirect Binding Affinity (Ki)Functional Inhibition (IC₅₀)Mechanism of Interaction
GAT1 No data availableNo data availableIndirect effect via GABA-T inhibition leading to potential transporter reversal.
GAT2 No data availableNo data availableIndirect effect via GABA-T inhibition leading to potential transporter reversal.
GAT3 No data availableNo data availableIndirect effect via GABA-T inhibition leading to potential transporter reversal.
BGT1 No data availableNo data availableIndirect effect via GABA-T inhibition leading to potential transporter reversal.

4-Aminohex-5-ynoic acid is a powerful tool for modulating the GABAergic system through its well-established role as an irreversible inhibitor of GABA-T. While there is currently no direct evidence for its binding to or inhibition of plasma membrane GABA transporters, its ability to profoundly increase intracellular GABA levels indirectly impacts transporter function, potentially causing a reversal of GABA flux.

The lack of direct binding data highlights a gap in our understanding and underscores the need for further investigation. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to systematically evaluate the direct interaction of 4-aminohex-5-ynoic acid with each of the four GAT subtypes. Such studies would definitively clarify its pharmacological profile and could reveal novel mechanisms of action, further enhancing its utility as a research tool and informing the development of future therapeutics for neurological disorders.

References

  • Jung, M.J., Lippert, B., Metcalf, B.W., Böhlen, P., and Schechter, P.J. (1977). γ-Acetylenic GABA and γ-vinyl GABA, two enzyme-activated irreversible inhibitors of GABA aminotransferase. Journal of Neurochemistry, 28(4), 717-723. [Link]

  • Carney, I.T., Miller, S.A., Basford, J.M., and John, R.A. (1984). A kinetic model for the action of the enzyme activated irreversible inhibitor 4-amino-5-hexynoic acid in vivo. Biochemical Pharmacology, 33(23), 3765-3769. [Link]

  • Palfreyman, M.G., Schechter, P.J., Buckett, W.R., Tell, G.P., and Koch-Weser, J. (1981). The pharmacology of GABA-transaminase inhibitors. Biochemical Pharmacology, 30(8), 817-824. [Link]

  • Clausen, R.P., and Schousboe, A. (2005). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 12(2), 145-154. [Link]

  • Wood, J.D., Kurylo, E., and Newstead, J.D. (1978). The effect of gamma-acetylenic GABA, an enzyme-activated irreversible inhibitor of GABA-transaminase, on dopamine pathways of the extrapyramidal and limbic systems. European Journal of Pharmacology, 50(4), 325-336. [Link]

  • Schousboe, A. (2003). Role of astrocytes in the maintenance of glutamatergic and GABAergic neurotransmission. Cellular and Molecular Life Sciences, 60(7), 1338-1346. [Link]

  • Nayak, S.R., Motiwala, H.F., and Gouaux, E. (2023). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 42(13), e112004. [Link]

  • Shank, R.P., and Sadee, W. (2022). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. International Journal of Molecular Sciences, 23(24), 15891. [Link]

  • Tassone, F., and Beani, L. (1989). Inhibition of high affinity synaptosomal uptake of GABA by a bicycloheptane derivative. Arzneimittel-Forschung, 39(3), 295-297. [Link]

  • Andersen, J.V., et al. (2024). Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. [Link]

  • Zafar, A., et al. (2024). Interaction of GAT1 with sodium ions: from efficient recruitment to stabilisation of substrate and conformation. eLife, 13, e92040. [Link]

  • Patel, A.B., de Graaf, R.A., Martin, D.L., Battaglioli, G., and Behar, K.L. (2016). Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo. Journal of Cerebral Blood Flow & Metabolism, 36(7), 1241-1254. [Link]

  • Schousboe, A., Sarup, A., Bak, L.K., Waagepetersen, H.S., and Larsson, O.M. (2004). Role of astrocytic transport processes in glutamate and GABA homeostasis. Neurochemistry International, 45(2-3), 521-527. [Link]

  • Richerson, G.B., and Wu, Y. (2003). Dynamic equilibrium of neurotransmitter transporters: not just for reuptake anymore. The Journal of Neurophysiology, 90(3), 1363-1374. [Link]

Sources

Protocols & Analytical Methods

Method

Enantioselective Synthesis of 4-Aminohex-5-ynoic Acid Hydrochloride: An Application Note and Protocol

Abstract This document provides a detailed guide for the enantioselective synthesis of 4-aminohex-5-ynoic acid hydrochloride, a valuable chiral building block in medicinal chemistry and drug development. The protocol lev...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the enantioselective synthesis of 4-aminohex-5-ynoic acid hydrochloride, a valuable chiral building block in medicinal chemistry and drug development. The protocol leverages a chiral pool approach, starting from the readily available and enantiopure L-glutamic acid. This strategy ensures a high degree of stereocontrol at the C4 position. The synthesis involves the transformation of L-pyroglutamic acid, derived from L-glutamic acid, into a key aldehyde intermediate, followed by the introduction of the terminal alkyne moiety and subsequent deprotection and salt formation. This guide offers in-depth explanations for key experimental choices, detailed step-by-step protocols, and methods for the characterization and determination of the enantiomeric purity of the final product.

Introduction

Chiral γ-amino acids are significant pharmacophores found in a variety of biologically active molecules. Their constrained conformation and ability to mimic the transition state of enzymatic reactions make them attractive targets for drug discovery. 4-Aminohex-5-ynoic acid, a γ-alkynyl amino acid, is a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Its enantiomers are of particular interest for the development of novel therapeutics targeting neurological disorders. The controlled synthesis of a single enantiomer is crucial, as different enantiomers often exhibit distinct pharmacological profiles.

This application note details a robust and scalable method for the enantioselective synthesis of 4-aminohex-5-ynoic acid hydrochloride, commencing from the inexpensive chiral starting material, L-glutamic acid. The synthetic strategy is designed to be accessible to researchers with a solid background in organic synthesis.

Synthetic Strategy: A Chiral Pool Approach

The chosen synthetic route employs a chiral pool strategy, which capitalizes on the inherent chirality of a readily available natural product to introduce stereochemistry into the target molecule. L-glutamic acid serves as an ideal starting material, as its stereocenter corresponds to the desired stereocenter in the final product.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Carbon Chain Elongation & Deprotection L-Glutamic Acid L-Glutamic Acid L-Pyroglutamic Acid L-Pyroglutamic Acid L-Glutamic Acid->L-Pyroglutamic Acid Cyclization N-Protected Pyroglutamic Acid N-Protected Pyroglutamic Acid L-Pyroglutamic Acid->N-Protected Pyroglutamic Acid N-Protection N-Protected 5-Hydroxymethylpyrrolidin-2-one N-Protected 5-Hydroxymethylpyrrolidin-2-one N-Protected Pyroglutamic Acid->N-Protected 5-Hydroxymethylpyrrolidin-2-one Reduction N-Protected Pyrrolidin-5-carboxaldehyde N-Protected Pyrrolidin-5-carboxaldehyde N-Protected 5-Hydroxymethylpyrrolidin-2-one->N-Protected Pyrrolidin-5-carboxaldehyde Oxidation N-Protected 4-aminohex-5-ynoic acid derivative N-Protected 4-aminohex-5-ynoic acid derivative N-Protected Pyrrolidin-5-carboxaldehyde->N-Protected 4-aminohex-5-ynoic acid derivative Ohira-Bestmann Reaction 4-Aminohex-5-ynoic Acid 4-Aminohex-5-ynoic Acid N-Protected 4-aminohex-5-ynoic acid derivative->4-Aminohex-5-ynoic Acid Deprotection 4-Aminohex-5-ynoic Acid Hydrochloride 4-Aminohex-5-ynoic Acid Hydrochloride 4-Aminohex-5-ynoic Acid->4-Aminohex-5-ynoic Acid Hydrochloride Salt Formation

Application

Application Notes and Protocols for the Dissolution of 4-Aminohex-5-ynoic Acid Hydrochloride in Aqueous Buffers

Introduction 4-aminohex-5-ynoic acid hydrochloride, also known as γ-acetylenic GABA hydrochloride, is a crucial compound in neuroscience research, primarily recognized as an irreversible inhibitor of GABA-transaminase (G...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-aminohex-5-ynoic acid hydrochloride, also known as γ-acetylenic GABA hydrochloride, is a crucial compound in neuroscience research, primarily recognized as an irreversible inhibitor of GABA-transaminase (GABA-T)[1][2]. Its action leads to an increase in the concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain[1]. Accurate and reproducible in vitro and in vivo studies involving this compound necessitate a clear and reliable protocol for its dissolution in aqueous buffers. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective dissolution of 4-aminohex-5-ynoic acid HCl. The protocols outlined herein are grounded in the physicochemical properties of analogous compounds, such as vigabatrin ((±)-4-aminohex-5-enoic acid), and established principles for handling amino acid hydrochlorides.

Physicochemical Properties and Rationale for Protocol Design

Understanding the chemical characteristics of 4-aminohex-5-ynoic acid HCl is fundamental to developing a robust dissolution protocol. As an amino acid hydrochloride, its solubility is significantly influenced by the pH of the solvent. The molecule possesses two ionizable groups: a carboxylic acid and an amine. For the closely related compound vigabatrin, these groups have pKa values of approximately 4.0 and 9.7, respectively. The predicted pKa for the carboxylic acid of 4-aminohex-5-enoic acid is around 4.36[1].

This zwitterionic nature dictates the compound's charge at different pH values, which in turn affects its solubility. At low pH, the amine group is protonated, and the carboxylic acid is largely in its neutral form, resulting in a net positive charge. Conversely, at high pH, the carboxylic acid is deprotonated, and the amine group is neutral, leading to a net negative charge. Near its isoelectric point, the compound exists as a zwitterion with no net charge, which can sometimes lead to lower solubility. As a hydrochloride salt, 4-aminohex-5-ynoic acid is expected to be freely soluble in water.

The selection of an appropriate buffer system is therefore critical. A suitable buffer should maintain a pH that ensures the compound remains in a highly soluble form and is stable for the duration of the experiment.

Diagram: pH-Dependent Ionization States of 4-Aminohex-5-ynoic Acid

G cluster_0 Low pH (e.g., < 4.0) cluster_1 Mid pH (e.g., 4.0 - 9.7) cluster_2 High pH (e.g., > 9.7) low_pH H₃N⁺-CH(C≡CH)-CH₂-CH₂-COOH (Cationic Form) High Solubility mid_pH H₃N⁺-CH(C≡CH)-CH₂-CH₂-COO⁻ (Zwitterionic Form) Variable Solubility low_pH->mid_pH Increase pH high_pH H₂N-CH(C≡CH)-CH₂-CH₂-COO⁻ (Anionic Form) High Solubility mid_pH->high_pH Increase pH

Caption: Predominant ionic forms of 4-aminohex-5-ynoic acid at different pH ranges.

Materials and Reagents

  • 4-aminohex-5-ynoic acid hydrochloride (CAS: 103451-26-9)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Standard laboratory glassware (beakers, volumetric flasks, graduated cylinders)

  • Magnetic stirrer and stir bars

  • pH meter, calibrated

  • Analytical balance

  • Sterile filters (0.22 µm pore size)

  • Common biological buffers (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, HEPES)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

Recommended Aqueous Buffers

The choice of buffer will depend on the specific requirements of the experiment, particularly the desired pH. Based on the pKa values of the analogous compound vigabatrin, the following buffers are recommended:

Buffer SystemRecommended pH RangeConsiderations
Phosphate-Buffered Saline (PBS) 7.2 - 7.4Physiologically relevant, widely used in cell-based assays.
Tris-HCl 7.0 - 9.0Good buffering capacity in the physiological range.
HEPES 6.8 - 8.2Often preferred for cell culture due to lower toxicity than some other buffers.
Citrate Buffer 3.0 - 6.2Useful for experiments requiring acidic conditions.

Step-by-Step Dissolution Protocol

This protocol provides a general procedure for preparing a stock solution of 4-aminohex-5-ynoic acid HCl. Adjustments may be necessary based on the desired final concentration and buffer system.

  • Determine the Required Mass: Calculate the mass of 4-aminohex-5-ynoic acid HCl needed to achieve the desired molar concentration in the final volume of your chosen buffer. The molecular weight of 4-aminohex-5-ynoic acid HCl (C₆H₁₀ClNO₂) is approximately 163.6 g/mol .

  • Weigh the Compound: Accurately weigh the calculated amount of the compound using an analytical balance in a clean, dry container.

  • Initial Dissolution: Add a portion (e.g., 70-80%) of the final volume of the desired aqueous buffer to a beaker or flask containing a magnetic stir bar.

  • Add the Compound: While stirring the buffer at a moderate speed, slowly add the weighed 4-aminohex-5-ynoic acid HCl to the vortex to facilitate dissolution.

  • Complete Dissolution: Continue stirring until the compound is fully dissolved. Gentle warming (e.g., to 37°C) may be used to aid dissolution if necessary, but avoid excessive heat which could potentially degrade the compound.

  • pH Adjustment (if necessary): Once the compound is dissolved, check the pH of the solution using a calibrated pH meter. Adjust the pH to the desired value using small additions of a suitable acid (e.g., HCl) or base (e.g., NaOH). Be mindful that the addition of acid or base will alter the ionic strength of the solution.

  • Final Volume Adjustment: Transfer the solution to a volumetric flask and add the remaining buffer to reach the final desired volume. Mix thoroughly.

  • Sterile Filtration: For applications requiring sterility, filter the solution through a 0.22 µm sterile filter into a sterile container.

Diagram: Experimental Workflow for Dissolution

G start Start weigh 1. Weigh 4-aminohex-5-ynoic acid HCl start->weigh add_buffer 2. Add 70-80% of buffer volume weigh->add_buffer dissolve 3. Add compound and stir to dissolve add_buffer->dissolve check_pH 4. Check and adjust pH dissolve->check_pH adjust_volume 5. Adjust to final volume check_pH->adjust_volume filter 6. Sterile filter (if required) adjust_volume->filter store 7. Store appropriately filter->store end End store->end

Caption: Step-by-step workflow for the dissolution of 4-aminohex-5-ynoic acid HCl.

Storage and Stability

For short-term storage (up to 48 hours), solutions of 4-aminohex-5-ynoic acid HCl should be kept at 2-8°C. For longer-term storage, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles, as this may lead to degradation of the compound.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Dissolution - Insufficient solvent volume.- pH is near the isoelectric point.- Low temperature.- Increase the volume of the buffer.- Adjust the pH of the solution away from the pI (estimated to be around 7).- Gently warm the solution (not exceeding 37°C) with continued stirring.
Precipitation After Storage - Solution is supersaturated.- Change in temperature or pH.- Prepare a more dilute stock solution.- Ensure the storage container is well-sealed to prevent evaporation and pH shifts due to CO₂ absorption.
Solution Discoloration - Potential degradation of the compound.- Contamination of the buffer or glassware.- Prepare fresh solutions.- Use high-purity reagents and thoroughly cleaned glassware.- Store solutions protected from light.

Conclusion

The successful dissolution of 4-aminohex-5-ynoic acid hydrochloride is a critical first step for reliable experimental outcomes. By understanding the physicochemical properties of this amino acid hydrochloride and following the detailed protocol provided, researchers can prepare stable and accurate aqueous solutions. The key considerations are the selection of an appropriate buffer system to maintain a pH that ensures high solubility and the use of proper storage conditions to maintain the integrity of the compound over time.

References

  • Crittenden, D. L., et al. Stabilization of Zwitterions in Solution: γ-Aminobutyric Acid (GABA). The Journal of Physical Chemistry A, 2005.
  • Wikipedia. γ-Acetylenic GABA. Wikipedia. Accessed March 3, 2026. [Link]

  • University of California, Davis. Buffers. UC Davis Chem LibreTexts. Accessed March 3, 2026. [Link]

  • Le, T. T., et al. Effects of pH and heat treatment on the stability of γ‐aminobutyric acid (GABA) in germinated soymilk. Journal of Food Science, 2020.
  • Li, F., et al.
  • Gandikota, R., & Vishwam, T. Molecular interaction studies of Gamma-aminobutyric acid (GABA) in an aqueous medium at various temperatures: A comprehensive analysis using volumetric, thermoacoustic and DFT methods. The Journal of Chemical Thermodynamics, 2025.
  • iGEM. Preparation of Buffers for Use in Enzyme Studies (by G. Gomori). iGEM. Accessed March 3, 2026. [Link]

  • Liwschitz, Y., Zilkha, A., & Amiel, Y. A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. Journal of the American Chemical Society, 1956.
  • Technical Disclosure Commons. Improved process for the preparation of (±) 4-amino-5-hexenoic acid. Technical Disclosure Commons. February 1, 2023. [Link]

  • Kwon, T. W., Keusenkothen, P. F., & Smith, M. B. Asymmetric synthesis of (S)-4-aminohex-5-enoic acid: a potent inhibitor of 4-aminobutyrate-2-oxoglutarate aminotransferase. The Journal of Organic Chemistry, 1992.
  • Grant, S. M., et al. Vigabatrin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in epilepsy and disorders of motor control. Drugs, 1991.
  • PubChem. 4-Amino-5-hexynoic acid. PubChem. Accessed March 3, 2026. [Link]

  • Cardot, J. M. NEWS IN DISSOLUTION 2020-2022.
  • Sarma, T. K., & Reddy, P. United States Pharmacopeia (USP) Safety Review of Gamma-Aminobutyric Acid (GABA). Nutrients, 2021.
  • Aggarwal, A., & Kaur, R. Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Pharmaceutical Biology, 2012.

Sources

Method

High-Performance Liquid Chromatography (HPLC) Method Development for the Detection and Quantification of 4-aminohex-5-ynoic acid

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive guide for the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for t...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-aminohex-5-ynoic acid. As a chiral, non-chromophoric amino acid analog, this molecule presents unique analytical challenges. We will explore two primary strategic approaches: direct analysis of the underivatized compound using advanced detection techniques and a more traditional approach involving pre-column derivatization for sensitive UV-Visible or Fluorescence detection. This guide is intended for researchers, analytical scientists, and drug development professionals requiring accurate quantification of this compound in various matrices. Protocols for method development, chiral separation considerations, and method validation in accordance with ICH guidelines are detailed.

Introduction: The Analytical Challenge of 4-aminohex-5-ynoic acid

4-aminohex-5-ynoic acid (MW: 127.14 g/mol ) is a gamma-amino acid analog featuring a terminal alkyne group.[1] Its structure presents several analytical hurdles for conventional HPLC-UV methodologies:

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing functional group, making detection by standard UV-Vis detectors difficult and insensitive.[2]

  • High Polarity: As an amino acid, it is highly polar and exists as a zwitterion at neutral pH, leading to poor retention on traditional reversed-phase columns like C18.

  • Chirality: The presence of a stereocenter at the C4 position means that enantiomeric separation may be critical for pharmaceutical applications, as different enantiomers can exhibit varied pharmacological and toxicological profiles.

Addressing these challenges requires a systematic approach to method development, focusing on enhancing retention and improving detection sensitivity.

Strategic Approach to Method Development

A logical workflow is essential for efficiently developing a suitable HPLC method. The primary decision point is the choice of detection method, which dictates the subsequent chromatographic strategy.

MethodDevelopmentWorkflow start_node Define Analytical Goal (e.g., Purity, Quantification, Chiral Separation) decision1 Is Sensitive Detection with UV/FLD Required? start_node->decision1 strategy_A Strategy A: Direct Detection (Underivatized) decision1->strategy_A No (Advanced Detectors Available) strategy_B Strategy B: Pre-column Derivatization decision1->strategy_B Yes decision2 Is Chiral Separation Required? chiral_method Develop Chiral Method: - Screen Chiral Stationary Phases (CSPs) - Optimize Mobile Phase decision2->chiral_method Yes validation Method Validation (ICH Guidelines) decision2->validation No detector_choice Select Detector: - Mass Spectrometry (MS) - Charged Aerosol (CAD) - ELSD strategy_A->detector_choice derivatization Derivatize with Reagent: - OPA (for FLD) - FMOC (for UV/FLD) strategy_B->derivatization column_choice_A Select Column: - HILIC - Ion-Pair RP detector_choice->column_choice_A column_choice_A->decision2 column_choice_B Select Column: - Standard C18 / C8 derivatization->column_choice_B column_choice_B->decision2 chiral_method->validation

Caption: Method development decision workflow for 4-aminohex-5-ynoic acid.

Strategy A: Direct Analysis of Underivatized Compound

This approach is advantageous as it simplifies sample preparation by eliminating the derivatization step, which can be a source of variability.[3] However, it necessitates detectors other than standard UV-Vis.

Chromatographic Conditions

Column Selection: To overcome poor retention on standard C18 columns, two main options are recommended:

  • Hydrophilic Interaction Chromatography (HILIC): HILIC columns are ideal for retaining highly polar analytes. A column with a bare silica or amide-bonded stationary phase is a good starting point.

  • Reversed-Phase with Ion-Pairing: Using a volatile ion-pairing agent like heptafluorobutyric acid (HFBA) in the mobile phase can significantly improve the retention of polar, ionizable compounds on a C18 column.[2]

Mobile Phase Optimization:

  • For HILIC: A typical mobile phase consists of a high percentage of acetonitrile (e.g., >80%) with an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0). A gradient elution decreasing the organic content will elute the analyte.

  • For Ion-Pair RP: An isocratic or gradient elution using a mixture of water and acetonitrile/methanol containing a fixed concentration of HFBA (e.g., 0.1%) is effective.

Detection
  • Mass Spectrometry (MS): LC-MS is the gold standard for this application, offering exceptional sensitivity and selectivity without derivatization.[4] The analyte can be monitored in Single Ion Monitoring (SIM) mode for its [M+H]⁺ ion (m/z 128.07).

  • Charged Aerosol Detection (CAD): CAD is a universal detector that provides a near-uniform response for non-volatile analytes, irrespective of their optical properties.[5] It is an excellent alternative to MS when cost or complexity is a concern.[2]

Protocol: Direct Analysis by HILIC-CAD/MS
  • Instrumentation: UHPLC or HPLC system coupled with a CAD or MS detector.

  • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 10 90
    5.0 0.4 40 60
    5.1 0.4 10 90

    | 7.0 | 0.4 | 10 | 90 |

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Sample Diluent: 75:25 Acetonitrile:Water. Causality: Using a diluent with a similar or slightly weaker elution strength than the initial mobile phase conditions is crucial for good peak shape.

Strategy B: Pre-column Derivatization for UV/Fluorescence Detection

This classic strategy chemically attaches a molecule with a strong chromophore or fluorophore to the primary amine of 4-aminohex-5-ynoic acid. This makes the resulting derivative easily detectable by standard UV or fluorescence detectors and also increases its hydrophobicity, enabling robust reversed-phase chromatography.

Derivatization Reagent Selection
  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative. This is an ideal choice for achieving very low detection limits.

  • Fluorenylmethyloxycarbonyl chloride (FMOC): Reacts with both primary and secondary amines to form a UV-active and fluorescent derivative.[3]

Protocol: OPA Derivatization and RP-HPLC-FLD

This protocol details the steps from sample preparation through to analysis.

OPA_Protocol_Workflow prep 1. Sample Preparation - Prepare sample and standards in 0.1 M Borate Buffer (pH 9.5) reagent 2. Reagent Addition - Add OPA/MPA reagent to the sample vial prep->reagent react 3. Reaction - Mix and incubate for exactly 2 minutes at room temperature reagent->react inject 4. HPLC Injection - Immediately inject the mixture onto the HPLC system react->inject separate 5. Chromatographic Separation - Reversed-Phase C18 column - Gradient elution inject->separate detect 6. Fluorescence Detection - Excitation: 340 nm - Emission: 455 nm separate->detect analyze 7. Data Analysis - Quantify using a calibration curve detect->analyze

Sources

Application

Application Note: Preparation and Handling of 4-Aminohex-5-ynoic Acid Hydrochloride Stock Solutions

Topic: Preparation of 4-Aminohex-5-ynoic Acid Hydrochloride Stock Solutions Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals Introduction & Mechanism of Action 4...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of 4-Aminohex-5-ynoic Acid Hydrochloride Stock Solutions Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Introduction & Mechanism of Action

4-Aminohex-5-ynoic acid hydrochloride (also known as


-ethynyl-GABA or RMI 71645) is a mechanism-based, irreversible inhibitor of GABA transaminase (GABA-T) . Structurally, it is a catalytic suicide substrate that mimics 

-aminobutyric acid (GABA). By covalently binding to the active site of GABA-T, it prevents the degradation of GABA, thereby elevating synaptic GABA levels. This compound is a critical tool in neuropharmacology for studying GABAergic transmission and potential anticonvulsant mechanisms.

Unlike its alkene analogue Vigabatrin (


-vinyl-GABA), the alkyne moiety in 4-aminohex-5-ynoic acid provides distinct reactivity profiles and binding kinetics, making precise stock solution preparation essential for reproducible kinetic assays and in vivo dosing.

Technical Specifications & Properties

PropertySpecification
Compound Name 4-Aminohex-5-ynoic acid hydrochloride
Synonyms

-Ethynyl-GABA HCl; RMI 71645; 4-Amino-5-hexynoic acid HCl
CAS Number 103451-26-9 (HCl salt); 57659-38-8 (Free base)
Molecular Formula

Molecular Weight 163.60 g/mol (HCl salt); 127.14 g/mol (Free base)
Solubility Water (

50 mg/mL); PBS (pH 7.2); DMSO (Soluble but less preferred for aqueous assays)
Appearance White to off-white crystalline solid
Storage (Solid) -20°C, Desiccated, Protect from light

Protocol: Stock Solution Preparation

Critical Pre-Requisites[4]
  • Safety: Wear standard PPE (lab coat, gloves, safety glasses). The compound is a bioactive enzyme inhibitor; avoid inhalation or skin contact.

  • Solvent Choice:

    • Water (Molecular Biology Grade): Preferred for most biochemical and cell-based assays due to high solubility and lack of organic solvent toxicity.

    • PBS (Phosphate Buffered Saline): Suitable if immediate pH buffering is required, though solubility limits may be slightly lower than in pure water.

    • DMSO: Use only if necessary for specific hydrophobic assay conditions or compound libraries.

Calculation Framework

To prepare a target stock concentration (


), use the following mass-volume relationship:


Example: To prepare 5 mL of a 100 mM stock solution:



Step-by-Step Procedure
  • Equilibration: Allow the product vial to warm to room temperature before opening to prevent moisture condensation, as the HCl salt is hygroscopic.

  • Weighing: Accurately weigh the calculated amount of 4-aminohex-5-ynoic acid hydrochloride into a sterile microcentrifuge tube or volumetric flask.

    • Note: For high-precision kinetics, weigh the solid first, then calculate the exact volume of solvent needed to reach the target concentration.

  • Dissolution:

    • Add 80% of the calculated volume of solvent (e.g., sterile Milli-Q water).

    • Vortex gently until the solid is completely dissolved. The solution should be clear and colorless.

    • Self-Validation Check: If particulates remain, sonicate briefly (30 seconds) in a water bath. Persistent precipitate indicates degradation or saturation.

  • Volume Adjustment: Add solvent to bring the solution to the final target volume.

  • pH Check (Critical): The hydrochloride salt will generate an acidic solution (pH ~3-4 in water).

    • For unbuffered water stocks: Do not adjust pH if storing. The acidic environment stabilizes the amine.

    • For immediate use: If adding directly to sensitive cells, ensure the dilution factor is sufficient (e.g., >1:1000) to allow the culture media to buffer the acidity, or neutralize carefully with 1N NaOH if preparing a concentrated working buffer.

  • Sterilization: Filter the stock solution through a 0.22 µm PVDF or PES syringe filter into a sterile receiving vessel.

    • Note: Do not use nylon filters if using acidic aqueous solutions for long periods, though brief contact is generally acceptable.

Storage & Stability[4][5]
  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL - 500 µL) to avoid freeze-thaw cycles.

  • Conditions: Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

  • Thawing: Thaw aliquots on ice. Discard any unused portion of a thawed aliquot after 24 hours.

Experimental Workflow Visualization

The following diagram illustrates the preparation workflow and the downstream mechanistic pathway of GABA-T inhibition.

G cluster_0 Preparation Protocol cluster_1 Mechanism of Action Solid Solid Compound (Hygroscopic) Weigh Weigh & Dissolve (Water/PBS) Solid->Weigh Warm to RT Filter Sterile Filter (0.22 µm) Weigh->Filter Vortex/Sonicate Stock Stock Solution (100 mM, -20°C) Filter->Stock Aliquot Inhibition Irreversible Alkylation Stock->Inhibition Apply to Assay GABAT GABA Transaminase (Active Enzyme) GABAT->Inhibition Inactive Inactivated Enzyme-Adduct Inhibition->Inactive Suicide Inhibition GABA_Level Synaptic GABA Accumulation Inactive->GABA_Level Loss of GABA Degradation

Caption: Workflow for stock preparation and the subsequent irreversible inhibition of GABA Transaminase (GABA-T).

Application Notes for Biological Assays

In Vitro Enzyme Assays[6]
  • Working Concentration: Typical IC50 values range from 1 µM to 50 µM depending on pre-incubation time.

  • Time-Dependence: As a suicide inhibitor, potency increases with pre-incubation time. Pre-incubate the inhibitor with the enzyme for 15–30 minutes before adding the substrate (GABA/

    
    -ketoglutarate) to capture the 
    
    
    
    kinetics accurately.
In Vivo Administration[7]
  • Vehicle: Sterile Saline (0.9% NaCl) or PBS.

  • pH Adjustment: For animal injections, the stock must be neutralized to pH ~7.0–7.4 using dilute NaOH immediately prior to injection to prevent local tissue irritation.

  • Dosage: Typical rodent doses range from 10 to 100 mg/kg (i.p. or s.c.), but dose-response studies should be conducted for specific models.

References

  • PubChem. (2025).[1] 4-Aminohex-5-ynoic acid.[2][1][3][4][5] National Library of Medicine. [Link]

  • Jung, M. J., et al. (1977). Mechanism of the irreversible inhibition of GABA-transaminase by 4-aminohex-5-ynoic acid. Journal of Neurochemistry. [Link]

Sources

Method

Application Notes &amp; Protocols: In Vivo Dosing of 4-Aminohex-5-ynoic Acid in Rats

For Researchers, Scientists, and Drug Development Professionals I. Introduction: The Rationale for Investigating 4-Aminohex-5-ynoic Acid 4-aminohex-5-ynoic acid, also known as γ-acetylenic GABA, is a potent enzyme inacti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Rationale for Investigating 4-Aminohex-5-ynoic Acid

4-aminohex-5-ynoic acid, also known as γ-acetylenic GABA, is a potent enzyme inactivator with significant therapeutic potential. Its primary mechanism of action is the irreversible inhibition of γ-aminobutyric acid aminotransferase (GABA-AT), the enzyme responsible for the degradation of the principal inhibitory neurotransmitter, GABA.[1][2] By blocking GABA-AT, 4-aminohex-5-ynoic acid elevates GABA levels in the brain, a strategy that has been effective in dampening excessive neural activity.[1][2] This mechanism is central to its potential application in treating conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[1][3]

These application notes provide a comprehensive guide for researchers initiating in vivo studies with 4-aminohex-5-ynoic acid in rat models. The following sections detail the compound's mechanism of action, propose a systematic approach to dose-finding, and offer detailed protocols for key in vivo experiments.

II. Mechanism of Action: Enhancing GABAergic Inhibition

The therapeutic effects of 4-aminohex-5-ynoic acid are rooted in its ability to modulate GABAergic neurotransmission. GABA-AT is a critical enzyme in the GABA shunt, a metabolic pathway that synthesizes and degrades GABA. By irreversibly inhibiting GABA-AT, 4-aminohex-5-ynoic acid leads to a sustained increase in synaptic and extrasynaptic GABA concentrations.[1] This enhanced GABAergic tone potentiates the activity of GABA receptors (GABA-A and GABA-B), leading to neuronal hyperpolarization and a reduction in neuronal excitability.[1]

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glial Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA_Vesicle GABA GAD->GABA_Vesicle GABA_Synapse GABA GABA_Vesicle->GABA_Synapse Release GABA_Receptor GABA Receptor GABA_Synapse->GABA_Receptor Binding GABA_Transporter GABA Transporter GABA_Synapse->GABA_Transporter Reuptake Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition GABA_Uptake GABA GABA_Transporter->GABA_Uptake GABA_AT GABA-AT Succinic_Semialdehyde Succinic Semialdehyde GABA_AT->Succinic_Semialdehyde 4_aminohex_5_ynoic_acid 4-aminohex-5-ynoic acid 4_aminohex_5_ynoic_acid->GABA_AT Irreversible Inhibition GABA_Uptake->GABA_AT

Figure 1: Mechanism of 4-aminohex-5-ynoic acid action.

III. In Vivo Dosing Guidelines for Rats

Currently, there are no universally established dosing guidelines for 4-aminohex-5-ynoic acid in rats. Therefore, a systematic dose-finding approach is essential to determine safe and effective dose ranges for your specific research model. The following tables provide suggested starting points for these studies, based on data from structurally related GABA-AT inhibitors and general principles of toxicology.[3][4]

Table 1: Proposed Dose Ranges for Initial In Vivo Studies in Rats

Study TypeRoute of AdministrationProposed Dose Range (mg/kg)Dosing FrequencyRationale
Acute Toxicity (MTD) Intraperitoneal (IP), Oral (PO)10 - 2000Single DoseTo determine the maximum tolerated dose and identify potential acute toxicities. A wide range is suggested to capture the full dose-response curve.
Dose-Range Finding IP, PO3 - 100Single or Repeated DosesTo identify a range of doses that produce the desired biological effect without significant adverse events.
Pharmacokinetic (PK) Intravenous (IV), IP, PO1 - 50Single DoseTo characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Pharmacodynamic (PD) IP, PO3 - 50Single or Repeated DosesTo assess the dose-dependent effects of the compound on a relevant biological endpoint (e.g., seizure threshold, pain response).

IV. Experimental Protocols

The following protocols provide a framework for conducting initial in vivo studies with 4-aminohex-5-ynoic acid in rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

A. Dose Preparation and Administration

Materials:

  • 4-aminohex-5-ynoic acid (or its hydrochloride salt)

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Vortex mixer and/or sonicator

  • pH meter and solutions for pH adjustment (e.g., NaOH, HCl)

  • Syringes and needles (appropriate gauge for the route of administration)

  • Oral gavage needles (for PO administration)

Protocol:

  • Vehicle Selection: Determine the solubility of 4-aminohex-5-ynoic acid in various vehicles. Sterile saline is a common starting point.

  • Preparation of Dosing Solution:

    • Weigh the required amount of 4-aminohex-5-ynoic acid.

    • Dissolve in the chosen vehicle. Use a vortex mixer or sonicator to aid dissolution if necessary.

    • Adjust the pH of the solution to a physiologically compatible range (typically pH 6.5-7.5) if needed.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Administration:

    • Intraperitoneal (IP): Inject into the lower right quadrant of the abdomen.

    • Oral (PO): Administer using a gavage needle.

    • Intravenous (IV): Administer via a cannulated vein (e.g., tail vein).

B. Acute Toxicity Study (Dose Escalation)

This study aims to determine the Maximum Tolerated Dose (MTD) of 4-aminohex-5-ynoic acid.

Acute_Toxicity_Workflow Start Start Acclimatize_Rats Acclimatize Rats (≥ 7 days) Start->Acclimatize_Rats Randomize_Groups Randomize into Dose Groups (n=3-5 per group) Acclimatize_Rats->Randomize_Groups Administer_Dose Administer Single Dose of 4-aminohex-5-ynoic acid Randomize_Groups->Administer_Dose Clinical_Observations Clinical Observations (hourly for 4h, then daily) Administer_Dose->Clinical_Observations Body_Weight Record Body Weight (daily) Clinical_Observations->Body_Weight Endpoint Endpoint: Determine MTD Body_Weight->Endpoint End End Endpoint->End

Figure 2: Workflow for an acute toxicity study.

Protocol:

  • Animal Model: Use healthy, young adult rats (e.g., Sprague-Dawley or Wistar), with both males and females.

  • Group Allocation: Assign animals to dose groups (e.g., vehicle control, 10, 30, 100, 300, 1000, 2000 mg/kg).

  • Dosing: Administer a single dose of 4-aminohex-5-ynoic acid.

  • Observations:

    • Monitor animals continuously for the first 4 hours post-dosing, then at least once daily for 14 days.

    • Record clinical signs of toxicity, including changes in behavior, posture, and autonomic function.[5]

    • Measure body weight daily.

  • Endpoint: The MTD is the highest dose that does not cause mortality or serious signs of toxicity.

C. Pharmacokinetic (PK) Study

This study characterizes the ADME properties of 4-aminohex-5-ynoic acid.

Protocol:

  • Animal Model: Use cannulated rats to facilitate serial blood sampling.

  • Dosing: Administer a single dose of 4-aminohex-5-ynoic acid (IV and the intended therapeutic route, e.g., PO or IP).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 4-aminohex-5-ynoic acid in plasma using a validated analytical method (e.g., LC-MS/MS).[6][7]

  • Data Analysis: Calculate key PK parameters, including Cmax, Tmax, AUC, and half-life.[8]

D. Pharmacodynamic (PD) / Efficacy Study

This study assesses the biological effects of 4-aminohex-5-ynoic acid in a relevant disease model.

Efficacy_Study_Workflow Start Start Induce_Disease_Model Induce Disease Model (e.g., PTZ-induced seizures) Start->Induce_Disease_Model Administer_Treatment Administer 4-aminohex-5-ynoic acid or Vehicle Induce_Disease_Model->Administer_Treatment Assess_Endpoint Assess Primary Endpoint (e.g., seizure latency and severity) Administer_Treatment->Assess_Endpoint Data_Analysis Data Analysis and Comparison Assess_Endpoint->Data_Analysis End End Data_Analysis->End

Figure 3: General workflow for an efficacy study.

Example: Anticonvulsant Activity in a PTZ-induced Seizure Model

  • Animal Model: Use adult rats.

  • Group Allocation: Assign animals to treatment groups (vehicle control and multiple doses of 4-aminohex-5-ynoic acid).

  • Dosing: Administer 4-aminohex-5-ynoic acid at various time points before seizure induction to determine the time to peak effect.

  • Seizure Induction: Administer a sub-convulsive or convulsive dose of pentylenetetrazol (PTZ).

  • Behavioral Assessment: Observe and score seizure activity (e.g., latency to first seizure, seizure severity).

  • Data Analysis: Compare seizure parameters between treatment groups and the vehicle control.

V. Data Analysis and Interpretation

  • Toxicity Studies: Analyze changes in body weight, clinical signs, and mortality to determine the MTD.

  • Pharmacokinetic Studies: Use appropriate software to perform non-compartmental or compartmental analysis of plasma concentration-time data.

  • Efficacy Studies: Use statistical methods (e.g., ANOVA, t-tests) to compare the effects of different doses of 4-aminohex-5-ynoic acid to the vehicle control.

VI. Safety and Toxicology Considerations

  • Clinical Monitoring: Closely monitor animals for any adverse effects, such as sedation, ataxia, or changes in breathing.[5]

  • Histopathology: At the end of repeated-dose studies, consider performing histopathological examination of major organs to identify any potential target organ toxicity.

  • Adverse Event Management: Have a plan in place for managing any adverse events, including criteria for euthanasia if necessary.

VII. References

  • Efficacy of GABA aminotransferase inactivator OV329 in models of neuropathic and inflammatory pain without tolerance or addiction. PNAS.

  • Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. PMC.

  • GABA transaminase inhibitor – Knowledge and References. Taylor & Francis.

  • GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. PMC.

  • Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. MDPI.

  • 4-Amino-5-hexynoic acid | C6H9NO2 | CID 3452. PubChem.

  • Toxicology. MuriGenics.

  • (±)-4-aminohex-5-enoic acid CAS#: 68506-86-5. ChemicalBook.

  • General Toxicology Studies and Services | Accurate Testing Solutions. IntoxLab.

  • MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY.

  • In Vivo Evaluation of the Acute Systemic Toxicity of (1S,2E,4R,6R,7E,11E)-Cembratriene-4,6-diol (4R) in Sprague Dawley Rats. MDPI.

  • 4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents: synthesis and studies on the mechanism of action. PubMed.

  • 4-aminohex-5-ynoic acid hydrochloride | 103451-26-9. MilliporeSigma.

  • (PDF) In Vivo Comet Assay of Food Additives' Combinations and their Effects on Biochemical Parameters in Albino Rats. ResearchGate.

  • 4-((4-Aminohex-5-enoyl)amino)hex-5-enoic acid | C12H20N2O3 | CID. PubChem.

  • Animal Safety, Toxicology, and Pharmacokinetic Studies According to the ICH S9 Guideline for a Novel Fusion Protein tTF. Semantic Scholar.

  • WP 6 In vivo genotoxicity. Anses.

  • Thirteen-week oral toxicity study of branched-chain amino acids in rats. PubMed.

  • Acute Toxicity Assessment of the methanolic leaf extract of Annona squamosa Bark in Male Albino Rats. The Journal of Phytopharmacology.

  • Pharmacokinetics of a New Neuroprotector — Indenoquinoxalinone Derivative after Intravenous Administration in Rabbits and Rats | Request PDF. ResearchGate.

  • 1391054-02-6|4-Aminohex-5-enoic acid hydrochloride|BLD Pharm.

  • Metabolism and pharmacokinetics of naronapride (ATI-7505), a serotonin 5-HT(4) receptor agonist for gastrointestinal motility disorders. PubMed.

  • Pharmacokinetics of DA-6886, A New 5-HT 4 Receptor Agonist, in Rats. MDPI.

  • Simultaneous Determination of Five Phenolic Acids and Four Flavonoid Glycosides in Rat Plasma Using HPLC-MS/MS and Its Application to a Pharmacokinetic Study after a Single Intravenous Administration of Kudiezi Injection. PubMed.

Sources

Application

Application Note: Derivatization of 4-Aminohex-5-ynoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS)

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmacokinetic Researchers. Executive Summary 4-Aminohex-5-ynoic acid, commonly known as the antiepileptic drug vigabatrin , presents significant analyti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmacokinetic Researchers.

Executive Summary

4-Aminohex-5-ynoic acid, commonly known as the antiepileptic drug vigabatrin , presents significant analytical challenges for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis. As a zwitterionic compound containing both a primary amine and a carboxylic acid, it exhibits high polarity, low volatility, and extreme susceptibility to thermal degradation at standard GC inlet temperatures.

This application note details the chemical causality and validated protocols for the derivatization of 4-aminohex-5-ynoic acid. By masking the active hydrogen atoms, derivatization neutralizes intermolecular hydrogen bonding, dramatically increasing the analyte's vapor pressure and thermal stability. We present two field-proven methodologies: rapid aqueous alkylation via hexyl chloroformate for high-throughput clinical biofluids, and anhydrous silylation via BSTFA for forensic solid-phase extracts.

Chemical Causality: The Mechanistic Need for Derivatization

To understand why specific reagents are chosen, one must analyze the molecular topology of 4-aminohex-5-ynoic acid. The molecule features three distinct functional groups:

  • Terminal Alkyne: Relatively stable, but can undergo thermal rearrangement if exposed to excessive heat in the presence of active protons.

  • Primary Amine (

    
    ):  Acts as a strong hydrogen bond donor and acceptor.
    
  • Carboxylic Acid (

    
    ):  Highly polar, prone to adsorption on the silanol groups of the GC column stationary phase, leading to severe peak tailing.
    

At physiological pH, these groups form a zwitterion. If injected directly into a GC inlet (typically 250°C), the compound will decompose before it vaporizes. Derivatization is therefore not optional; it is a strict prerequisite.

Pathway A: Alkyl Chloroformate Derivatization (The Clinical Standard)

Alkyl chloroformates (e.g., hexyl chloroformate) have revolutionized the GC-MS analysis of amino acids [1]. The reagent reacts simultaneously with the amine to form a carbamate and with the carboxylic acid to form an ester.

  • The Causality of the Matrix: Unlike traditional reagents, chloroformates react preferentially with amines and carboxylates faster than they hydrolyze in water. This allows derivatization to occur directly in aqueous serum or plasma, eliminating the tedious evaporation steps that previously bottlenecked sample preparation.

  • The Role of Pyridine: Pyridine is added as a catalyst and acid scavenger. It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium forward and protecting the analyte from acid-catalyzed degradation.

Pathway B: Silylation via BSTFA (The Forensic Standard)

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) is a highly reactive silylating agent [2]. It replaces the labile protons on both the amine and the carboxyl group with bulky, non-polar trimethylsilyl (TMS) groups.

  • The Causality of the Matrix: BSTFA is violently reactive with water, forming hexamethyldisiloxane (HMDSO) and degrading instantly. Therefore, this pathway mandates a strictly anhydrous environment, requiring the sample to be completely dried under a stream of nitrogen prior to reagent addition.

Derivatization Workflow & Decision Matrix

The choice of derivatization agent is dictated by the sample matrix. The following decision tree outlines the logical progression from sample state to GC-MS analysis.

G VGB 4-Aminohex-5-ynoic Acid (Zwitterion, Non-volatile) Choice Matrix Condition VGB->Choice Cond1 Aqueous Matrix (Serum/Plasma/Urine) Choice->Cond1 Cond2 Anhydrous Matrix (Dried Extract/Powder) Choice->Cond2 Path1 Hexyl Chloroformate + Pyridine + Hexanol Cond1->Path1 Alkalinization (pH ~12) Path2 BSTFA + 1% TMCS + Heat (60°C) Cond2->Path2 N2 Evaporation Deriv1 Carbamate/Ester Derivative (Highly Volatile) Path1->Deriv1 < 5 mins, 25°C Deriv2 TMS Derivative (Thermally Stable) Path2->Deriv2 30 mins, 60°C GCMS GC-MS Analysis Deriv1->GCMS Deriv2->GCMS

Workflow for selecting the optimal derivatization pathway for 4-aminohex-5-ynoic acid prior to GC-MS.

Self-Validating Experimental Protocols

To ensure data integrity, both protocols are designed as self-validating systems. They incorporate an Internal Standard (IS) to correct for derivatization efficiency and a Method Blank to monitor for reagent contamination or column carryover.

Protocol A: Rapid Aqueous Derivatization with Hexyl Chloroformate

Optimized for human serum/plasma. Total preparation time: < 5 minutes.

Reagents Required: Hexyl chloroformate, Pyridine, 1-Hexanol, 1 M NaOH, Isooctane (extraction solvent), Internal Standard (e.g., 3-(4-chlorophenyl)propionic acid).

  • System Validation Setup: Prepare three 1.5 mL Eppendorf tubes labeled Sample, Blank (water), and QC (known concentration of vigabatrin).

  • Alkalinization: To 100 µL of the sample/blank/QC, add 200 µL of 1 M NaOH.

    • Causality: Raising the pH to ~12 deprotonates the primary amine, making it a stronger nucleophile for the subsequent attack on the chloroformate carbonyl carbon.

  • Reagent Addition: Add 100 µL of the IS solution (prepared in 1-hexanol) and 50 µL of pyridine. Vortex briefly.

  • Derivatization: Add 20 µL of hexyl chloroformate. Cap the tube immediately and vortex vigorously for 10 seconds.

    • Causality: The vigorous mixing creates an emulsion, maximizing the surface area between the aqueous sample and the organic reagent, driving the reaction to completion almost instantly.

  • Extraction: Add 200 µL of isooctane. Vortex for 30 seconds, then centrifuge at 10,000 rpm for 2 minutes to achieve phase separation.

  • Analysis: Transfer the upper organic layer (isooctane) containing the derivatized analyte to a GC vial with a glass insert. Inject 1 µL into the GC-MS.

Protocol B: Anhydrous Silylation with BSTFA + 1% TMCS

Optimized for forensic solid-phase extracts or purified powders.

Reagents Required: BSTFA + 1% TMCS, Ethyl Acetate (anhydrous), Pyridine (anhydrous).

  • System Validation Setup: Prepare Sample, Blank (empty vial), and QC vials. Add the Internal Standard to all vials.

  • Desiccation: Evaporate the sample extracts to absolute dryness under a gentle stream of ultra-pure Nitrogen gas at 40°C.

    • Causality: Even trace amounts of moisture will hydrolyze BSTFA, severely depressing the yield of the TMS-derivative.

  • Reconstitution & Catalysis: Reconstitute the dried residue in 50 µL of anhydrous ethyl acetate and 10 µL of anhydrous pyridine.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS. Seal the vial with a PTFE-lined crimp cap.

    • Causality: The 1% TMCS acts as a catalyst, increasing the silylating power of BSTFA, which is crucial for sterically hindered or strongly hydrogen-bonded amines.

  • Incubation: Heat the sealed vials in a dry block at 60°C for 30 minutes to ensure complete di-silylation (derivatization of both the amine and the carboxyl group).

  • Analysis: Allow the vials to cool to room temperature. Inject 1 µL directly into the GC-MS.

Quantitative Data Presentation

The following table summarizes the expected GC-MS parameters and mass spectral fragments for the derivatized forms of 4-aminohex-5-ynoic acid. Monitoring these specific mass-to-charge (m/z) ratios in Selected Ion Monitoring (SIM) mode ensures maximum sensitivity and specificity.

Derivatization AgentDerivative FormedMatrix CompatibilityReaction TimePrimary m/z (Quantifier)Secondary m/z (Qualifier)
Hexyl Chloroformate Hexyl carbamate / Hexyl esterAqueous (Serum, Urine)< 1 minute212 100
BSTFA + 1% TMCS Mono/Di-TMS derivativeStrictly Anhydrous30 minutes201 (Mono-TMS MW)73 (TMS cation)
DMF-DMA DMAM derivativeAnhydrous20 minutes198 (DMAM MW)58

Note: The m/z 212 fragment for the hexyl chloroformate derivative provides excellent signal-to-noise ratios in complex biological matrices, making it the preferred method for therapeutic drug monitoring [1].

References

To ensure authoritative grounding, the methodologies and mechanistic claims described in this application note are supported by the following peer-reviewed literature:

  • Title: Gabapentin, Pregabalin and Vigabatrin Quantification in Human Serum by GC–MS After Hexyl Chloroformate Derivatization Source: Journal of Analytical Toxicology, Volume 41, Issue 1, 2017. URL: [Link]

  • Title: Automated Derivatization and Identification of Controlled Substances via Total Vaporization Solid Phase Microextraction (TV-SPME) and Gas Chromatography/Mass Spectrometry (GC/MS) Source: Office of Justice Programs (OJP) / National Institute of Justice, Document No. 252608, 2018. URL: [Link]

Method

using 4-aminohex-5-ynoic acid HCl in brain slice electrophysiology

Application Note: Modulating Tonic Inhibition via 4-Aminohex-5-ynoic Acid HCl in Brain Slice Electrophysiology Executive Summary In the study of neural network excitability and inhibitory tone, acute application of recep...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modulating Tonic Inhibition via 4-Aminohex-5-ynoic Acid HCl in Brain Slice Electrophysiology

Executive Summary

In the study of neural network excitability and inhibitory tone, acute application of receptor agonists often fails to capture the endogenous mobilization and metabolic fate of γ-aminobutyric acid (GABA). 4-Aminohex-5-ynoic acid HCl (commonly known as γ-acetylenic GABA, or GAG) offers a powerful pharmacological alternative. As a potent, irreversible inhibitor of GABA-transaminase (GABA-T), GAG allows researchers to artificially elevate endogenous intracellular and extracellular GABA levels[1].

This application note outlines the mechanistic causality behind GAG's action and provides a self-validating electrophysiological protocol for measuring the resulting tonic GABAergic currents in acute brain slices.

Mechanistic Causality: The "Trojan Horse" Inhibition

To utilize 4-aminohex-5-ynoic acid effectively, one must understand its kinetic and biochemical profile. GAG is not a simple competitive antagonist; it is a mechanism-based "suicide" inhibitor.

When GAG enters the GABA-T active site, it undergoes Schiff base formation with the enzyme's pyridoxal 5'-phosphate (PLP) cofactor. The alkyne moiety of GAG facilitates a propargylic rearrangement, tautomerizing into a highly reactive conjugated allene. This electrophilic intermediate is immediately attacked by the active site nucleophile (Lys-329), forming a covalent adduct that permanently inactivates the enzyme[2].

Because GABA-T is the primary catabolic sink for GABA, its irreversible inhibition causes massive intracellular GABA accumulation. This accumulation disrupts the normal transmembrane concentration gradient, driving the reversal of GABA transporters (GATs) and promoting non-vesicular GABA efflux into the extracellular space[3]. Electrophysiologically, this manifests as a sustained enhancement of tonic GABA_A receptor-mediated currents, which fundamentally alters network excitability[4].

Mechanism GABA GABA (Neurotransmitter) GABAT GABA-Transaminase (GABA-T) GABA->GABAT Catabolism SSA Succinic Semialdehyde (Degradation Pathway) GABAT->SSA Normal Route Accumulation Intracellular GABA Accumulation GABAT->Accumulation Inhibition Causes GAG 4-aminohex-5-ynoic acid (Suicide Inhibitor) GAG->GABAT Covalent Binding (Lys-329) GAT GABA Transporter (GAT) Reversal / Spillover Accumulation->GAT Concentration Gradient Shift Tonic Enhanced Tonic GABA_A Current GAT->Tonic Extracellular Release

Fig 1: Mechanism of GABA-T suicide inhibition by 4-aminohex-5-ynoic acid and its electrophysiological consequences.

Quantitative Experimental Parameters

To achieve reliable target engagement without off-target receptor toxicity, specific concentration and temporal parameters must be strictly adhered to.

ParameterRecommended ValueMechanistic Rationale
GAG Concentration 50 - 100 µMSufficient to saturate GABA-T active sites and ensure complete covalent modification within the incubation window[2].
Pre-incubation Time 1 - 2 hoursSuicide inhibition requires catalytic turnover. Acute wash-in is ineffective; time is required for enzyme processing and subsequent GABA accumulation[4].
Holding Potential (Vh) +10 mVMaximizes the Cl⁻ driving force when using a Cs-based internal solution, isolating outward GABA_A currents from inward glutamatergic EPSCs.
Gabazine Concentration 10 - 20 µMUsed post-recording to competitively block GABA_A receptors, validating the tonic current baseline shift[3].

Step-by-Step Methodology: A Self-Validating System

Trustworthy electrophysiology requires internal controls. Observing a "noisy" baseline or a shifted holding current after GAG treatment is insufficient to prove causality. The protocol below incorporates a pharmacological self-validation step to definitively isolate the GAG-induced tonic current.

Step 1: Brain Slice Preparation
  • Rapidly extract the brain and submerge it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting artificial cerebrospinal fluid (ACSF) with high sucrose or choline to minimize excitotoxicity.

  • Cut 300–400 µm thick slices (e.g., coronal hippocampal or cortical sections) using a vibratome.

  • Transfer slices to a recovery chamber containing standard ACSF at 34°C for 30 minutes, then allow them to equilibrate at room temperature for at least 30 minutes.

Step 2: Target Engagement (GAG Pre-incubation)
  • Prepare a fresh 100 mM stock solution of 4-aminohex-5-ynoic acid HCl in distilled water.

  • Dilute the stock into oxygenated ACSF to a final working concentration of 100 µM.

  • Transfer a subset of slices into the GAG-ACSF incubation chamber.

  • Critical Step: Incubate for 1 to 2 hours. Because GAG requires the enzyme to actively process it to form the reactive allene, this extended incubation is non-negotiable for establishing the new metabolic steady-state[2].

Step 3: Whole-Cell Electrophysiology
  • Transfer a GAG-treated slice to the recording chamber, continuously perfused with standard ACSF (without GAG, as the enzyme is irreversibly inhibited).

  • Patch a target neuron (e.g., a pyramidal cell) using a low-resistance pipette (3–5 MΩ) filled with a Cesium-based internal solution (to block K+ channels and improve space-clamp).

  • Voltage-clamp the cell at +10 mV. At this potential, spontaneous inhibitory postsynaptic currents (sIPSCs) and tonic GABA currents will appear as outward (positive) currents.

  • Record baseline activity for 5–10 minutes. Note the high root-mean-square (RMS) noise of the baseline, indicative of stochastic channel opening driven by elevated ambient GABA.

Step 4: Pharmacological Self-Validation
  • To prove that the holding current is driven by GAG-induced GABA accumulation, wash in 10 µM Gabazine (SR-95531), a selective GABA_A receptor antagonist.

  • Readout: Observe the holding current shift downward (inward) as the tonic outward GABA current is blocked. Simultaneously, the RMS noise of the baseline will significantly decrease[3].

  • Quantification: The absolute difference in holding current (pA) before and after Gabazine application represents the magnitude of the GAG-induced tonic inhibition.

Protocol Prep 1. Slice Prep 300-400 µm slices Ice-cold ACSF Incubate 2. Target Engagement 100 µM GAG 1-2 hrs at 32°C Prep->Incubate Record 3. Electrophysiology Whole-cell patch Hold at +10 mV Incubate->Record Validate 4. Self-Validation Wash-in 10 µM Gabazine Measure baseline shift Record->Validate

Fig 2: Self-validating electrophysiology workflow for measuring GAG-induced tonic GABA currents.

References

  • Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC. nih.gov.
  • The Transmembrane Sodium Gradient Influences Ambient GABA Concentration by Altering the Equilibrium of GABA Transporters. physiology.org.
  • Blockade of GABA Synthesis Only Affects Neural Excitability Under Activated Conditions in R
  • gamma-Acetylenic GABA|GABA Transaminase Inhibitor. benchchem.com.

Sources

Application

Application Note: Strategic Synthesis of Stable Isotope-Labeled 4-Aminohex-5-ynoic Acid (γ-Ethynyl GABA) Hydrochloride

-ethynyl GABA, Acetylenic GABA)[1] Executive Summary & Strategic Context 4-aminohex-5-ynoic acid (γ-ethynyl GABA) is a catalytic, mechanism-based inactivator of GABA Transaminase (GABA-T) .[2] While structurally analogou...

Author: BenchChem Technical Support Team. Date: March 2026


-ethynyl GABA, Acetylenic GABA)[1]

Executive Summary & Strategic Context

4-aminohex-5-ynoic acid (γ-ethynyl GABA) is a catalytic, mechanism-based inactivator of GABA Transaminase (GABA-T) .[2] While structurally analogous to the anti-epileptic drug Vigabatrin (4-aminohex-5-enoic acid; γ-vinyl GABA), the presence of the terminal alkyne moiety imparts distinct kinetic properties and inactivation mechanisms.[3]

This application note details a modular, stereoselective synthesis of isotope-labeled 4-aminohex-5-ynoic acid hydrochloride , specifically targeting the incorporation of Carbon-13 (


)  or Deuterium (

)
at the C5-C6 positions. This labeling strategy is critical for:
  • DMPK Studies: Tracking metabolic flux without kinetic isotope effects (using

    
    ).
    
  • Bioanalytical Assays: Serving as an interference-free Internal Standard (IS) for LC-MS/MS quantification of GABA and Vigabatrin.

  • Mechanistic Elucidation: Probing the specific proton transfer steps in the GABA-T active site.

Critical Distinction: "Ynoic" vs. "Enoic"
  • Vigabatrin (Enoic): Contains a vinyl group (Alkene,

    
    ).
    
  • Target Molecule (Ynoic): Contains an ethynyl group (Alkyne,

    
    ).
    
  • Note: The protocol below is specific to the Alkyne variant but utilizes a pathway adaptable to the Alkene by substituting the nucleophile.

Mechanism of Action & Labeling Strategy

To understand the value of specific labeling sites, one must appreciate the inactivation mechanism. 4-aminohex-5-ynoic acid acts as a suicide substrate. It forms a Schiff base with the PLP cofactor in the enzyme active site. The abstraction of the


-proton leads to a conjugated allene intermediate, which is then attacked by an active site nucleophile (likely a Lysine residue), covalently modifying and irreversibly inhibiting the enzyme.
Isotope Incorporation Strategy

We utilize a Nucleophilic Addition to a Chiral Sulfinimine strategy. This route is superior to classical Strecker or Curtius rearrangements for labeling because it allows the introduction of the isotope in the final carbon-carbon bond-forming step, maximizing isotopic efficiency and minimizing cost.

  • Label Source:

    
    -Acetylene gas or Lithium 
    
    
    
    -acetylide-ethylenediamine complex.
  • Target Label Position: C5 and C6 (the alkyne tail).

G Precursor Succinic Semialdehyde Derivative Imine Chiral Sulfinimine Intermediate Precursor->Imine Condensation (Ellman Aux.) Intermediate Protected Propargylic Amine Imine->Intermediate Nucleophilic Addition Reagent Li-C≡CH (Isotope Labeled) Reagent->Intermediate Incorporation Product 4-aminohex-5-ynoic acid (Labeled) Intermediate->Product Acid Hydrolysis & Deprotection GABAT GABA-T Enzyme Inactivation Product->GABAT Mechanism-Based Inhibition

Figure 1: Strategic workflow for the synthesis and application of labeled γ-ethynyl GABA.

Detailed Synthetic Protocol

Prerequisites & Safety
  • Acetylene Handling: Acetylene gas is explosive under pressure. Use a dedicated vacuum manifold and work with dilute mixtures or commercially available lithium acetylide-ethylenediamine complexes if possible.

  • Moisture Sensitivity: Steps 2 and 3 require strictly anhydrous conditions (Schlenk line techniques).

Stage 1: Preparation of the Aldehyde Precursor

Target:Methyl 4-oxobutanoate (Succinic semialdehyde methyl ester).

  • Starting Material: Methyl 4-chloro-4-oxobutanoate (Succinyl chloride monomethyl ester) or

    
    -Butyrolactone.
    
  • Reaction: If starting from the acid chloride, perform a Rosenmund reduction (Pd/BaSO4, H2). Alternatively, perform an oxidative cleavage of commercially available methyl 4-pentenoate using

    
    .
    
  • Purification: Distillation under reduced pressure.

    • Checkpoint: Verify aldehyde peak by

      
      -NMR (
      
      
      
      ppm).
Stage 2: Formation of the Chiral Sulfinimine

Purpose: To set the amine stereochemistry (if enantiopurity is desired) and activate the aldehyde for nucleophilic attack.

  • Reagents: Methyl 4-oxobutanoate (1.0 eq), (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq), Titanium(IV) ethoxide (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous THF (0.5 M).

  • Procedure:

    • Mix the aldehyde and sulfinamide in THF.

    • Add

      
       dropwise at room temperature.
      
    • Stir for 6–12 hours. Monitor by TLC (disappearance of aldehyde).

    • Quench: Add brine, filter the titanium salts through Celite.

    • Isolate: Concentrate organic phase to yield the N-sulfinyl imine .

Stage 3: Isotope Labeling (The Critical Step)

Purpose: Introduction of the


-alkyne moiety.

Reagent Preparation (In situ):

  • Condense

    
    -acetylene gas (approx 2-3 eq) into anhydrous THF at -78°C.
    
  • Add n-Butyllithium (2.5 eq) dropwise to generate Lithium

    
    -acetylide.
    
  • Alternative: Use commercially available Lithium

    
    -acetylide ethylenediamine complex (solid) for easier handling.
    

Reaction Protocol:

  • Cool the N-sulfinyl imine solution (from Stage 2) to -78°C in anhydrous THF.

  • Cannulate the Lithium

    
    -acetylide solution slowly into the imine solution.
    
  • Mechanism: The lithium coordinates with the sulfinyl oxygen, directing the attack to the Re-face (or Si-face depending on auxilliary), yielding high diastereoselectivity.

  • Stir at -78°C for 3 hours, then slowly warm to room temperature.

  • Quench: Saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate, dry over

    
    , concentrate.
    
  • Intermediate: Methyl 4-((S)-tert-butylsulfinylamino)-hex-5-ynoate (

    
    -labeled).
    
Stage 4: Global Deprotection & Salt Formation

Purpose: Removal of the sulfinyl group and ester hydrolysis to yield the final amino acid salt.

  • Reagent: 6N Hydrochloric Acid (HCl).[4]

  • Procedure:

    • Dissolve the intermediate in 6N HCl.

    • Reflux at 100°C for 4–6 hours. This simultaneously cleaves the N-sulfinyl bond (releasing the amine) and hydrolyzes the methyl ester to the carboxylic acid.

  • Isolation:

    • Concentrate the aqueous solution in vacuo to dryness.

    • Triturate the residue with Acetone or Ether to remove organic impurities.

    • Recrystallization: Dissolve in minimal hot ethanol and add diethyl ether to precipitate the product.

Final Product:


-4-aminohex-5-ynoic acid hydrochloride. 

Analytical Validation & QC

Data presented below represents typical acceptance criteria for the labeled compound.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identity

-NMR (D2O)

2.6-2.8 (m, 2H), 2.1 (m, 2H), 4.1 (m, 1H, CH-N), 3.0 (d, 1H, Alkyne-H). Note:

coupling will split signals.
Isotopic Enrichment HR-MS (ESI+)

enrichment (M+2 peak dominant)
Purity HPLC-CAD/ELSD

Chiral Purity Chiral HPLC

ee (if using chiral sulfinamide)
Graphviz Workflow: Experimental Setup

Experiment cluster_0 Stage 3: Cryogenic Labeling Setup cluster_1 Stage 4: Isolation GasTank 13C-Acetylene Source Trap Cold Trap (-78°C THF) GasTank->Trap Condensation ReactionFlask Schlenk Flask (Imine + nBuLi) Trap->ReactionFlask Cannulation (In situ generation) Reflux Acid Hydrolysis (6N HCl, 100°C) ReactionFlask->Reflux Crude Intermediate Evap Rotary Evaporation Reflux->Evap Cryst Recrystallization (EtOH/Ether) Evap->Cryst

Figure 2: Physical workflow for the handling of gaseous isotopes and isolation.

References

  • Lippert, B., et al. (1977). "4-Amino-hex-5-ynoic acid, a selective catalytic inhibitor of 4-aminobutyric acid aminotransferase in mammalian brain." European Journal of Biochemistry. Link

  • Silverman, R. B., & George, C. (1988). "Inactivation of gamma-aminobutyric acid aminotransferase by 4-amino-5-hexynoic acid." Biochemistry. Link

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. Link

  • PubChem Compound Summary. (2023). "4-Amino-5-hexynoic acid."[1][2][3][5][6][7][8] National Center for Biotechnology Information. Link

  • US Patent 4178463A. (1979). "Process for making 4-aminohex-5-enoic acid." (Describes related intermediates). Link

Disclaimer: This protocol involves the use of hazardous chemicals, including pressurized gases and pyrophoric reagents (n-BuLi). It is intended for use only by qualified personnel in a properly equipped laboratory.

Sources

Method

Application Note: Extraction and Bioanalysis of 4-Aminohex-5-ynoic Acid (Vigabatrin) from Plasma

[1][2][3] Abstract 4-aminohex-5-ynoic acid , clinically known as Vigabatrin , is a zwitterionic, polar antiepileptic drug used in the treatment of infantile spasms and refractory complex partial seizures.[1][2] Its small...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Abstract

4-aminohex-5-ynoic acid , clinically known as Vigabatrin , is a zwitterionic, polar antiepileptic drug used in the treatment of infantile spasms and refractory complex partial seizures.[1][2] Its small molecular size, high polarity, and lack of a strong chromophore present significant bioanalytical challenges. This application note details two validated protocols for the extraction and quantification of Vigabatrin from human plasma: a high-throughput Protein Precipitation (PP) method coupled with LC-MS/MS , and a high-sensitivity Solid-Phase Extraction (SPE) method with Pre-Column Derivatization for HPLC-FLD . These workflows address the critical need for robust Therapeutic Drug Monitoring (TDM) and pharmacokinetic profiling.

Introduction & Chemical Basis

Vigabatrin is a structural analog of GABA (


-aminobutyric acid).[2][3][4] It acts as an irreversible inhibitor of GABA transaminase.[3]
  • Chemical Structure: 4-aminohex-5-ynoic acid.[2]

  • Stereochemistry: Administered as a racemate; the

    
    -enantiomer is pharmacologically active.[3][4][5]
    
  • Physicochemical Properties:

    • Polarity: Highly polar (logP

      
       -2.2).
      
    • Ionization: Zwitterionic nature affects extraction efficiency; pH control is critical during extraction.

    • Chromophore: Lacks native UV absorption/fluorescence, necessitating derivatization for non-MS detection.

Analytical Strategy Selection

The choice of extraction method depends on the available instrumentation and sensitivity requirements.

FeatureProtocol A: Protein Precipitation (LC-MS/MS)Protocol B: SPE + Derivatization (HPLC-FLD)
Primary Utility High-throughput TDM, Clinical TrialsLabs without MS, High Sensitivity requirements
Sample Volume Low (50–100

L)
Medium (200–500

L)
Throughput High (Simple prep)Medium (Multi-step prep)
Selectivity Mass-based (MRM transitions)Fluorescence-based + Chromatographic resolution
Limit of Quantitation

10–50 ng/mL

50–100 ng/mL

Protocol A: High-Throughput Protein Precipitation (LC-MS/MS)

Objective: Rapid quantification of Vigabatrin in plasma for routine clinical monitoring.

Reagents & Materials[9]
  • Internal Standard (IS): Vigabatrin-

    
     (preferred) or Gabapentin/Tranexamic acid.
    
  • Precipitating Agent: Acetonitrile (LC-MS grade) containing 0.1% Formic Acid.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: HILIC Column (e.g., Tosoh Amide or Waters Atlantis HILIC Silica) is preferred due to the polar nature of the analyte, though specialized C18 columns with high aqueous stability can be used.

Step-by-Step Extraction Procedure
  • Sample Aliquoting: Transfer 50

    
    L  of patient plasma into a 1.5 mL microcentrifuge tube or 96-well plate.
    
  • IS Addition: Add 20

    
    L  of Internal Standard working solution (e.g., 10 
    
    
    
    g/mL in water). Vortex for 10 seconds.
  • Protein Precipitation: Add 200

    
    L  of ice-cold Acetonitrile (containing 0.1% Formic Acid).
    
    • Note: The 1:4 ratio ensures complete protein removal while maintaining enough organic solvent to be compatible with HILIC initial conditions.

  • Agitation: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000

    
     g  for 10 minutes at 4°C.
    
  • Supernatant Transfer: Transfer 150

    
    L  of the clear supernatant to an autosampler vial.
    
  • Injection: Inject 2–5

    
    L  into the LC-MS/MS system.
    
LC-MS/MS Parameters
  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Vigabatrin:

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • IS (Gabapentin):

      
      .
      
  • Chromatography: Isocratic elution (if using HILIC: 75% ACN / 25% Water buffer) typically yields retention times < 3 minutes.

Protocol B: SPE with OPA Derivatization (HPLC-FLD)

Objective: Sensitive quantification using fluorescence detection for laboratories without mass spectrometry.

Reagents & Materials
  • Derivatizing Reagent: o-Phthaldialdehyde (OPA) + 2-Mercaptoethanol (creates a fluorescent isoindole derivative).

  • SPE Cartridge: Strong Cation Exchange (SCX) or Mixed-Mode Cation Exchange (MCX) (e.g., Oasis MCX, 30 mg).

  • Wash Solvent: 0.1 M HCl (acidify) and Methanol.

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Step-by-Step Extraction Procedure
  • Pre-treatment: Mix 200

    
    L  plasma with 200 
    
    
    
    L
    2% Phosphoric Acid to disrupt protein binding and ionize the amine (ensure pH < 3).
  • SPE Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading: Load pre-treated sample onto the SPE cartridge at a slow flow rate (

    
     mL/min).
    
  • Washing:

    • Wash 1: 1 mL 0.1 M HCl (removes proteins/interferences).

    • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

  • Elution: Elute with 500

    
    L  of 5% 
    
    
    
    in Methanol.
  • Evaporation: Evaporate eluate to dryness under nitrogen at 40°C. Reconstitute in 100

    
    L  borate buffer (pH 9.5).
    
  • Derivatization (Automated or Manual):

    • Add 50

      
      L  OPA reagent.
      
    • React for 2 minutes at room temperature (reaction is fast).

  • Injection: Inject immediately (derivatives can be unstable).

HPLC-FLD Parameters
  • Detection: Excitation: 340 nm | Emission: 455 nm.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18).

  • Mobile Phase: Phosphate Buffer (pH 6.0) / Acetonitrile Gradient.

Workflow Visualization

Logic Flow for Method Selection

MethodSelection Start Start: Plasma Sample CheckMS Is LC-MS/MS Available? Start->CheckMS YesMS Protocol A: LC-MS/MS CheckMS->YesMS Yes NoMS Protocol B: HPLC-FLD CheckMS->NoMS No Prep Protein Precipitation (ACN + Formic Acid) YesMS->Prep HILIC HILIC Chromatography (Retains Polar Zwitterion) Prep->HILIC DetectMS Detection: MRM (130.1 -> 113.1) HILIC->DetectMS SPE SPE (Cation Exchange) Clean-up Matrix NoMS->SPE Deriv Derivatization (OPA + 2-Mercaptoethanol) SPE->Deriv DetectFLD Detection: Fluorescence (Ex 340nm / Em 455nm) Deriv->DetectFLD

Figure 1: Decision matrix for selecting the appropriate Vigabatrin extraction and analysis workflow.

Validation & Quality Control (FDA/EMA Guidelines)

To ensure data integrity, the following parameters must be validated:

ParameterAcceptance CriteriaNotes
Linearity

Typical range: 0.5 – 100

g/mL.[6][7]
Recovery > 80% (consistent)PP methods may have lower recovery than SPE but must be reproducible.
Matrix Effect 85–115%Critical in LC-MS. Use matrix-matched calibration or stable isotope IS.
Stability

deviation
Vigabatrin is stable in plasma at -20°C for >4 weeks.
Troubleshooting Guide
  • Issue: Poor Retention on C18 (LC-MS).

    • Cause: Vigabatrin is too polar.

    • Solution: Switch to HILIC column or add an ion-pairing agent (e.g., HFBA), though HILIC is preferred to avoid contamination.

  • Issue: Low Sensitivity (FLD).

    • Cause: Incomplete derivatization or unstable derivative.

    • Solution: Ensure pH is >9.0 for the OPA reaction; inject immediately (<10 mins) after mixing.

References

  • Vigabatrin Clinical Pharmacology. National Institutes of Health (NIH). Available at: [Link][8]

  • LC-MS/MS Determination of Vigabatrin in Dried Plasma Spots. Journal of Chromatography B. Available at: [Link]

  • Determination of Vigabatrin Enantiomers by Derivatization. Journal of Chromatography A. Available at: [Link]

  • FDA Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration. Available at: [Link]

Sources

Application

Application Note: Storage, Handling, and Experimental Protocols for 4-Aminohex-5-ynoic Acid Hydrochloride

Executive Summary 4-Aminohex-5-ynoic acid hydrochloride (also known as γ-acetylenic GABA hydrochloride or GAG-HCl) is a highly potent, mechanism-based irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-AT)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Aminohex-5-ynoic acid hydrochloride (also known as γ-acetylenic GABA hydrochloride or GAG-HCl) is a highly potent, mechanism-based irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-AT). Beyond its primary pharmacological utility in elevating central nervous system GABA levels, the presence of a terminal alkyne moiety makes this compound an invaluable bioorthogonal probe for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry[1].

Because of its zwitterionic backbone and reactive alkyne group, GAG-HCl requires rigorous environmental controls during storage and precise handling during reconstitution to prevent premature degradation, oxidation, or intramolecular cyclization. This guide provides a causality-driven framework for handling GAG-HCl, ensuring maximum experimental reproducibility.

Causality-Driven Storage and Handling Requirements

To maintain the structural integrity of 4-aminohex-5-ynoic acid HCl, researchers must understand the chemical vulnerabilities of the molecule:

  • Temperature & Moisture Vulnerability: The hydrochloride salt is highly hygroscopic. Moisture ingress not only causes inaccurate weighing but also facilitates localized hydrolysis and oxidation of the alkyne group. Solid stocks must be stored in tightly sealed, desiccated containers at -20°C for short-term storage (up to 1 month) or -80°C for long-term preservation (up to 6 months)[1].

  • pH Sensitivity & Intramolecular Lactamization: When preparing aqueous solutions, the pH must be strictly maintained between 7.0 and 8.5. Exposure to acidic conditions (pH < 4.0) catalyzes an intramolecular lactamization reaction[2]. Because GAG is a zwitterionic amino acid analog, the unprotonated amino group can attack the protonated carboxyl group under acidic stress, forming an inactive lactam ring that permanently destroys its inhibitory capacity[2].

  • Freeze-Thaw Degradation: Repeated temperature cycling induces micro-environmental pH shifts and condensation in stock solutions, rapidly degrading the active compound. Solutions must be aliquoted immediately upon reconstitution[1].

Quantitative Data: Physicochemical Properties & Storage Limits
Property / ParameterSpecification / LimitRationale
Chemical Formula C₆H₁₀ClNO₂Supplied as a hydrochloride salt for improved aqueous solubility.
Solid Storage (Long-Term) -80°C (Up to 6 months)Prevents thermal degradation and alkyne oxidation[1].
Solid Storage (Short-Term) -20°C (Up to 1 month)Acceptable for active, daily-use vials if kept desiccated[1].
Working Solution Stability Use within 12-24 hoursAqueous solutions are prone to slow degradation; prepare fresh[1].
Optimal Buffer pH pH 7.0 to 8.5Prevents acid-catalyzed intramolecular lactamization[2].
In Vivo Formulation 10% DMSO / 90% (20% SBE-β-CD)Cyclodextrin enhances bioavailability and prevents precipitation[1].

Mechanistic Grounding: Suicide Inhibition of GABA-AT

Understanding the mechanism of action is critical for designing appropriate assay timelines. 4-Aminohex-5-ynoic acid is a "suicide substrate" (mechanism-based inactivator). It binds to the GABA-AT active site and forms an external aldimine (Schiff base) with the pyridoxal 5'-phosphate (PLP) cofactor[3].

The enzyme attempts normal transamination, which abstracts a proton and triggers the tautomerization of the inhibitor's alkyne group into a highly reactive conjugated allene intermediate[3]. This electrophilic allene immediately undergoes a Michael addition with the nucleophilic ε-amino group of an active-site lysine residue (Lys329), forming a permanent covalent adduct[3]. Because this is a time-dependent, irreversible process, in vitro assays must include a pre-incubation step to allow the covalent complex to form before measuring residual enzyme activity.

G GABA GABA + α-KG (Endogenous Substrates) GABA_AT GABA-AT Enzyme (Active State) GABA->GABA_AT Binds Active Site Inactivated Covalent PLP-Lys329 Adduct (Irreversibly Inactivated) GABA_AT->Inactivated Covalent Modification SSA Succinic Semialdehyde + Glutamate GABA_AT->SSA Transamination GAG 4-Aminohex-5-ynoic Acid (Suicide Inhibitor) GAG->GABA_AT Michael Addition (Alkyne to Allene) SSADH SSADH + NADP+ (Coupling System) SSA->SSADH Oxidation Signal NADPH Formation (Absorbance at 340 nm) SSADH->Signal Spectrophotometric Readout

Workflow of GABA-AT inhibition by 4-aminohex-5-ynoic acid and the coupled spectrophotometric assay.

Validated Experimental Protocols

Protocol 1: Reconstitution and Stock Solution Preparation

Self-Validating Step: Ensure the solvent is at room temperature before adding it to the lyophilized powder to prevent condensation from introducing water into DMSO stocks.

  • Equilibration: Remove the GAG-HCl vial from -80°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

  • In Vitro Stock Preparation: Add anhydrous DMSO to create a 50 mg/mL stock solution. Vortex gently. If phase separation occurs, apply mild sonication in a water bath (<30°C) until the solution is completely clear[1].

  • In Vivo Working Solution Formulation: To prepare a 5 mg/mL working solution for animal dosing, utilize a co-solvent system to prevent precipitation. Add 100 μL of the 50 mg/mL DMSO stock to 900 μL of a 20% Sulfobutylether-β-Cyclodextrin (SBE-β-CD) in Saline solution[1]. Mix thoroughly by pipetting.

  • Storage: Immediately divide any unused DMSO stock into single-use aliquots (e.g., 20 μL) and flash-freeze in liquid nitrogen before transferring to -80°C[1]. Discard any unused aqueous working solutions after 24 hours.

Protocol 2: In Vitro GABA-AT Inhibition Assay (Coupled Enzyme System)

Because the direct product of GABA-AT (succinic semialdehyde) is difficult to quantify, this protocol utilizes Succinic Semialdehyde Dehydrogenase (SSADH) to couple the reaction to the reduction of NADP⁺ to NADPH, which can be measured spectrophotometrically at 340 nm[2].

  • Tissue Preparation: If using brain tissue, homogenize the sample in 1× lysis buffer at a 1:3 ratio (tissue weight to buffer volume) on ice. Centrifuge at 15,000 × g for 20 minutes at 4°C, and collect the supernatant[4].

  • Buffer Preparation: Prepare a 100 mM Pyrophosphate buffer (pH 8.5) containing 5 mM 2-mercaptoethanol to maintain the reductive environment necessary for enzyme stability[2].

  • Pre-Incubation (Critical): In a 96-well UV-transparent plate, combine 20 μg of the protein extract (or purified GABA-AT) with varying concentrations of GAG-HCl (0.1 μM to 10 mM) in the assay buffer. Incubate at 37°C for 30 minutes to allow the time-dependent covalent inactivation of the enzyme[2].

  • Reaction Initiation: Add the substrate mix to each well to achieve final concentrations of 5 mM GABA, 5 mM α-ketoglutarate, 1 mM NADP⁺, and an excess of purified SSADH[2].

  • Measurement: Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 340 nm (NADPH formation) continuously over 10–30 minutes at 37°C[2][4].

  • Data Analysis: Plot the initial velocity (

    
    ) against the inhibitor concentration to determine the 
    
    
    
    and
    
    
    values.
Protocol 3: CuAAC Click Chemistry Labeling of GAG-Inhibited Proteins

This protocol leverages the terminal alkyne of GAG-HCl to attach an azide-functionalized fluorophore for the visualization of target engagement.

  • Inhibition: Treat the biological sample (cells or homogenate) with GAG-HCl as described in Protocol 2. Wash the sample thoroughly with PBS (pH 7.4) to remove unbound inhibitor.

  • Click Master Mix: Prepare the CuAAC reaction cocktail fresh: 100 μM Azide-Fluorophore (e.g., Alexa Fluor 488 Azide), 1 mM CuSO₄, 1 mM THPTA (copper-chelating ligand to protect proteins from ROS), and 5 mM Sodium Ascorbate (reducing agent to maintain Cu(I) state) in PBS[1].

  • Labeling: Add the master mix to the sample and incubate in the dark at room temperature for 1 hour with gentle agitation.

  • Termination: Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.

  • Readout: Resolve the proteins via SDS-PAGE and visualize the covalently labeled GABA-AT using in-gel fluorescence scanning.

References

1.[3] Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC. National Institutes of Health (NIH). Available at: 2.[1] γ-Acetylenic GABA hydrochloride (GAG hydrochloride) | GABA Transaminase Inhibitor | MedChemExpress. MedChemExpress. Available at: 3.[2] gamma-Acetylenic GABA | GABA Transaminase Inhibitor - Benchchem. BenchChem. Available at: 4.[4] Sustained Inhibition of GABA-AT by OV329 Enhances Neuronal Inhibition and Prevents Development of Benzodiazepine Refractory Seizures | eNeuro. eNeuro. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of 4-Aminohex-5-ynoic Acid Hydrochloride

Molecule ID: 4-Aminohex-5-ynoic acid hydrochloride ( -acetylenic GABA HCl) CAS: 103451-26-9 (HCl salt) / 57659-38-8 (Free base) Class: -Amino Acid / Irreversible GABA-T Inhibitor Support Tier: Level 3 (Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Molecule ID: 4-Aminohex-5-ynoic acid hydrochloride (


-acetylenic GABA HCl)
CAS:  103451-26-9 (HCl salt) / 57659-38-8 (Free base)
Class: 

-Amino Acid / Irreversible GABA-T Inhibitor Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The "Like Dissolves Like" Paradox

You are likely here because you are attempting to dissolve 4-aminohex-5-ynoic acid hydrochloride in a solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate, and it remains a stubborn suspension.

The Physicochemical Barrier: This molecule presents a dual challenge.[1] As an amino acid hydrochloride, it possesses a highly polar, ionic crystal lattice dominated by strong electrostatic interactions (ammonium cation


 and chloride anion 

) and hydrogen bonding. Organic solvents lack the dielectric constant (

) required to overcome this lattice energy.
  • Water Solubility: High (>100 mg/mL).[1]

  • Methanol Solubility: Moderate (often requires heating).[1]

  • Non-polar Organics (DCM, Toluene, Hexane): Practically Insoluble (<0.1 mg/mL).

This guide provides three chemically validated protocols to overcome this solubility barrier, depending on your downstream application (Synthesis, Analysis, or Purification).

Module 1: Strategic Solubilization Protocols

Protocol A: The "Lipophilic Counter-Ion" Strategy (For Synthesis)

Use this when you need the molecule soluble in organic media for reactions (e.g., amide coupling, acylation) without permanent derivatization.

The Logic: The chloride ion (


) is a "hard" anion that anchors the molecule in the solid phase or aqueous layer. By exchanging the acidic proton or the counter-ion with a large, lipophilic organic base, you create a "greasy" salt soluble in DCM or DMF.

Step-by-Step:

  • Suspend: Place 1.0 eq of 4-aminohex-5-ynoic acid HCl in anhydrous DCM or DMF (concentration ~0.1 M).

  • Neutralize: Add 2.0 - 2.2 eq of a lipophilic base.

    • Recommended:DIPEA (Hünig's Base) or DBU .[1]

    • Avoid: Triethylamine (TEA) can sometimes form hygroscopic salts that are less soluble in strictly non-polar zones.[1]

  • Sonicate: Sonicate for 5–10 minutes. The suspension should turn into a clear solution as the lipophilic ammonium carboxylate salt forms.

  • React: Add your electrophile (e.g., acid chloride, anhydride) immediately.[1]

Technical Note: This method generates the free amine in situ.[1] Ensure your electrophile is compatible with the base used.

Protocol B: Phase Transfer Catalysis (PTC) (For Biphasic Reactions)

Use this for alkylations or protections (e.g., Boc-protection) where you want to keep the amino acid in an aqueous/solid phase but react it with an organic-soluble reagent.

The Logic: Instead of forcing the amino acid into the organic phase, use a "ferry" (quaternary ammonium salt) to shuttle the anionic form of the amino acid across the interface.

Step-by-Step:

  • Biphasic Setup: Dissolve 4-aminohex-5-ynoic acid HCl in a minimum volume of 2M NaOH (aq). Add an equal volume of DCM containing your reagent (e.g.,

    
    ).
    
  • Catalyst Addition: Add 5-10 mol% of Tetrabutylammonium hydrogen sulfate (TBAHS) or Tetrabutylammonium bromide (TBAB) .[1]

  • Agitation: Stir vigorously (>800 RPM). The PTC creates a lipophilic ion pair with the carboxylate/amine, dragging it into the DCM layer to react.

Protocol C: The "Trojan Horse" (Derivatization)

Use this if you need a permanently soluble intermediate for multi-step synthesis.

The Logic: Masking the zwitterionic charges is the only way to achieve true high solubility in non-polar solvents.

  • Esterification: Reflux in Methanol with excess

    
     (0°C 
    
    
    
    Reflux) yields the Methyl Ester HCl .[1] This is significantly more soluble in
    
    
    and DCM than the free acid.
  • N-Protection: Reacting with

    
     (using Protocol B) yields the N-Boc protected acid , which is highly soluble in EtOAc and DCM.[1]
    

Module 2: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization method based on your end goal.

solubilization_logic Start Start: 4-aminohex-5-ynoic acid HCl (Insoluble in Organics) Goal What is your Goal? Start->Goal Reaction Chemical Reaction (Acylation, Coupling) Goal->Reaction Purification Purification/Isolation Goal->Purification Analysis Analysis (HPLC/NMR) Goal->Analysis SolventChoice Solvent System? Reaction->SolventChoice Action_Ester Protocol C: Derivatize (Ester/Boc) Purification->Action_Ester Intermediate Action_Antisolvent Precipitation: Dissolve in MeOH -> Add Et2O Purification->Action_Antisolvent Final Product Action_TFA Use d6-DMSO or D2O with TFA Analysis->Action_TFA Homogeneous Single Phase (DCM/DMF) SolventChoice->Homogeneous Anhydrous Biphasic Two Phase (DCM/Water) SolventChoice->Biphasic Aqueous compatible Action_Base Protocol A: Add DIPEA/DBU (2.2 eq) Homogeneous->Action_Base Action_PTC Protocol B: Phase Transfer (TBAB) Biphasic->Action_PTC

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental intent.

Module 3: Solubility Data & Solvent Compatibility

The following table summarizes the solubility behavior of the HCl salt versus its modified forms.

Solvent SystemHCl Salt (Unmodified)w/ DIPEA (2.2 eq)N-Boc DerivativeMethyl Ester HCl
Water Soluble (>100 mg/mL)SolubleInsolubleSoluble
Methanol Sparingly Soluble (Heat)SolubleSolubleSoluble
DCM Insoluble Soluble Soluble Soluble
THF InsolubleModerateSolubleModerate
Ethyl Acetate InsolubleInsolubleSolubleInsoluble
Toluene InsolubleInsolubleSolubleInsoluble

Module 4: Troubleshooting & FAQ

Q1: I added TEA (Triethylamine) to dissolve the salt in DCM, but it's still cloudy. Why?

Diagnosis: Triethylamine hydrochloride (


) is formed as a byproduct.[1] While more soluble than the amino acid salt, 

itself has limited solubility in pure DCM at high concentrations. Fix: Switch to DIPEA (Hünig's Base) . The steric bulk of the isopropyl groups makes the resulting ammonium salt significantly more lipophilic and soluble in DCM [1]. Alternatively, add a small amount of DMF (5-10%) as a co-solvent.[1]
Q2: I'm trying to do a peptide coupling (EDC/NHS), but the yield is very low.

Diagnosis: If you are dissolving the HCl salt with a base, you might be using too much base. Excess base can racemize the alpha-proton (though less of a risk with the gamma-amino acid structure) or induce side reactions with the activated ester. Fix: Ensure you use exactly 1.0 eq of base to neutralize the HCl counter-ion, and then only enough additional base (usually 1.0-1.2 eq) to free the amine for reaction. Do not use a large excess.

Q3: Can I use alcohols to dissolve it for a reaction?

Diagnosis: Yes, but be careful. Fix: Methanol is a good solvent for the HCl salt, but it is nucleophilic. If you are using electrophiles like acid chlorides, anhydrides, or active esters, the Methanol will react to form methyl esters (side product). For these reactions, use Protocol A (DIPEA/DCM) or DMF .

Q4: How do I recover the product from the organic solvent after the reaction?

Fix: If you used Protocol A (Lipophilic Base):

  • Evaporate the organic solvent.[1][2]

  • Redissolve in 1N HCl (aq).

  • Wash with Ether (removes non-polar byproducts).[1]

  • Lyophilize the aqueous layer or use ion-exchange chromatography to recover the amino acid product.[1]

References

  • O'Donnell, M. J. (2001).[1] "Phase-Transfer Catalysis in Amino Acid Synthesis." Accounts of Chemical Research.

  • PubChem. (n.d.).[1][3] "4-Amino-5-hexynoic acid (Compound)." National Center for Biotechnology Information.[1]

  • Qiu, W., et al. (2000).[1] "Convenient Synthesis of

    
    -Amino- 
    
    
    
    -unsaturated Esters." Tetrahedron Letters. (Describes esterification strategies for solubility).
  • Sigma-Aldrich. (n.d.).[1] "4-aminohex-5-ynoic acid hydrochloride Product Sheet."

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of 4-Aminohex-5-ynoic Acid HCl

[1] Compound Identity: 4-Aminohex-5-ynoic acid hydrochloride (also known as -ethynyl-GABA or RMI 71645) CAS: 103451-26-9 (HCl salt) / 69655-05-6 (Free base) Class: Mechanism-based (suicide) inhibitor of GABA transaminase...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Compound Identity: 4-Aminohex-5-ynoic acid hydrochloride (also known as


-ethynyl-GABA or RMI 71645)
CAS:  103451-26-9 (HCl salt) / 69655-05-6 (Free base)
Class:  Mechanism-based (suicide) inhibitor of GABA transaminase (GABA-T).[1]

Introduction: The Stability Paradox

As a researcher working with 4-aminohex-5-ynoic acid , you are handling a "suicide substrate"—a molecule designed to be chemically reactive within the active site of an enzyme.[1] This inherent reactivity translates to specific stability challenges on the bench.[1]

Unlike standard amino acids, this compound possesses two instability vectors:[1]

  • The

    
    -Amino Acid Vector:  A propensity to cyclize into a lactam.[1]
    
  • The Alkyne Vector: A terminal acetylene group susceptible to oxidation and metal-catalyzed coupling.[1]

This guide provides the technical troubleshooting necessary to distinguish between active API (Active Pharmaceutical Ingredient) and its degradation products.

Module 1: The Primary Degradation Pathway (Lactamization)[1]

The most frequent impurity encountered with 4-aminohex-5-ynoic acid is its lactam form, 5-ethynylpyrrolidin-2-one .[1] This occurs via intramolecular cyclization, where the amine nitrogen attacks the carbonyl carbon, expelling water.[1]

The Mechanism

While the hydrochloride salt stabilizes the amine (protonation prevents nucleophilic attack), the presence of moisture or a shift in pH towards neutral/basic conditions accelerates this reaction.[1]

Lactamization Linear 4-Aminohex-5-ynoic Acid (Active Linear Form) MW: 127.14 (Free Base) Transition Transition State (Nu: Attack of Amine on Carbonyl) Linear->Transition -HCl (pH > 4) Lactam 5-Ethynylpyrrolidin-2-one (Inactive Lactam) MW: 109.13 Transition->Lactam Cyclization Water H2O (Expelled) Transition->Water

Figure 1: The thermodynamic drive toward the 5-membered lactam ring is the primary instability factor.[1] Note the mass shift of -18 Da.[1]

Troubleshooting Guide: Lactam Contamination
SymptomDiagnostic CheckRoot CauseCorrective Action
LC-MS Peak @ [M-18] Check Mass Spec for

(ESI+).
Cyclization. The sample has converted to lactam.Irreversible. Discard sample. Ensure future storage is strictly anhydrous and at -20°C.
Loss of Biological Activity Enzyme assay (GABA-T) shows increased

.[1]
Inert Impurity. The lactam does not bind the PLP cofactor effectively.[1]Purify via preparative HPLC or re-synthesize.[1]
pH Drift Dissolved sample pH is < 3.[1]0.Hydrolysis. If lactam hydrolyzes back (rare), pH drops.[1]Buffer solutions immediately upon preparation.[1]

Module 2: Alkyne Instability & Oxidative Stress

The terminal alkyne (


) is the "warhead" of this molecule.[1] While relatively stable, it introduces risks not present in its alkene analog (Vigabatrin).[1]
FAQ: Why is my powder turning yellow/brown?

Answer: This is likely due to oxidative coupling or polymerization , not lactamization (which is usually colorless).[1]

  • Glaser Coupling: Trace copper ions (from water or spatulas) can catalyze the dimerization of terminal alkynes into diynes.[1]

    • Reaction:

      
      
      
  • Hydration: Under acidic aqueous conditions, the alkyne can hydrate to form a ketone (4-aminohexan-5-one derivative), though this is slow without mercury/gold catalysts.[1]

Prevention Protocol:

  • Avoid Metal Contact: Use glass or plastic spatulas only.

  • Argon Blanket: Store the solid under inert gas.[1]

  • Chelation: If using in buffers with trace metals, include 0.1 mM EDTA.[1]

Module 3: Analytical Troubleshooting (HPLC & LC-MS)

Separating the polar amino acid from its non-polar lactam requires specific chromatographic conditions. Standard C18 columns often fail to retain the parent compound.[1]

Recommended Method: HILIC or Ion-Pairing[1]

Protocol A: Ion-Pairing RP-HPLC (Robust)

  • Column: C18 (End-capped), 3-5

    
    m.[1]
    
  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or HFBA (Heptafluorobutyric acid).[1] HFBA provides better retention.[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA/HFBA.[1]

  • Gradient: 0% B for 5 min (to retain amino acid), then ramp to 50% B.

  • Detection: UV 210 nm (Low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detection).[1]

Protocol B: LC-MS Diagnosis

  • Mode: ESI Positive.[1]

  • Target Ions:

    • 
       128.1 = Parent (M+H)
      
      
      
      [1]
    • 
       110.1 = Lactam (M+H)
      
      
      
      [1]
    • 
       146.1 = Hydrated Ketone impurity (Rare)[1]
      

TroubleshootingFlow Start Start: Purity Check Visual Visual Inspection: Is powder white? Start->Visual Yellow Yellow/Brown: Oxidative Coupling Visual->Yellow No White White Powder Visual->White Yes ActionPolymer Polymerization Discard (Irreversible) Yellow->ActionPolymer LCMS Run LC-MS (ESI+) White->LCMS Peak128 Major Peak m/z 128 LCMS->Peak128 Main Signal Peak110 Major Peak m/z 110 LCMS->Peak110 -18 Da Shift PeakHigh High MW Peaks (>200) LCMS->PeakHigh Dimers ActionGood Sample OK Proceed to Assay Peak128->ActionGood ActionLactam Lactam Contamination Recrystallize or Discard Peak110->ActionLactam PeakHigh->ActionPolymer

Figure 2: Rapid decision tree for assessing sample integrity prior to biological assays.

Module 4: Storage & Handling Guidelines

To maximize the half-life of 4-aminohex-5-ynoic acid HCl:

  • Hygroscopicity Management: The HCl salt is hygroscopic.[1] Absorbed water creates a localized aqueous environment, lowering the activation energy for lactamization.[1]

    • Rule: Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1]

  • Solution Stability:

    • Acidic (pH < 3): Stable for days at 4°C.[1]

    • Neutral (pH 7):Unstable. Half-life

      
       hours.[1] Prepare fresh.
      
    • Frozen:[1] Stable at -80°C for 1-3 months.

  • Solvent Choice:

    • Dissolve in water or 0.1 M HCl for stock solutions.[1]

    • Avoid dissolving in DMSO/Methanol for long-term storage, as nucleophilic solvents can react with the alkyne or carboxyl group over time.[1]

References

  • Lippert, B., Metcalf, B. W., Jung, M. J., & Casara, P. (1977).[1] 4-Aminohex-5-ynoic acid, a selective catalytic inhibitor of 4-aminobutyric-2-oxoglutaric acid transaminase in vitro and in vivo.[1] European Journal of Biochemistry, 74(3), 441–445.[1]

  • Jung, M. J., & Metcalf, B. W. (1975).[1] Catalytic inhibition of gamma-aminobutyric acid-alpha-ketoglutarate transaminase of bacterial origin by 4-aminohex-5-ynoic acid, a substrate analog.[1] Biochemical and Biophysical Research Communications, 67(1), 301–306.[1]

  • Silverman, R. B., & Invergo, B. J. (1986).[1] Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by 4-amino-5-fluoropentanoic acid.[1] Biochemistry, 25(22), 6817–6820.[1] (Contextual reference for GABA analog lactamization kinetics).

Sources

Troubleshooting

troubleshooting low yield in 4-aminohex-5-ynoic acid synthesis

Technical Support Center: 4-Aminohex-5-ynoic Acid Synthesis Topic: Troubleshooting Low Yield & Process Optimization Ticket ID: #CHEM-GABA-5YNE Assigned Specialist: Senior Application Scientist, Process Chemistry Division...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Aminohex-5-ynoic Acid Synthesis Topic: Troubleshooting Low Yield & Process Optimization Ticket ID: #CHEM-GABA-5YNE Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

4-aminohex-5-ynoic acid (also known as


-ethynyl-GABA) is a mechanism-based inactivator of GABA aminotransferase (GABA-AT). Unlike its alkene analog (Vigabatrin), the alkyne moiety introduces significant instability and handling challenges.

Low yields in this synthesis are rarely due to a single catastrophic failure. Instead, they typically stem from three specific bottlenecks:

  • N-Acyliminium Ion Instability: Inefficient coupling during the C-C bond formation.

  • Alkyne Hydration: Inadvertent conversion of the alkyne to a ketone during acidic deprotection.

  • Isoelectric Loss: Failure to recover the zwitterionic product from the aqueous phase during workup.

This guide addresses the "Succinimide Route" (via 5-alkoxy-2-pyrrolidinone), as it is the most robust method for accessing 4-substituted GABA analogs [1, 2].

Part 1: The Synthetic Workflow (Diagnostic Map)

Before troubleshooting, verify your workflow against this standard protocol. Deviations here are the primary source of yield loss.

SynthesisWorkflow Start Start: Succinimide Step1 Step 1: Partial Reduction (NaBH4 / H+ / EtOH) Target: 5-Ethoxy-2-pyrrolidinone Start->Step1 Check1 QC Point: NMR (Check for over-reduction) Step1->Check1 Check1->Step1 Fail: Adjust Temp/pH Step2 Step 2: C-C Bond Formation (TMS-Acetylene / BF3·OEt2) Check1->Step2 Pass Check2 QC Point: TLC/GC (Check for polymerization) Step2->Check2 Check2->Step2 Fail: Dry Solvents Step3 Step 3: Hydrolysis & Deprotection (6N HCl, Reflux) Check2->Step3 Pass Step4 Step 4: Isolation (Ion Exchange Chromatography) Step3->Step4

Figure 1: Critical path analysis for 4-aminohex-5-ynoic acid synthesis via the N-acyliminium ion route.

Part 2: Troubleshooting Guides (FAQ Format)

Phase 1: The Coupling Reaction (Formation of the Carbon Skeleton)

Q: I am getting low conversion of 5-ethoxy-2-pyrrolidinone to the alkyne intermediate. The starting material remains. A: This indicates a failure to generate the N-acyliminium ion or destruction of the nucleophile.

  • Mechanism: The reaction relies on a Lewis Acid (usually

    
     or 
    
    
    
    ) to abstract the ethoxy group, creating a reactive electrophilic iminium ion. The TMS-acetylide then attacks this species.
  • Root Cause 1: Moisture. The N-acyliminium ion is extremely hygroscopic and unstable. Even trace water quenches it back to the hemiaminal or opens the ring.

    • Fix: Flame-dry all glassware. Distill

      
       immediately before use if it has turned yellow/brown.
      
  • Root Cause 2: Lewis Acid Stoichiometry.

    • Fix: Ensure you are using a slight excess (1.1–1.2 eq) of the Lewis acid. If using the Grignard reagent directly (without TMS protection), the Lewis acid is less critical, but yields are generally lower due to ring opening.

  • Root Cause 3: Temperature.

    • Fix: Perform the addition at -78°C. Warmer temperatures favor polymerization of the acetylide (formation of "black tar").

Q: My product is a dark, insoluble tar. A: You have polymerized the alkyne.

  • The Fix:

    • Protect the Alkyne: Use Trimethylsilylacetylene (TMS-acetylene) instead of free acetylene or ethynyl magnesium bromide. The TMS group provides steric bulk that prevents side reactions [3].

    • Quench Cold: Do not allow the reaction to warm to room temperature before quenching. Quench with saturated

      
       at -78°C, then warm up.
      
Phase 2: Deprotection & Hydrolysis

Q: I see the product in the crude NMR, but after acid reflux, the alkyne peak (approx. 2.3 ppm) disappears or shifts. A: You are hydrating the alkyne to a ketone (hydration of the triple bond).

  • The Science: While alkynes are generally stable to acid, prolonged reflux in aqueous HCl can catalyze the addition of water across the triple bond (Markovnikov hydration), converting the desired 5-ynoic acid into a 5-oxohexanoic acid derivative.

  • Protocol Adjustment:

    • Concentration: Use 6N HCl.

    • Time: Limit reflux to 4–6 hours. Monitor by TLC.[1][2] Do not reflux overnight.

    • Alternative: If hydration persists, perform the hydrolysis in two steps:

      • Base Hydrolysis: Open the lactam ring using LiOH in THF/Water (room temp).

      • Mild Acid: Deprotect the amine (if Boc-protected) or neutralize using mild acid (e.g., 2N HCl at 50°C).

Phase 3: Isolation (The "Missing Product" Phenomenon)

Q: My reaction worked (verified by NMR of the crude), but after extraction with Ethyl Acetate, my yield is 0%. A: Stop extracting. 4-aminohex-5-ynoic acid is a zwitterion (amino acid). It is insoluble in organic solvents and highly soluble in water.

  • The Trap: In the acidic workup (pH < 2), the molecule exists as

    
    . It stays in the water. If you neutralize to pH 7, it exists as 
    
    
    
    (zwitterion). It still stays in the water.
  • The Solution: Ion Exchange Chromatography. You must use a cation exchange resin to isolate the product from the inorganic salts (NaCl, etc.).

Protocol for Isolation (Dowex 50W Method):

  • Load: Apply the crude aqueous acidic solution to a column of Dowex 50W-X8 (H+ form) .

    • Why: The amino acid (

      
       form) binds to the resin. Salts (Na+, Cl-) and neutral organic byproducts pass through.
      
  • Wash: Wash the column with distilled water until the eluate is neutral (pH 7). This removes all non-basic impurities.

  • Elute: Elute the product using 1M - 2M

    
     (Ammonium Hydroxide) .
    
    • Why: The ammonia deprotonates the resin, releasing the amino acid.

  • Finish: Evaporate the ammoniacal fractions. The excess ammonia and water evaporate, leaving pure zwitterionic amino acid.

Part 3: Data & Reference Standards

Expected Analytical Data

Compare your crude results against these benchmarks to stage your troubleshooting.

ParameterExpected ValueTroubleshooting Note
Appearance White to off-white solidBrown/Black = Polymerization; Yellow oil = Solvent/Impurity

NMR (Alkyne)

ppm (triplet/multiplet)
If missing: Hydration to ketone occurred.

NMR (Methine)

ppm (CH-NH2)
If shifted > 4.5 ppm: Lactam ring did not open.
Solubility Water, AcOHInsoluble in Et2O, DCM, Hexanes.
Typical Yield 40–60% (overall)< 20% indicates isolation failure (Dowex issue).
Decision Tree for Yield Loss

TroubleshootingTree Problem Low Yield Detected Q1 Is product in crude aqueous layer? Problem->Q1 Yes Yes Q1->Yes NMR confirms No No Q1->No NMR shows nothing Sol1 Isolation Issue: Use Dowex 50W Resin. Do NOT extract. Yes->Sol1 Q2 Is the Alkyne peak present? No->Q2 Q2->Yes Alkyne present but low mass Q2->No No Alkyne Sol2 Coupling Failed: Dry solvents, Check BF3 quality. Sol3 Decomposition: Reduce Hydrolysis Temp, Shorten time.

Figure 2: Troubleshooting logic for yield optimization.

References

  • Silverman, R. B., & George, C. (1988). "4-Amino-5-hexynoic acid, a potent inhibitor of gamma-aminobutyric acid aminotransferase."[3][4] Biochemistry, 27(9), 3285–3289. Link

  • Nanavati, S. M., & Silverman, R. B. (1991).[3] "Mechanisms of inactivation of gamma-aminobutyric acid aminotransferase by the antiepilepsy drug gamma-vinyl GABA (vigabatrin)." Journal of the American Chemical Society, 113(24), 9341–9349. Link

  • Eberhardt, N. J. (1980). "A convenient synthesis of 4-amino-5-hexynoic acid." Journal of Organic Chemistry. (General reference for acetylenic amino acid handling).
  • BenchChem Support. (2025). "Troubleshooting guide for the iodination and functionalization of amino acids." Link

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Aminohex-5-ynoic Acid Production

Welcome to the technical support center for the synthesis and optimization of 4-aminohex-5-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 4-aminohex-5-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its synthesis. 4-Aminohex-5-ynoic acid is a key intermediate and a valuable building block in medicinal chemistry, notably as a precursor to the anticonvulsant drug Vigabatrin.[1][2][3][4] Achieving high yield and purity is critical, and this guide provides the expertise to navigate the complexities of its synthesis.

I. Core Synthesis Strategy: A Validated Pathway

The most common and reliable synthetic route to 4-aminohex-5-ynoic acid involves a multi-step process starting from a protected glutamic acid derivative. This pathway offers good control over stereochemistry and functional group manipulations. The general workflow involves the protection of the amino group, modification of the side chain to introduce the alkyne functionality, and subsequent deprotection steps.

A crucial part of this synthesis is the management of the amino-protecting group, typically a tert-butoxycarbonyl (Boc) group. The Boc group is stable under a wide range of reaction conditions but can be cleanly removed under acidic conditions, making it ideal for this multi-step synthesis.[5][6]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 4-aminohex-5-ynoic acid, presented in a question-and-answer format.

Question 1: Why is the yield of my N-Boc protected amino acid consistently low during the initial protection step?

Answer:

Low yields during the Boc protection of the starting amino acid are often due to incomplete reaction or side reactions. Here are the primary causes and their solutions:

  • Inadequate pH Control: The reaction of di-tert-butyl dicarbonate (Boc₂O) with the amino acid requires a basic environment to deprotonate the amino group, making it nucleophilic.[5][7] If the pH is too low, the reaction will be slow or may not proceed at all. Conversely, a pH that is too high can lead to the hydrolysis of the Boc anhydride.

    • Solution: Maintain the pH of the reaction mixture between 9 and 10 using a suitable base like triethylamine or sodium carbonate. Monitor the pH throughout the addition of Boc₂O and adjust as necessary.

  • Reagent Quality: The purity of both the amino acid and Boc₂O is critical. Old or improperly stored Boc₂O can decompose, leading to lower reactivity.

    • Solution: Use freshly opened or properly stored Boc₂O. Ensure the starting amino acid is of high purity and free from ammonium salts, which can interfere with the reaction.

  • Solvent System: The choice of solvent is important for ensuring that both the amino acid and Boc₂O are sufficiently soluble.

    • Solution: A mixture of 1:1 dioxane/water or THF/water is generally effective.[7] The aqueous phase helps to dissolve the amino acid salt, while the organic solvent dissolves the Boc anhydride.

ParameterRecommended ConditionRationale
pH 9-10Optimizes nucleophilicity of the amino group while minimizing hydrolysis of Boc₂O.
Solvent 1:1 Dioxane/Water or THF/WaterEnsures solubility of both polar and non-polar reactants.[7]
Boc₂O Stoichiometry 1.1 - 1.2 equivalentsA slight excess ensures complete reaction of the amino acid.
Temperature Room TemperatureAvoids thermal decomposition of Boc₂O and minimizes side reactions.

Question 2: I am observing significant side product formation during the alkyne addition. What is causing this and how can I prevent it?

Answer:

The introduction of the terminal alkyne is a critical step and can be prone to side reactions if not carefully controlled. The specific side products will depend on the synthetic route, but common issues include over-addition, elimination, and rearrangement.

  • Over-alkylation: If a strong base like n-BuLi is used to deprotonate the terminal alkyne, it can also deprotonate other acidic protons in the molecule, leading to multiple alkylations.

    • Solution: Use a less aggressive base or a sterically hindered base. Alternatively, protect other acidic functional groups prior to the alkyne addition.

  • Elimination Reactions: The substrate may undergo elimination if the reaction conditions are too harsh (e.g., high temperature, strong base).

    • Solution: Perform the reaction at a lower temperature. For instance, lithium acetylide additions are often carried out at -78°C to minimize side reactions.[8]

  • Rearrangement: The alkyne may isomerize to a more stable internal position under certain conditions.

    • Solution: Use reaction conditions known to favor the terminal alkyne. This often involves careful selection of the base and solvent system.

Question 3: The final Boc deprotection step is resulting in a complex mixture of products. How can I improve the selectivity of this step?

Answer:

The removal of the Boc group is typically achieved with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[9][10] However, the carbocation intermediate generated during this process can lead to side reactions.

  • Alkylation of Nucleophilic Residues: The tert-butyl cation formed during deprotection is an electrophile and can alkylate any nucleophiles present in the molecule or the solvent.[7][9]

    • Solution: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or anisole.

  • Incomplete Deprotection: If the reaction time is too short or the acid is not strong enough, the deprotection may be incomplete.

    • Solution: Monitor the reaction by TLC or LC-MS to ensure it goes to completion. If using HCl, ensure it is anhydrous, as water can interfere with the reaction. A 4M solution of HCl in dioxane is often effective.[10][11]

Deprotection_Troubleshooting

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final 4-aminohex-5-ynoic acid product?

A1: Purification of the final product can be challenging due to its zwitterionic nature. Standard silica gel chromatography can be difficult. Ion-exchange chromatography is often the most effective method for purifying amino acids from inorganic salts and other impurities.[12][13] Alternatively, recrystallization from a suitable solvent system, such as an alcohol/water mixture, can also yield a pure product.

Q2: How can I confirm the identity and purity of my synthesized 4-aminohex-5-ynoic acid?

A2: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and provide information about the purity.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This is useful for assessing the purity of the final product.

Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A3: Yes, several reagents used in this synthesis require careful handling:

  • Di-tert-butyl dicarbonate (Boc₂O): It is a lachrymator and should be handled in a well-ventilated fume hood.

  • Strong Acids (TFA, HCl): These are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organolithium Reagents (e.g., n-BuLi): These are pyrophoric and will ignite on contact with air. They must be handled under an inert atmosphere (e.g., argon or nitrogen).

IV. Experimental Protocols

Protocol 1: N-Boc Protection of a Generic Amino Acid [7]

  • Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add triethylamine (1.5 eq) to the solution and stir until the amino acid is fully dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with a 1M HCl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Protocol 2: Boc Deprotection using HCl in Dioxane [10][11]

  • Dissolve the Boc-protected amino acid (1.0 eq) in anhydrous dioxane.

  • Add a 4M solution of HCl in dioxane (10 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting hydrochloride salt can be used directly in the next step or purified further by recrystallization.

Synthesis_Workflow

V. References

  • An In-depth Technical Guide to Boc Protection in Peptide Chemistry. Benchchem. Available at:

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available at:

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. Available at:

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at:

  • How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate. Available at:

  • Asymmetric synthesis of (S)-4-aminohex-5-enoic acid: a potent inhibitor of 4-aminobutyrate-2-oxoglutarate aminotransferase. The Journal of Organic Chemistry - ACS Publications. Available at:

  • Vigabatrin Synthetic Routes. MedKoo Biosciences. Available at:

  • Process for making 4-aminohex-5-enoic acid. Google Patents. Available at:

  • What is the mechanism of Vigabatrin?. Patsnap Synapse. Available at:

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Available at:

  • Novel process for preparing 4-amino-5-hexenoic acid. Google Patents. Available at:

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Available at:

  • Towards a Synthesis of Vigabatrin Using Glycal Chemistry. PMC - NIH. Available at:

  • Gram scale synthesis of Vigabatrin enantiomers.. ResearchGate. Available at:

  • Improved process for the preparation of (±) 4-amino-5-hexenoic acid. Technical Disclosure Commons. Available at:

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at:

  • A process for the preparation of vigabatrin. Google Patents. Available at:

  • Method for separating and purifying amino acid. Google Patents. Available at:

  • Radical Functionalization of Unsaturated Amino Acids: Synthesis of Side-Chain-Fluorinated, Azido-Substituted, and Hydroxylated Amino Acids. PMC. Available at:

  • Alkyne Addition Reactions. ChemTalk. Available at:

  • Alkyne Functional Group & Reactions | Overview & Examples. Study.com. Available at:

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. Available at:

  • The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. PMC - NIH. Available at:

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at:

  • 4-Aminohex-5-enoic acid. BLD Pharm. Available at:

  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. Available at:

  • Alkynes to Aldehydes and Ketones. Chemistry Steps. Available at:

  • How can I purify my synthesised unnatural aliphatic amino acid?. ResearchGate. Available at:

  • 4-aminohex-5-ynoic acid hydrochloride | 103451-26-9. MilliporeSigma. Available at:

  • Addition Reactions of Alkynes. HSCprep. Available at:

  • How to purify amino acid with mineral salt. Reddit. Available at:

  • 4-Aminohex-5-enoic acid hydrochloride | 1391054-02-6. MilliporeSigma. Available at:

  • 4-((4-Aminohex-5-enoyl)amino)hex-5-enoic acid | C12H20N2O3 | CID. PubChem. Available at:

  • 4-Amino-5-hexynoic acid | C6H9NO2 | CID 3452. PubChem. Available at:

  • An Efficient Synthesis of γ-Aminoacids and Attempts to Drive Its Enantioselectivity. PMC. Available at:

  • Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. ResearchGate. Available at:

  • Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review. PMC. Available at:

  • Strategies to Improve γ-Aminobutyric Acid Biosynthesis in Rice via Optimal Conditions. Available at:

  • New Insights into γ-Aminobutyric Acid Catabolism: Evidence for γ-Hydroxybutyric Acid and Polyhydroxybutyrate Synthesis in Saccharomyces cerevisiae | Applied and Environmental Microbiology. ASM Journals. Available at:

  • Chemoenzymatic synthesis of amino-esters as precursors of ammonium salt-based surfactants from 5-hydroxymethylfurfural (HMF). Digital CSIC. Available at:

  • Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors. PubMed. Available at:

Sources

Troubleshooting

Technical Support Center: Purification of 4-Aminohex-5-ynoic Acid Hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 4-aminohex-5-ynoic acid hydrochl...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 4-aminohex-5-ynoic acid hydrochloride. This document offers field-proven insights and scientifically-grounded protocols to address common challenges encountered during the purification of this acetylenic amino acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-aminohex-5-ynoic acid hydrochloride in a question-and-answer format.

Question 1: I've completed my synthesis of 4-aminohex-5-ynoic acid hydrochloride, but my crude NMR/LC-MS analysis shows multiple unexpected signals. What are the likely impurities?

Answer: The presence of multiple signals in your analytical data points to a mixture of your desired product and various impurities. These can typically be categorized as process-related impurities and degradation products.

  • Process-Related Impurities: These are substances that originate from the synthetic route.

    • Unreacted Starting Materials: Depending on your synthetic pathway, you may have residual starting materials. Common precursors to related compounds like vigabatrin include derivatives of 2-pyrrolidone or compounds synthesized from erythritol.[1][2] A thorough understanding of your specific synthesis is key to identifying these.

    • Side-Reaction Products: The synthesis of amino acids can be accompanied by side reactions. For instance, in syntheses analogous to vigabatrin production, impurities such as 2-(2-aminobut-3-enyl)malonic acid and 2-(2-oxo-5-vinylpyrrolidin-1-yl)acetic acid have been identified.[2][3] It is plausible that similar acetylenic analogs could form in your reaction.

    • Residual Solvents: Solvents used in the synthesis and work-up can be retained in the crude product.[1]

  • Degradation Products: 4-aminohex-5-ynoic acid hydrochloride, like many amino acids, can degrade under certain conditions.

    • Exposure to excessive heat, light, or moisture can lead to the formation of degradation products.[1] While specific degradation pathways for this molecule are not extensively documented in the public domain, potential degradation could involve the terminal alkyne or the amino acid functionality.

A systematic approach to identifying these impurities involves comparing your crude data with the spectra of your starting materials and considering plausible side reactions based on your synthetic conditions.

Question 2: My purified 4-aminohex-5-ynoic acid hydrochloride has a low melting point and broad peaks in my analytical data. How can I improve its purity?

Answer: Low melting points and poor peak shapes are classic indicators of impurities. The two most effective methods for purifying amino acid hydrochlorides like yours are ion-exchange chromatography and recrystallization. Often, a combination of both is necessary to achieve high purity.

  • Ion-Exchange Chromatography (IEC): This technique is highly effective for separating amino acids from charged and uncharged impurities. Since 4-aminohex-5-ynoic acid is an amino acid, it possesses both an amino group (basic) and a carboxylic acid group (acidic), making it amphoteric. As a hydrochloride salt, the amino group will be protonated, giving the molecule a net positive charge. This makes it an excellent candidate for cation-exchange chromatography. A strong acid cation exchange resin, such as Amberlite IR-120, has been successfully used for the purification of 4-aminohex-5-ynoic acid.[4]

  • Recrystallization: This is a powerful technique for removing impurities that have different solubility profiles from your target compound. The hydrochloride salt of your amino acid will have different solubility characteristics than the free base or other impurities. A common and effective solvent system for the recrystallization of amino acid hydrochlorides is an alcohol-water mixture or aqueous acetone.[2][4] The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure product to crystallize while the impurities remain in the solution.

A detailed protocol combining these two methods is provided in the "Experimental Protocols" section of this guide.

Question 3: I am attempting to purify my compound using ion-exchange chromatography, but I am getting poor separation or low recovery. What am I doing wrong?

Answer: Poor performance in ion-exchange chromatography can often be traced back to a few key parameters. Here's a troubleshooting checklist:

  • Incorrect Resin Choice: Ensure you are using a cation-exchange resin, as your hydrochloride salt will be positively charged. A strong acid cation exchanger is generally a good choice.

  • Improper Column Packing and Equilibration: A poorly packed column with channels or voids will lead to broad peaks and poor separation. Ensure the resin is fully swollen and packed uniformly. Crucially, the column must be thoroughly equilibrated with the loading buffer to ensure the resin is in the correct ionic form and at the desired pH.

  • Incorrect pH of Buffers: The pH of your loading and elution buffers is critical. For cation exchange, the pH of the loading buffer should be low enough to ensure your amino acid is protonated and carries a net positive charge.

  • Inappropriate Elution Strategy: Elution is typically achieved by either increasing the salt concentration or increasing the pH of the eluent.

    • Salt Gradient: A gradual increase in the concentration of a salt (e.g., NaCl or NH4Cl) in the elution buffer will compete with your compound for binding to the resin, leading to its elution.

    • pH Gradient: Increasing the pH of the elution buffer will deprotonate the amino group of your compound, reducing its net positive charge and causing it to elute. For 4-aminohex-5-ynoic acid, elution with an aqueous ammonia solution has been reported to be effective.[4]

  • Sample Overload: Loading too much sample onto the column can exceed its binding capacity, leading to co-elution of your product with impurities.

Question 4: My recrystallization is not working well; either nothing crystallizes out, or I get an oil. What should I try?

Answer: Recrystallization can sometimes be more of an art than a science, but here are some common reasons for failure and how to address them:

  • Inappropriate Solvent System: The choice of solvent is paramount. For amino acid hydrochlorides, mixtures of a polar solvent in which the compound is soluble when hot (like water or a lower alcohol such as methanol or ethanol) and a less polar solvent in which it is less soluble (like acetone or isopropanol) are often successful.[4][5] You may need to screen several solvent systems to find the optimal one.

  • Too Much Solvent: If your compound is too dilute, it will not reach the point of supersaturation upon cooling, and thus will not crystallize. Try evaporating some of the solvent to concentrate the solution.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Supersaturation: Sometimes, a solution can become supersaturated and crystallization will not initiate. Try the following techniques to induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small amount of pure product, add a single crystal to the supersaturated solution to act as a template for crystal growth.

  • "Oiling Out": This occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solute is highly impure. If your compound oils out, try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the purification of 4-aminohex-5-ynoic acid hydrochloride.

Protocol 1: Purification by Ion-Exchange Chromatography followed by Recrystallization

This protocol is adapted from established methods for the purification of similar amino acids and is designed to remove a broad range of impurities.[4]

Part A: Ion-Exchange Chromatography

  • Resin Preparation:

    • Swell a strong acid cation-exchange resin (e.g., Amberlite® IR-120, H+ form) in deionized water according to the manufacturer's instructions.

    • Prepare a chromatography column with the swollen resin, ensuring it is well-packed and free of air bubbles.

    • Wash the column with several column volumes of deionized water.

  • Sample Loading:

    • Dissolve the crude 4-aminohex-5-ynoic acid hydrochloride in a minimum amount of deionized water.

    • Carefully load the sample solution onto the top of the prepared ion-exchange column.

  • Washing:

    • Wash the column with several column volumes of deionized water to remove any unbound, neutral, or anionic impurities.

  • Elution:

    • Elute the bound 4-aminohex-5-ynoic acid from the column using a 2 M aqueous ammonia solution.

    • Collect the eluate in fractions and monitor the presence of the amino acid in the fractions using a suitable method (e.g., thin-layer chromatography with ninhydrin staining).

  • Isolation:

    • Combine the fractions containing the purified amino acid.

    • Remove the ammonia and water by evaporation under reduced pressure to obtain the free base of 4-aminohex-5-ynoic acid as a residue.

Part B: Conversion to Hydrochloride Salt and Recrystallization

  • Salt Formation:

    • Dissolve the residue from Part A in a suitable alcohol (e.g., ethanol or isopropanol).

    • Carefully add a stoichiometric amount of concentrated hydrochloric acid to the solution to form the hydrochloride salt.

  • Recrystallization:

    • Heat the alcoholic solution gently to ensure complete dissolution.

    • Slowly add a co-solvent in which the hydrochloride salt is less soluble (e.g., acetone or diethyl ether) until the solution becomes slightly turbid.

    • Add a few drops of the alcohol to redissolve the precipitate and obtain a clear, hot, saturated solution.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the purified crystals of 4-aminohex-5-ynoic acid hydrochloride by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals under vacuum to a constant weight.

Data Summary

The following table provides a summary of expected outcomes and parameters for the purification process.

ParameterIon-Exchange ChromatographyRecrystallization
Stationary Phase Strong acid cation-exchange resin (H+ form)N/A
Mobile Phase (Eluent) 2 M Aqueous AmmoniaAlcohol/Water or Alcohol/Co-solvent (e.g., Acetone)
Expected Purity >95% (after IEC)>99% (after recrystallization)
Typical Yield 80-90%70-85%
Key Impurities Removed Charged impurities, unreacted starting materialsImpurities with different solubility profiles

Visual Workflow

The following diagram illustrates the overall workflow for the purification of 4-aminohex-5-ynoic acid hydrochloride.

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification Steps cluster_final Final Product Crude Crude 4-aminohex-5-ynoic acid HCl IEC Ion-Exchange Chromatography Crude->IEC Dissolve in water Evaporation Evaporation to Dryness IEC->Evaporation Elute with aq. NH3 Salt_Formation Conversion to HCl Salt Evaporation->Salt_Formation Dissolve in alcohol, add HCl Recrystallization Recrystallization Salt_Formation->Recrystallization Filtration Filtration and Drying Recrystallization->Filtration Pure Pure 4-aminohex-5-ynoic acid HCl Filtration->Pure

Caption: Workflow for the purification of 4-aminohex-5-ynoic acid HCl.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure 4-aminohex-5-ynoic acid hydrochloride? A1: Pure 4-aminohex-5-ynoic acid hydrochloride is typically a white to off-white crystalline solid.

Q2: How should I store the purified compound? A2: It is recommended to store 4-aminohex-5-ynoic acid hydrochloride in a cool, dry place, protected from light and moisture to prevent degradation.[1]

Q3: What analytical techniques are suitable for assessing the purity of the final product? A3: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are all excellent techniques for determining the purity of your final product. For routine analysis, HPLC is often the method of choice.

Q4: Can I use a different ion-exchange resin? A4: Yes, other strong acid cation-exchange resins can be used. However, you may need to optimize the loading and elution conditions for the specific resin you choose.

Q5: Is it possible to purify the compound by recrystallization alone? A5: While recrystallization can significantly improve purity, it may not be sufficient to remove all types of impurities, especially those with very similar solubility profiles to your product. For achieving high purity, a combination of ion-exchange chromatography and recrystallization is recommended.

References

  • Vigabatrin Impurities and Related Compound. Veeprho. Accessed February 20, 2026. [Link]

  • Karumanchi, K., et al. (2019). Synthesis and characterization of potential impurities of Vigabatrin-An anti epileptic drug.
  • Karumanchi, K., et al. (2019). Synthesis and characterization of potential impurities of Vigabatrin-An anti epileptic drug. Taylor & Francis Online. [Link]

  • Improved process for the preparation of (±) 4-amino-5-hexenoic acid. (2023). Technical Disclosure Commons. [Link]

  • Novel process for preparing 4-amino-5-hexenoic acid.
  • Process for making 4-aminohex-5-enoic acid. (1979). U.S.

Sources

Optimization

stability of 4-aminohex-5-ynoic acid HCl at physiological pH

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-aminohex-5-ynoic acid HCl. It addresses common questions and challenges related to the stabili...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-aminohex-5-ynoic acid HCl. It addresses common questions and challenges related to the stability of this compound at physiological pH, offering troubleshooting advice and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected stability of 4-aminohex-5-ynoic acid HCl when dissolved in a buffer at physiological pH (e.g., pH 7.4)?

A1: 4-Aminohex-5-ynoic acid, also known by its racemic form Vigabatrin, is generally considered to be chemically stable in aqueous solutions. Studies on extemporaneous formulations of Vigabatrin have shown that it remains stable for extended periods when stored at both refrigerated (2-8 °C) and room temperature.[1][2][3] One study demonstrated that solutions of Vigabatrin (1.0 mg/mL) in amber glass and PET bottles retained concentrations within acceptable limits for up to 21 days at both refrigerated and room temperatures.[1] This suggests a good intrinsic chemical stability of the molecule in aqueous environments.

However, it is crucial to understand the distinction between chemical stability and metabolic stability. While the molecule itself may not readily degrade in a simple buffer, its stability can be significantly lower in the presence of biological components like enzymes.

Q2: What is the ionization state of 4-aminohex-5-ynoic acid at physiological pH?

A2: At a physiological pH of 7.4, 4-aminohex-5-ynoic acid will exist predominantly as a zwitterion. The carboxylic acid group, with a predicted pKa of approximately 4.36, will be deprotonated to form a carboxylate ion (-COO⁻).[4] The amino group, being a primary amine, will be protonated to form an ammonium group (-NH₃⁺). This zwitterionic form is highly water-soluble.

Q3: What are the potential degradation pathways for 4-aminohex-5-ynoic acid at physiological pH?

A3: While chemically quite stable, there are a few potential, albeit likely slow, degradation pathways to consider under physiological conditions:

  • Oxidation of the Alkyne: Terminal alkynes can undergo oxidative cleavage to form carboxylic acids. However, this typically requires strong oxidizing agents or specific catalysts and is not expected to be a significant pathway in a simple buffer solution.[1] Studies on other acetylenic compounds have shown that the alkyne linker itself shows little direct alteration, with metabolic degradation occurring elsewhere on the molecule.[4]

  • Hydration of the Alkyne: The addition of water across the triple bond to form a ketone or aldehyde is another theoretical possibility. This reaction is generally catalyzed by acid or transition metals and is expected to be very slow at neutral pH in the absence of such catalysts.

  • Reactions of the Amino Acid Moiety: The gamma-amino acid portion of the molecule is generally stable. However, under certain conditions, intramolecular cyclization to form a lactam is a possibility for gamma-amino acids, though this is less likely at physiological pH.

Q4: My experimental results are inconsistent when using 4-aminohex-5-ynoic acid in cell culture. Could this be a stability issue?

A4: This is a strong possibility. While chemically stable in a buffer, the compound may be metabolized by enzymes present in cell culture media containing serum or by the cells themselves. It is recommended to prepare fresh solutions of the compound for cell culture experiments and to consider replenishing the media for long-term experiments (e.g., over 24 hours) to maintain a consistent concentration.[5] A study on propargyl-linked antifolates showed that while chemically stable, the compounds had a half-life of approximately 30 minutes when incubated with mouse liver microsomes due to metabolic degradation.[4]

Q5: How should I prepare and store stock solutions of 4-aminohex-5-ynoic acid HCl?

A5: For optimal stability, it is recommended to prepare stock solutions in a suitable solvent (e.g., sterile water or a buffer) at a high concentration. These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When needed, an aliquot can be thawed and diluted to the final working concentration in your experimental buffer or media immediately before use.

Experimental Protocols

Protocol 1: Stability Assessment of 4-Aminohex-5-ynoic Acid HCl at Physiological pH

This protocol outlines a method to determine the stability of 4-aminohex-5-ynoic acid HCl in a buffer at physiological pH and temperature using High-Performance Liquid Chromatography (HPLC).

Materials:

  • 4-Aminohex-5-ynoic acid HCl

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Incubator at 37°C

  • pH meter

Procedure:

  • Solution Preparation:

    • Prepare a 1 mg/mL stock solution of 4-aminohex-5-ynoic acid HCl in HPLC-grade water.

    • Dilute the stock solution with PBS (pH 7.4) to a final concentration of 100 µg/mL.

  • Incubation:

    • Place the 100 µg/mL solution in a tightly sealed, sterile container in an incubator at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the solution.

    • Immediately analyze the sample by HPLC or store it at -80°C for later analysis.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is necessary).

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • Start with a low percentage of Mobile Phase B (e.g., 5%).

      • Implement a linear gradient to increase the percentage of Mobile Phase B over a set period (e.g., to 95% B over 15 minutes) to elute any potential degradation products.

      • Include a column wash and re-equilibration step.

  • Data Analysis:

    • Quantify the peak area of the 4-aminohex-5-ynoic acid HCl at each time point.

    • Calculate the percentage of the compound remaining relative to the initial (time 0) concentration.

    • Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.

Diagram: Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare 1 mg/mL Stock in Water Prep_Working Dilute to 100 µg/mL in PBS (pH 7.4) Prep_Stock->Prep_Working Incubate Incubate at 37°C Prep_Working->Incubate Sampling Sample at Time Points (0, 2, 4, 8, 24, 48, 72h) Incubate->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis: Quantify Peak Area HPLC->Data

Caption: Workflow for assessing the stability of 4-aminohex-5-ynoic acid HCl at physiological pH.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[6]

Stress Conditions:

  • Acid Hydrolysis: Incubate a 1 mg/mL solution of the compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a 1 mg/mL solution of the compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a 1 mg/mL solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose a 1 mg/mL solution of the compound to UV light (254 nm) and visible light for a defined period.

After exposure to each stress condition, samples should be appropriately neutralized (for acid and base hydrolysis) and diluted before analysis by the HPLC method described in Protocol 1. The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable.

Data Summary

ParameterExpected OutcomeRationale
Stability in PBS (pH 7.4) at 37°C >95% of the initial concentration remaining after 72 hours.Based on the known stability of Vigabatrin in aqueous solutions.[1][2][3]
Acid Hydrolysis (0.1 M HCl, 60°C) Potential for slow degradation.The amino acid structure is generally stable, but harsh acidic conditions can promote some hydrolysis.
Base Hydrolysis (0.1 M NaOH, 60°C) Potential for degradation.The terminal alkyne may show some reactivity under strong basic conditions.[7]
Oxidative Degradation (3% H₂O₂, RT) Potential for degradation of the alkyne moiety.The triple bond is susceptible to oxidation, potentially leading to cleavage.[1]

References

  • Anderson, M. O., et al. (2012).
  • Gomes, E. C. L., et al. (2018).
  • BenchChem. (2025). Technical Support Center: HPLC Purification of Crude Boc-(S)-2-Amino-5-methylhex-4-enoic acid. BenchChem.
  • Patil, S. S., et al. (2022). A concise review on analytical profile of Vigabatrin. Journal of Drug Delivery and Therapeutics.
  • Vossler, D. G., et al. (2021). Dissolution and stability of vigabatrin powder in water, fruit juice, milk, and infant formula. Epilepsy & Behavior.
  • Vossler, D. G., et al. (2021). Dissolution and stability of vigabatrin powder in water, fruit juice, milk, and infant formula. American Epilepsy Society.
  • Separation Science. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Chen, Y., et al. (2021). Deuteration of terminal alkynes realizes simultaneous live cell Raman imaging of similar alkyne-tagged biomolecules. Organic & Biomolecular Chemistry.
  • Nøhr, M. K., et al. (2016). Intestinal absorption of the antiepileptic drug substance vigabatrin is altered by infant formula in vitro and in vivo. British Journal of Pharmacology.
  • SGS. (2011).
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • BenchChem. (2025). I-CBP112 stability in cell culture media. BenchChem.

Sources

Troubleshooting

Technical Support Center: Overcoming Interference in 4-Aminohex-5-ynoic Acid Mass Spectrometry Analysis

Welcome to the technical support center for the mass spectrometric analysis of 4-aminohex-5-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the mass spectrometric analysis of 4-aminohex-5-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the analysis of this unique, non-proteinogenic amino acid. As a structural analogue of GABA, its accurate quantification is critical in various research contexts. This resource provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, ensuring the integrity and reliability of your experimental data.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues that can arise during the LC-MS/MS analysis of 4-aminohex-5-ynoic acid. Each problem is followed by a discussion of potential causes and a step-by-step protocol for resolution.

Question 1: I'm observing a poor signal-to-noise ratio and low sensitivity for 4-aminohex-5-ynoic acid. What are the likely causes and how can I improve my signal intensity?

Answer:

Poor signal intensity for a small, polar molecule like 4-aminohex-5-ynoic acid is a common challenge, often stemming from inefficient ionization or matrix effects.[1][2]

Causality and Experimental Choices:

  • Ionization Inefficiency: 4-aminohex-5-ynoic acid, being a zwitterionic amino acid, can exhibit poor ionization efficiency in standard electrospray ionization (ESI) sources. The presence of both a positive (amino) and negative (carboxylic acid) charge can lead to charge neutralization and reduced signal.

  • Matrix Effects: Biological matrices are complex mixtures containing salts, lipids, and other endogenous compounds that can co-elute with your analyte and suppress its ionization in the ESI source.[1][2][3][4][5] Phospholipids are particularly notorious for causing ion suppression.[5]

  • Suboptimal Chromatographic Conditions: Poor retention on a standard reversed-phase column can lead to the analyte eluting in the void volume with other unretained matrix components, exacerbating ion suppression.

Troubleshooting Protocol:

  • Optimize Ionization Source Parameters:

    • Systematically tune the ESI source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas), to find the optimal conditions for 4-aminohex-5-ynoic acid.[1]

    • Experiment with both positive and negative ionization modes. While positive mode is common for amines, the carboxylic acid group might ionize well in negative mode.

  • Enhance Chromatographic Retention:

    • Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed for better retention of polar compounds like amino acids.[6]

    • Alternatively, employ a mixed-mode column that combines reversed-phase and ion-exchange properties.[7]

  • Implement Derivatization:

    • Derivatization can significantly improve the chromatographic properties and ionization efficiency of amino acids.[8][9]

    • Consider using a reagent like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or diethyl ethoxymethylenemalonate (DEEMM) to tag the primary amine, which can enhance hydrophobicity and improve ionization.[9][10] A trimethylation enhancement using diazomethane (TrEnDi) has been shown to significantly increase the mass spectrometry sensitivity for the related compound, GABA.[11]

  • Mitigate Matrix Effects:

    • Incorporate a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1][5]

    • Use matrix-matched calibration standards to compensate for any remaining matrix effects.[1]

    • Employ stable isotope-labeled internal standards (SIL-IS) for 4-aminohex-5-ynoic acid if available. This is the most effective way to correct for matrix effects and improve accuracy and precision.[6][12]

Workflow for Signal Enhancement

cluster_0 Problem: Poor Signal Intensity cluster_1 Troubleshooting Steps Poor_Signal Poor Signal-to-Noise Optimize_Source Optimize Ion Source Poor_Signal->Optimize_Source Initial Check Improve_Chroma Enhance Chromatography Optimize_Source->Improve_Chroma If signal still low Derivatize Implement Derivatization Improve_Chroma->Derivatize For significant boost Mitigate_Matrix Mitigate Matrix Effects Derivatize->Mitigate_Matrix For complex matrices Improved_Signal Enhanced Signal Intensity Mitigate_Matrix->Improved_Signal Final Outcome

Caption: Troubleshooting workflow for poor signal intensity.

Question 2: I'm seeing unexpected peaks in my chromatogram that are interfering with the quantification of 4-aminohex-5-ynoic acid. How can I identify and eliminate these interferences?

Answer:

Interfering peaks can arise from several sources, including isobaric compounds (compounds with the same nominal mass), in-source fragmentation of other molecules, or contaminants from your sample preparation or LC system.[13][14][15]

Causality and Experimental Choices:

  • Isobaric Interference: Other endogenous or exogenous compounds in your sample may have the same molecular weight as 4-aminohex-5-ynoic acid.[13][16] Without sufficient chromatographic separation or mass resolution, these can co-elute and interfere with your analyte.

  • In-Source Fragmentation: Larger, less stable molecules can fragment within the ion source of the mass spectrometer, generating ions with the same m/z as your target analyte.[14][15][17]

  • Contamination: Contaminants can be introduced from solvents, vials, SPE cartridges, or other lab equipment.

Troubleshooting Protocol:

  • Confirm the Identity of the Interference:

    • If you have access to a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap, analyze the sample to obtain an accurate mass measurement of the interfering peak. This can help you determine its elemental composition and potentially identify it.

    • Perform a product ion scan (MS/MS) on the interfering peak to obtain its fragmentation pattern. Compare this to the fragmentation pattern of your 4-aminohex-5-ynoic acid standard.

  • Improve Chromatographic Resolution:

    • Modify your LC gradient to achieve better separation between your analyte and the interfering peak. A shallower gradient can often improve resolution.

    • Experiment with different column chemistries. If you are using a C18 column, try a phenyl-hexyl or a cyano column to alter the selectivity.

  • Optimize MS/MS Conditions:

    • Select unique multiple reaction monitoring (MRM) transitions for 4-aminohex-5-ynoic acid that are not present in the fragmentation spectrum of the interfering compound.

    • Increase the collision energy to induce more specific fragmentation of your analyte, which can help to differentiate it from isobaric interferences.

  • Address Potential Contamination:

    • Run a blank injection (injecting only your mobile phase) to check for system contamination.

    • Prepare a "mock" sample that goes through your entire sample preparation procedure without the biological matrix to identify any contaminants introduced during this process.

Logical Flow for Interference Identification

Interference Unexpected Peak Observed HRMS High-Resolution MS Analysis Interference->HRMS MSMS MS/MS Fragmentation Analysis Interference->MSMS Blank_Run Analyze Blanks Interference->Blank_Run Check for contamination Chroma_Opt Optimize Chromatography HRMS->Chroma_Opt If different mass MRM_Opt Optimize MRM Transitions MSMS->MRM_Opt If different fragments Resolution Interference Resolved Chroma_Opt->Resolution MRM_Opt->Resolution Blank_Run->Resolution If contaminant identified & removed

Sources

Optimization

preventing oxidation of the alkyne group in 4-aminohex-5-ynoic acid

Ticket Category: Chemical Stability & Synthetic Methodology Subject: Preventing Oxidation and Degradation of the Alkyne "Warhead"[1] Executive Summary 4-Aminohex-5-ynoic acid (often referred to as -ethynyl GABA) is a mec...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Category: Chemical Stability & Synthetic Methodology Subject: Preventing Oxidation and Degradation of the Alkyne "Warhead"[1]

Executive Summary

4-Aminohex-5-ynoic acid (often referred to as


-ethynyl GABA) is a mechanism-based inactivator of GABA aminotransferase (GABA-AT).[1] Its biological activity relies entirely on the latent reactivity of the terminal alkyne group (

).

Users frequently encounter "oxidation" issues in two distinct contexts:

  • Synthetic Oxidation: Over-oxidation of the alkyne during the conversion of alcohol precursors to the carboxylic acid.

  • Environmental Oxidation: Oxidative homocoupling (Glaser coupling) of the terminal alkyne during storage or assay preparation.[1]

This guide provides troubleshooting protocols to maintain the integrity of the alkyne functionality.

Module 1: Synthetic Troubleshooting (The "Safe Oxidation" Protocol)

Issue: Users synthesizing 4-aminohex-5-ynoic acid often report loss of the alkyne moiety when oxidizing the precursor 4-aminohex-5-yn-1-ol (or its protected variants) to the final carboxylic acid.

Diagnosis: Standard strong oxidants (e.g., unbuffered Potassium Permanganate, hot Nitric Acid) will cleave the triple bond, resulting in aspartic acid derivatives or complete degradation. Even Jones Reagent (Cr(VI)), while often used, can cause acid-catalyzed hydration or oxidative cleavage if temperature is uncontrolled.

Resolution: Use a Two-Stage Oxidation or a TEMPO-mediated protocol.[1] These methods selectively target the primary alcohol without affecting the terminal alkyne.

Protocol: TEMPO/BAIB Selective Oxidation

Recommended for preserving the alkyne pharmacophore.[1]

StepReagentConditionsMechanism/Note
1. Prep Precursor (Protected Amine)Dissolve in

:

(1:1)
Biphasic system moderates exotherm.
2.[1] Catalyst TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl0.1 - 0.2 eq.[1]Radical mediator; does not attack alkyne.
3.[1] Oxidant BAIB (Bis(acetoxy)iodo)benzene2.0 - 2.5 eq., 0°C to RTIodine(III) re-oxidizes TEMPO. Milder than Cr(VI).[1]
4. Quench

(aq)
Stir 15 minDestroys excess oxidant before workup.

Critical Checkpoint: Monitor the reaction via TLC. The alkyne proton (


 ppm) must remain a triplet (or doublet of doublets) in NMR. Disappearance of this signal indicates alkyne destruction.[1]
Module 2: Storage & Stability (Preventing Glaser Coupling)

Issue: The material turns yellow/brown and becomes insoluble after prolonged storage or upon dissolution in aerated buffers.

Diagnosis: This is likely Glaser Coupling (Oxidative Homocoupling).[1][2] Terminal alkynes, in the presence of trace metal ions (Cu, Fe) and Oxygen, dimerize to form a conjugated diyne.



Visualizing the Degradation Pathway:

AlkyneDegradation cluster_prevention Prevention Strategy Active 4-Aminohex-5-ynoic Acid (Active Monomer) Diyne Conjugated Diyne (Inactive Dimer) Active->Diyne Glaser Coupling (Oxidative) Hydration Acyl/Ketone Derivative (Hydration Byproduct) Active->Hydration Acid/Metal Catalyzed Hydration TraceMetals Trace Cu/Fe Ions (Catalyst) TraceMetals->Diyne Oxygen Atmospheric O2 Oxygen->Diyne Chelator Add EDTA (Sequester Metals) InertGas Argon Sparge (Remove O2)

Figure 1: Pathways of terminal alkyne degradation. Glaser coupling is the primary oxidative risk in non-enzymatic environments.

Prevention Protocol: The "Chelation & Inert" System
  • Solvent Degassing: Never dissolve the compound in "fresh" tap water or non-degassed buffer.[1] Sparge all buffers with Argon or Nitrogen for 15 minutes prior to use.[1]

  • Metal Sequestration: Include 0.1 - 0.5 mM EDTA in all aqueous buffers.[1] This chelates trace copper ions that catalyze the oxidative coupling.[1]

  • Solid State Storage: Store as the Hydrochloride Salt (more stable than the zwitterion) at -20°C under Argon.

Module 3: Assay Compatibility

Issue: Is the alkyne stable in physiological buffers (pH 7.4) during enzyme inhibition assays?

Technical Guidance: The alkyne group is relatively stable at neutral pH if oxidizing radicals are absent.[1] However, 4-aminohex-5-ynoic acid is a suicide substrate .[1]

  • In the presence of GABA-AT: The "oxidation" is the desired enzymatic mechanism.[1] The enzyme abstracts the

    
    -proton, leading to an allenic intermediate that covalently modifies the active site [1].
    
  • In the absence of GABA-AT: The compound should remain stable for 4–6 hours at 37°C if the buffer is metal-free.[1]

Stability Data Table:

ConditionStability (24h)Risk FactorRecommendation
pH 7.4 PBS (Aerated) 85-90%Slow AutoxidationUse fresh solutions only.[1]
pH 7.4 + EDTA (Argon) >98%MinimalStandard Assay Condition.
pH 2.0 (Acidic) >95%Protonation protects amineGood for HPLC injection solvent.[1]
pH > 10 (Basic) <50%Isomerization to alleneAvoid basic workups.
Frequently Asked Questions (FAQ)

Q1: Can I use Jones Reagent (CrO3/H2SO4) to synthesize this compound? A: Yes, but with extreme caution. Jones oxidation is the classical method used in early literature [2], but it requires strict temperature control (


) and rapid quenching (isopropanol). Prolonged exposure to strong acid and Cr(VI) can hydrate the alkyne to a ketone. We recommend TEMPO/BAIB or Pinnick oxidation for higher reproducibility.[1]

Q2: My NMR shows a missing alkyne proton, but the mass spec is correct. What happened? A: This is likely Deuterium Exchange . The terminal alkyne proton (


) is not acidic enough to exchange in neutral 

instantly, but in the presence of basic impurities or over long acquisition times, it can exchange. Run the NMR in

or

to verify. If the proton is truly gone and the mass is correct, you may have isomerized to the internal alkyne or allene (rare without strong base).

Q3: Why is the hydrochloride salt preferred over the free amino acid? A: The free amino acid (zwitterion) has a higher localized electron density on the carboxylate, which can coordinate metals and facilitate degradation. The HCl salt protonates the amine, reducing the propensity for intermolecular reactions and stabilizing the crystal lattice.

References
  • Silverman, R. B. , & George, C. (1988). "Inactivation of gamma-aminobutyric acid aminotransferase by 4-amino-5-hexynoic acid. A novel mechanism-based enzyme inactivator." Biochemistry, 27(9), 3285–3289.

  • Jung, M. J. , Metcalf, B. W., et al. (1978). "Mechanism of the stereospecific irreversible inhibition of bacterial glutamic acid decarboxylase by (R)-(-)-4-amino-hex-5-ynoic acid." Biochemistry, 17(13), 2628-2632.

  • Lippert, B. , Metcalf, B. W., Jung, M. J., & Casara, P. (1977). "4-Amino-hex-5-enoic acid, a selective catalytic inhibitor of 4-aminobutyric-acid aminotransferase in mammalian brain."[1] European Journal of Biochemistry, 74(3), 441-445.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Spectrum Analysis of 4-aminohex-5-ynoic Acid Hydrochloride: A Comparative Approach

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. 4-aminohex-5-ynoic acid, a molecule of interest for its potential...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. 4-aminohex-5-ynoic acid, a molecule of interest for its potential as a GABA aminotransferase inhibitor, presents a unique analytical challenge. This guide provides an in-depth analysis of its hydrochloride salt using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, framed within a comparative context of other key analytical techniques. Our approach is designed to be a self-validating system, blending theoretical prediction with practical experimental insights to ensure trustworthiness and scientific integrity.

Section 1: Theoretical ¹H NMR Spectral Analysis of 4-aminohex-5-ynoic Acid Hydrochloride

A rigorous analysis of a molecule's ¹H NMR spectrum begins with a theoretical prediction of the chemical shifts, integration, and spin-spin splitting patterns for each proton. This predictive framework is essential for accurate spectral assignment.

Molecular Structure and Proton Environments

The structure of 4-aminohex-5-ynoic acid hydrochloride features several distinct proton environments, each influenced by neighboring functional groups. The presence of a chiral center at C4 renders the adjacent methylene protons (H³ᵃ and H³ᵇ) diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and coupling constants.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation & Validation prep Dissolve Sample in Deuterated Solvent acq Acquire 1D ¹H Spectrum prep->acq d2o D₂O Exchange (If necessary) acq->d2o proc FT, Phasing, Baseline Correction acq->proc acq_d2o Re-acquire Spectrum d2o->acq_d2o validate Validate with D₂O Exchange Data d2o->validate acq_d2o->proc calib Calibration & Integration proc->calib assign Assign Peaks (Shift, Integral, Multiplicity) calib->assign assign->validate structure Confirm Molecular Structure validate->structure

Caption: Experimental and analytical workflow for ¹H NMR spectroscopy.

Conclusion

The analysis of the ¹H NMR spectrum of 4-aminohex-5-ynoic acid hydrochloride is a multi-faceted process that exemplifies the power of modern spectroscopy. By integrating theoretical predictions with a robust experimental protocol, including the definitive D₂O exchange experiment, a confident and verifiable structural assignment can be achieved. When further contextualized with data from complementary techniques like ¹³C NMR, Mass Spectrometry, and FTIR, researchers can build a comprehensive and self-validating understanding of the molecule's structure. This rigorous, multi-technique approach is indispensable for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Bhattacharjee, U. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Journal of Undergraduate Research & Reports, 1(1). Retrieved from [Link]

  • Sun, H., Sanders, L. K., & Oldfield, E. (2002). Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins. Journal of the American Chemical Society, 124(19), 5486-5495. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Is the Principle of Determining Amino Acids by Mass Spectrometry. Retrieved from [Link]

  • Kundu, S., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1162. Retrieved from [Link]

  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. Retrieved from [Link]

  • Hope, M. A., et al. (2018). Significant 13C NMR signal enhancements in amino acids via adiabatic demagnetization and remagnetization cross polarization. Chemical Communications, 54(78), 10996-10999. Retrieved from [Link]

  • ACS Publications. (2002). Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins. Journal of the American Chemical Society. Retrieved from [Link]

  • The NMR Blog. (2007). Proton NMR Assignment Tools - The D2O Shake. Retrieved from [Link]

  • Kamal, I., et al. (2011). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. Protein and Peptide Letters, 18(7), 726-732. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]

  • ACS Publications. (2004). Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. Analytical Chemistry. Retrieved from [Link]

  • Goormaghtigh, E., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Biophysical Journal, 120(3), 438-450. Retrieved from [Link]

  • Wiley-VCH. (2015). 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

  • NIH. (2014). Protein Mass Spectrometry Made Simple. Journal of Clinical Investigation, 124(3), 986-989. Retrieved from [Link]

  • ResearchGate. (2021). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Retrieved from [Link]

  • PubMed. (2006). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory. The Journal of Physical Chemistry B, 110(51), 26423-26434. Retrieved from [Link]

  • ACS Publications. (2006). Chlorine-35/37 NMR Spectroscopy of Solid Amino Acid Hydrochlorides: Refinement of Hydrogen-Bonded Proton Positions Using Experiment and Theory. The Journal of Physical Chemistry B. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]

  • IntechOpen. (2021). Chapter 8: NMR Approaches for Probing the Polar Metabolome. Retrieved from [Link]

  • Semantic Scholar. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Retrieved from [Link]

  • Medicilon. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Retrieved from [Link]

  • AIP Publishing. (1965). NMR Study of the Protolysis Kinetics in Simple Amino Acids. I. Sarcosine Hydrochloride and its Ester. The Journal of Chemical Physics. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • PMC. (2023). Searching for the Best Values of NMR Shielding and Spin-Spin Coupling Parameters: CH4-nFn Series of Molecules as the Example. Retrieved from [Link]

  • USP. (2002). AMINO ACID ANALYSIS. Retrieved from [Link]

  • MDPI. (2019). Molecular Thermodynamics Using Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • MDPI. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

Comparative

Technical Comparison: Vigabatrin vs. Valproic Acid in GABAergic Modulation

[1][2] Executive Summary This guide provides a technical comparison between 4-aminohex-5-ynoic acid (Vigabatrin; VGB) and Valproic Acid (VPA), focusing on their potency as GABAergic modulators. While both compounds enhan...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This guide provides a technical comparison between 4-aminohex-5-ynoic acid (Vigabatrin; VGB) and Valproic Acid (VPA), focusing on their potency as GABAergic modulators. While both compounds enhance


-aminobutyric acid (GABA) tone, their mechanisms are distinct: Vigabatrin acts as a "suicide inhibitor" specifically targeting GABA transaminase (GABA-T), whereas Valproic Acid functions as a pleiotropic agent with effects on succinic semialdehyde dehydrogenase (SSADH), sodium channels, and histone deacetylases.

Key Differentiator: Vigabatrin induces a massive, dose-dependent elevation of whole-brain GABA (primarily in the glial/non-transmitter pool) via irreversible inhibition. Valproic Acid produces a moderate elevation (primarily in the neuronal/transmitter pool) via competitive inhibition of SSADH and allosteric modulation of GABA-T.

Mechanistic Profiling

4-Aminohex-5-ynoic Acid (Vigabatrin)[3][4]
  • Class: Irreversible "Suicide" Inhibitor.

  • Target: GABA Transaminase (GABA-T; EC 2.6.1.19).

  • Mechanism: Vigabatrin is a structural analog of GABA. It binds to the pyridoxal 5'-phosphate (PLP) cofactor within the active site of GABA-T. The enzyme attempts to transaminate the inhibitor, leading to the formation of a covalent bond that permanently inactivates the enzyme.

  • Kinetics: Inhibition is time-dependent and concentration-dependent. Recovery of enzyme activity requires de novo protein synthesis, resulting in a long duration of action unrelated to plasma half-life.

Valproic Acid (VPA)[5][6][7][8]
  • Class: Pleiotropic Modulator (Reversible/Competitive).

  • Targets: SSADH (primary metabolic target), GABA-T (secondary/allosteric), Voltage-gated

    
     channels, HDACs.
    
  • Mechanism:

    • GABA Metabolism: VPA competitively inhibits SSADH (EC 1.2.1.24), preventing the conversion of succinic semialdehyde (SSA) to succinate. This accumulation of SSA exerts feedback inhibition on GABA-T. VPA also weakly/allosterically inhibits GABA-T directly.

    • GABA Synthesis: VPA has been shown to stimulate Glutamate Decarboxylase (GAD), enhancing GABA synthesis.

  • Kinetics: Reversible inhibition. Pharmacodynamic effects correlate more closely with plasma concentrations compared to Vigabatrin.

Pathway Visualization

The following diagram illustrates the distinct intervention points of VGB and VPA within the GABA shunt.

GABA_Metabolism Glutamate Glutamate GABA GABA (Neurotransmitter) Glutamate->GABA Synthesis SSA Succinic Semialdehyde (SSA) GABA->SSA Catabolism Succinate Succinate SSA->Succinate Oxidation GAD GAD (Glutamate Decarboxylase) GAD->Glutamate GABAT GABA-T (GABA Transaminase) GABAT->GABA SSADH SSADH SSADH->SSA VGB Vigabatrin (Irreversible) VGB->GABAT Inhibits (X) VPA Valproic Acid (Competitive/Allosteric) VPA->GAD Stimulates (+) VPA->GABAT Weakly Inhibits VPA->SSADH Inhibits (X)

Figure 1: Differential intervention points of Vigabatrin and Valproic Acid in the GABA metabolic shunt.

Potency & Performance Comparison

Quantitative Data Summary
FeatureVigabatrin (4-aminohex-5-ynoic acid)Valproic Acid (VPA)
Primary Target GABA-T (Irreversible)SSADH (Competitive) / Na+ Channels
IC50 / Ki (Enzyme) Ki ~ 10-20 µM (GABA-T) [1]Ki ~ 0.5-1.5 mM (SSADH); Weak on GABA-T
Brain GABA Elevation High (200-300%) Moderate (20-50%)
GABA Pool Effect Increases Glial (Non-vesicular) pool preferentiallyIncreases Neuronal (Vesicular) pool preferentially
Onset of Action Delayed (requires enzyme inactivation accumulation)Rapid (correlates with plasma levels)
Duration Long (days; turnover dependent)Short (hours; clearance dependent)
Analysis of Potency[8][9]
  • Enzymatic Inhibition: Vigabatrin is significantly more potent in vitro as a specific enzyme inhibitor. A concentration of 10-100 µM Vigabatrin is sufficient to inhibit >90% of GABA-T activity in brain homogenates. In contrast, VPA requires millimolar concentrations (1-3 mM) to achieve significant inhibition of GABA degradation enzymes in vitro.

  • In Vivo Efficacy: While VGB raises total brain GABA levels more dramatically, VPA's effect is often more functionally relevant for seizure control because it targets the synaptically releasable pool and stabilizes neuronal membranes via sodium channel blockade. The massive GABA increase by VGB is partly sequestered in glial cells, which may explain why its clinical efficacy does not scale linearly with total GABA concentration [2].

Experimental Protocols

Protocol A: Spectrophotometric Assay for GABA-T Activity

Objective: To measure the inhibitory potency (IC50) of VGB vs. VPA on GABA-T activity. Principle: Coupled enzyme assay. GABA-T converts GABA +


-ketoglutarate 

Succinic Semialdehyde (SSA) + Glutamate. Exogenous SSADH converts SSA + NADP+

Succinate + NADPH. The rate of NADPH formation (absorbance at 340 nm) is proportional to GABA-T activity.

Reagents:

  • Buffer: 100 mM Potassium Pyrophosphate (pH 8.6).

  • Substrates: 5 mM GABA, 5 mM

    
    -Ketoglutarate.
    
  • Cofactor: 1 mM NADP+, 20 µM Pyridoxal 5'-phosphate (PLP).

  • Coupling Enzyme: SSADH (excess, >1 U/mL).

  • Enzyme Source: Purified recombinant GABA-T or Brain Homogenate (rat/mouse).

Workflow:

  • Preparation: Lysate brain tissue in ice-cold buffer containing protease inhibitors. Centrifuge at 10,000 x g for 20 min; collect supernatant.

  • Pre-incubation: Incubate enzyme source with varying concentrations of Inhibitor (VGB: 0.1 - 100 µM; VPA: 0.1 - 10 mM) for 20 minutes at 37°C. Note: VGB requires pre-incubation to allow covalent bond formation.

  • Initiation: Add Substrate Mix (GABA +

    
    -KG + NADP+ + SSADH).
    
  • Measurement: Monitor Absorbance at 340 nm every 30 seconds for 10 minutes (Kinetic Mode).

  • Calculation: Plot Slope (

    
    A/min) vs. Log[Inhibitor]. Determine IC50 using non-linear regression.
    

Assay_Workflow Start Brain Tissue / Recombinant Enzyme PreInc Pre-incubate with Inhibitor (VGB: 20 min | VPA: 5 min) Start->PreInc AddSub Add Substrate Mix (GABA, a-KG, NADP+, SSADH) PreInc->AddSub Measure Kinetic Reading (OD 340nm) AddSub->Measure Analysis Calculate IC50 (Non-linear Regression) Measure->Analysis

Figure 2: Workflow for coupled spectrophotometric GABA-T inhibition assay.

Safety & Toxicology Considerations

  • Vigabatrin: The primary limitation is retinal toxicity (visual field constriction), occurring in 30-40% of patients. This is likely due to taurine deficiency or GABA accumulation in retinal cells.

  • Valproic Acid: Major concerns are hepatotoxicity (rare but fatal) and teratogenicity (neural tube defects). VPA inhibits the urea cycle and fatty acid oxidation.

References

  • Mechanism of Action of Vigabatrin. Sabril Prescribing Information.Link

  • Petroff, O. A., et al. (1996).[1] "Human brain GABA levels rise after initiation of vigabatrin therapy but fail to rise further with increasing dose."[1] Neurology. Link

  • Löscher, W. (1999). "Valproate: a reappraisal of its pharmacodynamic properties and mechanisms of action." Progress in Neurobiology. Link

  • BenchChem Application Notes. "Protocols for GABA Transaminase Inhibition Assays." Link

  • Whitelaw, C. M., et al. (1990). "Effects of valproate and vigabatrin on Roche-GABA-T." Biochemical Pharmacology.

Sources

Validation

A Comparative Guide to Validating GABA-T Inhibition by 4-Aminohex-5-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of 4-aminohex-5-ynoic acid (Vigabatrin) and its alternatives as inhibitors of GABA-Transaminase (GABA-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of 4-aminohex-5-ynoic acid (Vigabatrin) and its alternatives as inhibitors of GABA-Transaminase (GABA-T). Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to support researchers in the validation of GABA-T inhibition activity.

Introduction: The Rationale for Targeting GABA-T in Neurological Disorders

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic signaling is implicated in the pathophysiology of several neurological disorders, most notably epilepsy.[2]

GABA-Transaminase (GABA-T) is the key enzyme responsible for the degradation of GABA.[1] By inhibiting GABA-T, the synaptic concentration of GABA can be increased, thereby enhancing inhibitory neurotransmission and reducing neuronal hyperexcitability.[1][2] This mechanism forms the basis for the therapeutic action of GABA-T inhibitors in controlling seizures.[2]

This guide will focus on 4-aminohex-5-ynoic acid, commercially known as Vigabatrin, a well-established irreversible inhibitor of GABA-T. We will explore the experimental methodologies to validate its inhibitory activity and compare its performance against other GABA-T inhibitors and alternative anti-epileptic drugs (AEDs).

The GABAergic Synapse and the Role of GABA-T

The following diagram illustrates the key components of a GABAergic synapse and the central role of GABA-T in GABA metabolism.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Produces GABA for GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1_pre GAT1 GABA_synapse->GAT1_pre Reuptake GABA_A_Receptor GABA-A Receptor (Ion Channel) GABA_synapse->GABA_A_Receptor Binds to GAT_glia GAT GABA_synapse->GAT_glia Uptake Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Opens, causing GABA_glia GABA GAT_glia->GABA_glia GABA_T GABA-Transaminase (GABA-T) GABA_glia->GABA_T Degraded by SSA Succinic Semialdehyde GABA_T->SSA Produces Vigabatrin 4-aminohex-5-ynoic acid (Vigabatrin) Vigabatrin->GABA_T Irreversibly Inhibits

Caption: GABAergic signaling pathway and the inhibitory action of Vigabatrin.

Validating GABA-T Inhibition: A Multi-tiered Approach

Validating the inhibitory activity of a compound like 4-aminohex-5-ynoic acid requires a systematic progression from in vitro enzymatic assays to cell-based models and finally to in vivo animal studies. This tiered approach allows for a comprehensive understanding of the compound's potency, selectivity, and therapeutic potential.

In Vitro Validation: Direct Assessment of Enzyme Inhibition

The initial step in validating a potential GABA-T inhibitor is to directly measure its effect on the enzymatic activity of purified GABA-T. A commonly used method is a spectrophotometric coupled-enzyme assay.

Rationale for Experimental Choices:

  • Coupled-Enzyme System: The direct product of GABA-T, succinic semialdehyde, is not easily quantifiable in real-time. Therefore, a coupled reaction using succinic semialdehyde dehydrogenase (SSADH) is employed. SSADH oxidizes succinic semialdehyde and concurrently reduces NADP+ to NADPH. The production of NADPH can be continuously monitored by measuring the increase in absorbance at 340 nm, providing a direct measure of GABA-T activity.[3]

  • Choice of Enzyme Source: Recombinant human or porcine GABA-T is preferred to ensure the relevance of the findings to mammalian systems.[4] It has been shown that human GABA-T has a significantly higher sensitivity to Vigabatrin compared to bacterial GABA-T.[5]

  • Positive Control: A known GABA-T inhibitor, such as Vigabatrin itself or another well-characterized inhibitor, should be included as a positive control to validate the assay's performance.[3]

Experimental Workflow:

In_Vitro_Workflow start Start prepare_reagents Prepare Reagents: - GABA-T Enzyme - Substrates (GABA, α-KG) - Cofactor (PLP) - Coupled Enzyme (SSADH) - NADP+ - Test Compound (Vigabatrin) - Buffer (e.g., Potassium Pyrophosphate) start->prepare_reagents setup_assay Set up 96-well plate: - Add Reaction Mixture - Add Test Compound/Vehicle prepare_reagents->setup_assay initiate_reaction Initiate Reaction: Add GABA-T Enzyme setup_assay->initiate_reaction measure_absorbance Monitor Absorbance at 340 nm (Kinetic Reading) initiate_reaction->measure_absorbance data_analysis Data Analysis: - Calculate Reaction Velocity - Determine % Inhibition - Calculate IC50/Ki measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for in vitro GABA-T inhibition assay.

Detailed Protocol: Spectrophotometric GABA-T Inhibition Assay

  • Reagent Preparation:

    • Prepare a reaction mixture containing potassium pyrophosphate buffer (pH 8.6), GABA, α-ketoglutarate, pyridoxal 5'-phosphate (PLP), NADP+, and succinic semialdehyde dehydrogenase (SSADH).[3][4]

    • Prepare serial dilutions of 4-aminohex-5-ynoic acid and a positive control (e.g., a known GABA-T inhibitor) in the appropriate solvent.[3]

  • Assay Setup:

    • In a 96-well UV-transparent microplate, add the reaction mixture to each well.

    • Add the test compound dilutions or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.[4]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a pre-determined concentration of GABA-T to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37°C and measure the increase in absorbance at 340 nm every 30-60 seconds for 20-30 minutes.[3][4]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[3]

Cell-Based Validation: Assessing Activity in a Biological Context

Cell-based assays provide a more physiologically relevant system to evaluate the ability of a compound to inhibit GABA-T within a cellular environment. These assays can also provide initial insights into cell permeability and potential cytotoxicity.

Rationale for Experimental Choices:

  • Cell Line Selection: Cell lines that endogenously express GABA-T, such as neuroblastoma or astrocytoma cell lines, are suitable choices. Alternatively, cells can be transfected to express the desired GABA-T isoform.[6]

  • Measurement of GABA-T Activity: A common method involves lysing the cells after treatment with the inhibitor and then performing the in vitro spectrophotometric assay on the cell lysate.[6] This allows for the quantification of intracellular GABA-T activity.

  • Assessment of GABA Levels: An alternative approach is to measure the accumulation of intracellular GABA following inhibitor treatment. This can be achieved using techniques such as high-performance liquid chromatography (HPLC) or ELISA-based methods.[4]

Detailed Protocol: Cell-Based GABA-T Activity Assay

  • Cell Culture and Treatment:

    • Culture a suitable neuronal or glial cell line to a desired confluency in a multi-well plate.

    • Treat the cells with varying concentrations of 4-aminohex-5-ynoic acid or vehicle control for a specified duration.

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.[6]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins, including GABA-T.[6]

  • GABA-T Activity Measurement:

    • Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

    • Perform the spectrophotometric GABA-T assay as described in the in vitro protocol, using the cell lysate as the source of the enzyme.[6]

  • Data Analysis:

    • Normalize the GABA-T activity to the total protein concentration for each sample.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Vivo Validation: Demonstrating Efficacy in Animal Models

In vivo studies are essential to evaluate the therapeutic potential of a GABA-T inhibitor in a whole-organism context, providing information on its pharmacokinetic properties, efficacy in disease models, and potential side effects.

Rationale for Experimental Choices:

  • Animal Models of Epilepsy: Several well-validated rodent models are used to assess the anticonvulsant activity of test compounds. These include:

    • Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures and is useful for identifying compounds effective against this seizure type.[7]

    • Pentylenetetrazol (PTZ) Seizure Test: This chemical-induced seizure model is sensitive to compounds that enhance GABAergic neurotransmission and is used to identify agents effective against myoclonic and absence seizures.[7]

    • Kindling Model: This model involves repeated sub-convulsive electrical stimulation of a specific brain region (e.g., the amygdala), leading to a progressive and permanent increase in seizure susceptibility. It is considered a model of chronic epilepsy and is useful for evaluating the long-term efficacy of AEDs.[8]

  • Assessment of Efficacy: The primary endpoint in these models is the ability of the test compound to prevent or reduce the severity and duration of seizures. This is often quantified by determining the median effective dose (ED₅₀).

  • Measurement of Brain GABA Levels: To confirm the mechanism of action in vivo, brain tissue can be collected after treatment to measure the levels of GABA, demonstrating that the compound effectively inhibits GABA-T in the CNS.[4]

Detailed Protocol: In Vivo Anticonvulsant Activity Assessment (PTZ Model)

  • Animal Dosing:

    • Administer 4-aminohex-5-ynoic acid or vehicle control to groups of rodents (e.g., mice or rats) via a relevant route (e.g., intraperitoneal or oral).

  • Seizure Induction:

    • At a predetermined time after dosing (based on pharmacokinetic data), administer a convulsive dose of pentylenetetrazol.

  • Behavioral Observation:

    • Observe the animals for a defined period and score the severity of seizures based on a standardized scale (e.g., Racine scale).

    • Record the latency to the first seizure and the duration of seizures.

  • Data Analysis:

    • Compare the seizure scores, latency, and duration between the treated and control groups.

    • Determine the percentage of animals protected from seizures at each dose level and calculate the ED₅₀.

Comparative Analysis: 4-Aminohex-5-ynoic Acid vs. Alternatives

A thorough evaluation of a GABA-T inhibitor requires a comparative analysis of its performance against other therapeutic options. This includes other GABA-T inhibitors as well as AEDs with different mechanisms of action.

Comparison with Other GABA-T Inhibitors

While Vigabatrin is a well-established GABA-T inhibitor, other compounds have been developed with the same target.

CompoundType of InhibitionPotency (IC₅₀/Kᵢ)Key CharacteristicsReference(s)
4-Aminohex-5-ynoic Acid (Vigabatrin) Irreversible, Mechanism-basedIC₅₀: ~350 µM (for GABA-T)Clinically approved for refractory complex partial seizures and infantile spasms. Associated with a risk of permanent visual field defects.[9]
γ-Acetylenic GABA Irreversible, Catalytic InhibitorIC₅₀: ~150 µM (for GABA-T)Potent in vitro inhibitor.[9]
Gabaculine Irreversible, Catalytic InhibitorIC₅₀: ~1.8 µM (for GABA-T)Highly potent in vitro inhibitor.[9]
OV329 Next-generation GABA-AT inhibitorPotent inhibitory activityIn clinical development, with a potential for an improved safety profile compared to Vigabatrin.[3][10][11][12]
Comparison with Anti-Epileptic Drugs with Other Mechanisms

It is also crucial to compare the efficacy and safety of Vigabatrin with AEDs that act through different mechanisms.

DrugMechanism of ActionEfficacy in Refractory Partial SeizuresCommon Side EffectsReference(s)
4-Aminohex-5-ynoic Acid (Vigabatrin) Irreversible GABA-T InhibitionEffective as adjunctive therapy.Drowsiness, dizziness, fatigue, weight gain, permanent visual field defects.[13][14]
Lamotrigine Blocks voltage-gated sodium channelsEffective as monotherapy and adjunctive therapy.Dizziness, headache, rash (including Stevens-Johnson syndrome).[15][16]
Topiramate Multiple mechanisms including blockade of sodium channels, enhancement of GABA-A receptor activity, and antagonism of AMPA/kainate receptors.Effective as monotherapy and adjunctive therapy.Somnolence, dizziness, fatigue, cognitive slowing, weight loss.[15][16]
Levetiracetam Binds to synaptic vesicle protein 2A (SV2A)Effective as adjunctive therapy.Somnolence, asthenia, dizziness, behavioral changes.[17][18]
Carbamazepine Blocks voltage-gated sodium channelsStandard first-line treatment for partial seizures.Dizziness, drowsiness, ataxia, nausea.[19]
Clinical Efficacy Snapshot
ConditionVigabatrin EfficacyComparator EfficacyKey FindingsReference(s)
Infantile Spasms (non-TSC) Responder rate: ~54%Hormonal therapy (ACTH/prednisolone): Responder rate: ~73%Hormonal therapy is generally considered more effective as a first-line treatment.[5][17][20][21]
Infantile Spasms (due to Tuberous Sclerosis Complex) High response rates, often considered first-line treatment.Less effective than Vigabatrin.Vigabatrin is the treatment of choice for infantile spasms associated with TSC.[5][20][22]
Refractory Complex Partial Seizures (Adults) Significant reduction in seizure frequency as adjunctive therapy.Other newer AEDs (e.g., lamotrigine, topiramate) also show efficacy.The choice of drug depends on individual patient factors and side effect profiles.[1][16]

Discussion and Future Directions

4-aminohex-5-ynoic acid (Vigabatrin) remains an important therapeutic option for specific types of epilepsy, particularly refractory complex partial seizures and infantile spasms, especially those associated with tuberous sclerosis complex.[5][20] Its well-defined mechanism of action as an irreversible inhibitor of GABA-T provides a clear rationale for its use.[1]

The validation of its inhibitory activity follows a logical and rigorous pathway, from in vitro enzymatic assays that confirm direct target engagement to cell-based and in vivo models that demonstrate efficacy in a biological context. The experimental protocols outlined in this guide provide a robust framework for researchers to assess the potential of novel GABA-T inhibitors.

However, the clinical utility of Vigabatrin is significantly limited by its association with a high incidence of permanent visual field defects.[2][4][23][24][25] The exact mechanism of this retinal toxicity is still under investigation but is thought to be related to the accumulation of GABA in the retina.[23] This significant adverse effect has driven the search for next-generation GABA-T inhibitors with an improved safety profile. Compounds like OV329, currently in clinical development, aim to provide the therapeutic benefits of GABA-T inhibition without the associated ocular toxicity.[3][10][11][12]

Furthermore, a deeper understanding of the comparative efficacy and side-effect profiles of Vigabatrin versus other AEDs is crucial for personalized medicine in epilepsy treatment. While head-to-head clinical trials are limited, the available data suggest that the choice of therapy should be guided by seizure type, underlying etiology, and individual patient tolerance.

References

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Comparative

A Guide to the FTIR Spectral Data of 4-aminohex-5-ynoic Acid Hydrochloride: A Predictive Analysis and Comparative Study

For Researchers, Scientists, and Drug Development Professionals Introduction: The Molecular Signature of 4-aminohex-5-ynoic Acid Hydrochloride 4-aminohex-5-ynoic acid hydrochloride is a unique molecule that combines the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Signature of 4-aminohex-5-ynoic Acid Hydrochloride

4-aminohex-5-ynoic acid hydrochloride is a unique molecule that combines the structural features of an amino acid, a terminal alkyne, and a hydrochloride salt. Each of these functional groups possesses a distinct vibrational signature in the infrared spectrum. FTIR spectroscopy, a technique that measures the absorption of infrared radiation by a sample, provides a molecular fingerprint that is invaluable for structural elucidation and quality control.[1] Understanding the expected FTIR spectrum is crucial for researchers working on its synthesis, characterization, or incorporation into larger molecular scaffolds.

The hydrochloride form of this amino acid means the amine group is protonated (NH₃⁺) and the carboxylic acid group (COOH) remains intact. This structure dictates the specific vibrational modes we anticipate observing. This guide will deconstruct the molecule into its key functional components, predict their characteristic absorption bands, and synthesize this information into a comprehensive expected spectrum.

Predicted FTIR Spectrum of 4-aminohex-5-ynoic Acid Hydrochloride

The FTIR spectrum of 4-aminohex-5-ynoic acid hydrochloride is predicted to be a composite of the vibrational modes of its functional groups. The following table summarizes the expected key absorption bands, their assignments, and the rationale based on established spectroscopic principles.

Predicted Wavenumber (cm⁻¹) Functional Group & Vibrational Mode Expected Intensity & Shape Rationale & Comparative Insights
~3300≡C-H Stretch (Terminal Alkyne)Strong, SharpThis is a highly characteristic and diagnostic peak for terminal alkynes. Its sharpness distinguishes it from the broader O-H and N-H stretching bands.[2]
2800-3000N-H Stretch (Amine Hydrochloride)Strong, BroadThe protonated amine (NH₃⁺) exhibits a broad and strong absorption in this region due to hydrogen bonding with the chloride counter-ion and other molecules.
2500-3300O-H Stretch (Carboxylic Acid)Very Strong, Very BroadThe O-H stretch of the carboxylic acid is typically the broadest band in the spectrum, often overlapping with other absorptions, due to strong hydrogen bonding.
2100-2260C≡C Stretch (Terminal Alkyne)Weak to Medium, SharpThe carbon-carbon triple bond stretch is another key indicator of the alkyne functionality. It is generally weaker than the ≡C-H stretch.[2]
~1700C=O Stretch (Carboxylic Acid)Strong, SharpThe carbonyl stretch of the carboxylic acid is a prominent and reliable absorption band. Its position can be influenced by hydrogen bonding.
~1600 & ~1500N-H Bending (Amine Hydrochloride)MediumAsymmetric and symmetric bending modes of the NH₃⁺ group are expected in this region.
~1400C-H Bending (Alkyl)MediumBending vibrations of the methylene (CH₂) groups in the hexanoic acid chain.
~1200-1300C-O Stretch (Carboxylic Acid)MediumStretching vibration of the carbon-oxygen single bond in the carboxylic acid group.
~600-700≡C-H Bending (Terminal Alkyne)Strong, BroadOut-of-plane bending of the terminal alkyne C-H bond.

Comparative Analysis with Alternative Structures

To provide a clearer context for the predicted spectrum, it is instructive to compare it with the FTIR spectra of compounds that share some of its structural features.

Comparison with a Simple Amino Acid Hydrochloride: Glycine Hydrochloride

Glycine hydrochloride is the simplest amino acid hydrochloride. Its spectrum will feature the N-H stretching and bending bands of the NH₃⁺ group and the O-H and C=O stretching of the COOH group. However, it will lack the characteristic sharp peaks of the terminal alkyne (≡C-H at ~3300 cm⁻¹ and C≡C at ~2100-2260 cm⁻¹). This comparison highlights the unique diagnostic peaks that confirm the presence of the alkyne moiety in 4-aminohex-5-ynoic acid hydrochloride.

Comparison with a Terminal Alkyne: 1-Hexyne

1-Hexyne provides a clear reference for the terminal alkyne functional group. Its spectrum is dominated by a strong, sharp ≡C-H stretch around 3300 cm⁻¹ and a weaker C≡C stretch between 2100-2260 cm⁻¹. It will also show C-H stretching and bending from its alkyl chain. The absence of the broad O-H and N-H absorptions, and the strong C=O peak, clearly distinguishes it from our target molecule.

Comparison with a Structurally Related Drug: Vigabatrin (γ-Vinyl-GABA)

Vigabatrin is an anticonvulsant drug that is structurally similar to 4-aminohex-5-ynoic acid, but with a terminal alkene (vinyl group) instead of an alkyne. Its hydrochloride salt would show the characteristic amino acid hydrochloride absorptions. However, instead of the alkyne peaks, Vigabatrin will exhibit =C-H stretching just above 3000 cm⁻¹ and a C=C stretching absorption around 1640 cm⁻¹. This comparison is critical for distinguishing between the alkyne and alkene functionalities in related structures.

Experimental Protocol for FTIR Analysis

The following is a detailed, step-by-step methodology for acquiring the FTIR spectrum of a solid sample like 4-aminohex-5-ynoic acid hydrochloride. This protocol is designed to be a self-validating system, ensuring data accuracy and reproducibility.

Sample Preparation: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a common and effective technique for analyzing solid samples.

  • Drying: Dry the KBr powder and the 4-aminohex-5-ynoic acid hydrochloride sample in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum, particularly in the O-H stretching region.

  • Grinding: In a dry agate mortar and pestle, grind a small amount (1-2 mg) of the sample with approximately 200 mg of dry KBr. The grinding should be thorough to ensure a fine, homogeneous mixture.

  • Pellet Formation: Transfer the mixture to a pellet-forming die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.

  • Pellet Inspection: A high-quality pellet should be clear and free of cracks or cloudiness.

Spectral Acquisition
  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and collect a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for Spectral Analysis and Interpretation

The following diagram illustrates the logical workflow for acquiring and interpreting the FTIR spectrum of 4-aminohex-5-ynoic acid hydrochloride.

FTIR_Workflow FTIR Spectral Analysis Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Spectral Interpretation Drying Dry Sample & KBr Grinding Grind Sample with KBr Drying->Grinding Pelletizing Form Transparent Pellet Grinding->Pelletizing Background Collect Background Spectrum Pelletizing->Background Insert Pellet Sample Collect Sample Spectrum Background->Sample Processing Ratio Sample to Background Sample->Processing Identify_Functional Identify Key Functional Group Regions (≡C-H, O-H, N-H, C=O, C≡C) Processing->Identify_Functional Assign_Peaks Assign Specific Peaks to Vibrational Modes Identify_Functional->Assign_Peaks Compare Compare with Reference Spectra (e.g., Glycine HCl, 1-Hexyne) Assign_Peaks->Compare Structure_Confirm Confirm Molecular Structure Compare->Structure_Confirm

Caption: Workflow for FTIR sample preparation, spectral acquisition, and data interpretation.

Conclusion

This guide provides a comprehensive, predictive framework for the FTIR analysis of 4-aminohex-5-ynoic acid hydrochloride. By understanding the expected positions, intensities, and shapes of the absorption bands corresponding to its constituent functional groups, researchers can confidently identify and characterize this compound. The comparative analysis with structurally related molecules further aids in the unambiguous assignment of its unique spectral features. The provided experimental protocol offers a robust method for obtaining high-quality data. This predictive and comparative approach is an essential tool for any scientist or professional engaged in the development and analysis of novel chemical entities.

References

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  • ResearchGate. (2013). Does anyone know a good and free online database of IR spectra?. [Link]

  • SpectraBase. [Link]

  • TÜBİTAK Academic Journals. (2004). FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline. [Link]

Sources

Validation

Crystal Structure Analysis of 4-Aminohex-5-ynoic Acid Hydrochloride: A Comparative Guide to GABA-AT Inactivators

Executive Summary 4-Aminohex-5-ynoic acid hydrochloride , commonly referred to as -acetylenic GABA (GAG), is a highly potent, mechanism-based (suicide) inhibitor of -aminobutyric acid aminotransferase (GABA-AT)[1][2]. Fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Aminohex-5-ynoic acid hydrochloride , commonly referred to as


-acetylenic GABA (GAG), is a highly potent, mechanism-based (suicide) inhibitor of 

-aminobutyric acid aminotransferase (GABA-AT)[1][2]. For researchers and drug development professionals designing next-generation therapeutics for epilepsy and addiction, understanding the precise crystallographic interactions of GAG is critical. This guide objectively compares the structural and kinetic performance of 4-aminohex-5-ynoic acid against alternative GABA-AT inhibitors, such as the FDA-approved Vigabatrin (

-vinyl GABA) and the highly potent analog Cpp-115, providing actionable experimental protocols for structural validation.

Mechanistic & Structural Insights

To engineer superior neurotherapeutics, one must understand the causality behind enzyme inactivation at the atomic level. GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent homodimeric enzyme responsible for degrading the inhibitory neurotransmitter GABA into succinic semialdehyde[1][3].

The Alkyne Advantage: Mechanism of Action

Unlike reversible inhibitors, 4-aminohex-5-ynoic acid hydrochloride leverages its terminal alkyne group to permanently disable the enzyme[2].

  • Schiff Base Formation: Upon entering the active site, GAG displaces the catalytic Lys329 residue to form an external aldimine with the PLP cofactor.

  • Propargylic Rearrangement: The enzyme abstracts the

    
    -proton from the inhibitor. Driven by the electron-withdrawing PLP system, the alkyne moiety undergoes a propargylic rearrangement, tautomerizing into a highly electrophilic conjugated allene (1,2-diene) intermediate[1][2].
    
  • Covalent Capture: The active site nucleophile (Lys329) attacks this allene via a Michael addition, forming a permanent covalent adduct that irreversibly halts catalytic activity 1[1].

Crystallographic Evidence

The X-ray crystal structure of GABA-AT inactivated by 4-aminohex-5-ynoic acid was resolved to 2.8 Å resolution by the Schirmer group[1]. This structural analysis conclusively differentiated GAG's Michael addition pathway from the enamine mechanism utilized by Vigabatrin (resolved to 2.3 Å) 1[1]. The distinct electron density maps confirm that the alkyne group provides multiple tautomerization pathways, making GAG an exceptionally efficient suicide substrate.

Visualizing the Inactivation Pathway

GABA_AT_Inactivation A GABA-AT (PLP-Lys329 Aldimine) C External Aldimine (Reversible Complex) A->C GAG Binding (Displaces Lys329) B 4-Aminohex-5-ynoic Acid (GAG) B->C D Allene Intermediate (1,2-diene system) C->D alpha-Proton Abstraction & Tautomerization E Covalent Adduct (Irreversible Inactivation) D->E Michael Addition by Lys329

Figure 1: Mechanism-based inactivation of GABA-AT by 4-aminohex-5-ynoic acid via an allene intermediate.

Comparative Quantitative Data

To benchmark the performance of 4-aminohex-5-ynoic acid hydrochloride, we compare its structural and kinetic parameters against Vigabatrin and the advanced analog Cpp-115 4[4].

InhibitorTarget EnzymeMechanism of Inactivation

(

M)

(min⁻¹)

(M⁻¹min⁻¹)
Crystal Structure Resolution
4-Aminohex-5-ynoic acid (GAG) GABA-ATAllene intermediate (Michael addition)High AffinityRapidN/A2.8 Å
Vigabatrin (

-vinyl GABA)
GABA-ATEnamine intermediate8500.242822.3 Å
Cpp-115 GABA-ATNoncovalent tight-binding / Adduct9.70.5051,546N/A

(Note: While Cpp-115 shows superior kinetic efficiency (


), 4-aminohex-5-ynoic acid remains a gold-standard structural probe due to its well-characterized 2.8 Å covalent adduct map, which is essential for structure-based drug design).

Self-Validating Experimental Protocol: Co-Crystallization

The following protocol outlines a self-validating workflow for the X-ray crystallographic analysis of the GABA-AT complex with 4-aminohex-5-ynoic acid hydrochloride. Every step is designed to ensure structural homogeneity and data integrity.

Step 1: Recombinant Protein Expression & Purification
  • Procedure: Express human or pig GABA-AT (which share ~96% sequence identity) in an E. coli expression system[1]. Purify the lysate using Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) in a buffer containing 50 mM HEPES (pH 7.5) and 100 mM NaCl.

  • Causality: High protein purity (>95% via SDS-PAGE) and monodispersity are strictly required. Any aggregation or impurities will disrupt the uniform crystal lattice formation, leading to poor diffraction resolution.

Step 2: Mechanism-Based Inactivation (Complex Formation)
  • Procedure: Incubate the purified GABA-AT (10 mg/mL) with a 10-fold molar excess of 4-aminohex-5-ynoic acid hydrochloride at 4°C for 2 hours. Warning: GAG contains a terminal alkyne; avoid excessive thermal energy (e.g., uncontrolled sonication) during stock preparation to prevent degradation2[2].

  • Causality: Because GAG is a suicide inhibitor, pre-incubation ensures 100% covalent occupancy at the active site. This prevents structural heterogeneity (a mixed population of apo and holo-enzyme states), which would otherwise blur the electron density map around Lys329.

Step 3: Vapor Diffusion Crystallization
  • Procedure: Set up hanging-drop vapor diffusion plates at 20°C. Mix 1

    
    L of the inactivated protein complex with 1 
    
    
    
    L of reservoir solution (e.g., 15-20% PEG 3350, 0.2 M Magnesium Formate).
  • Causality: The vapor diffusion method allows the protein-inhibitor droplet to slowly equilibrate with the reservoir. This slow transition into supersaturation favors ordered crystal nucleation over rapid, amorphous precipitation.

Step 4: X-ray Diffraction & Structure Refinement
  • Procedure: Briefly soak the grown crystals in a cryoprotectant solution (reservoir solution + 20% glycerol) and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source and solve the structure using molecular replacement (using the native GABA-AT structure as a search model).

  • Causality: Flash-cooling to 100 K minimizes radiation damage from high-energy X-ray beams. This is critical for preserving the delicate electron density of the covalent Lys329-allene adduct, allowing researchers to definitively model the Michael addition mechanism at a 2.8 Å resolution.

References

  • Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC.
  • Technical Support Center: Cpp-115 In Vitro Applic
  • gamma-Acetylenic GABA | GABA Transaminase Inhibitor.BenchChem.

Sources

Comparative

A Comparative Guide to the Pharmacodynamics of GABA Analogs and 4-Aminohex-5-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the pharmacodynamic properties of commonly prescribed GABA analogs, such as pregabalin and gabapent...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the pharmacodynamic properties of commonly prescribed GABA analogs, such as pregabalin and gabapentin, and the investigational GABA transaminase inhibitor, 4-aminohex-5-ynoic acid. By synthesizing experimental data and elucidating the underlying mechanisms of action, this document aims to equip researchers and drug development professionals with the critical information needed to inform their work in the ever-evolving landscape of neuroscience and pharmacology.

Introduction: Modulating the GABAergic System

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system (CNS), playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[1] Dysregulation of this system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety disorders. Consequently, the GABAergic system remains a prime target for therapeutic intervention.[2]

This guide focuses on two distinct classes of compounds that modulate the GABAergic system, albeit through different mechanisms:

  • GABA Analogs (Gabapentinoids): These compounds, including gabapentin and pregabalin, are structurally similar to GABA but, paradoxically, do not exert their primary effects through direct interaction with GABA receptors.[3][4]

  • 4-Aminohex-5-ynoic Acid: This molecule, also known as γ-acetylenic GABA, acts as an inhibitor of GABA transaminase (GABA-T), the key enzyme responsible for the degradation of GABA.[5]

Understanding the nuanced pharmacodynamic differences between these agents is paramount for the rational design and development of next-generation therapeutics with improved efficacy and safety profiles.

Mechanisms of Action: A Tale of Two Pathways

The divergent mechanisms of action of GABA analogs and 4-aminohex-5-ynoic acid form the basis of their distinct pharmacological profiles.

GABA Analogs: Targeting Voltage-Gated Calcium Channels

Despite their structural resemblance to GABA, gabapentin and pregabalin have a low affinity for GABA receptors.[3][6] Their primary mechanism of action involves binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[7][8] This interaction is crucial for their therapeutic effects.[9] By binding to the α2δ-1 subunit, these drugs reduce the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate.[10][11] This reduction in excitatory neurotransmission contributes to their analgesic, anxiolytic, and anticonvulsant properties.

4-Aminohex-5-ynoic Acid: Enhancing Endogenous GABA Levels

In contrast, 4-aminohex-5-ynoic acid directly targets the metabolic pathway of GABA. It acts as a mechanism-based, irreversible inhibitor of GABA transaminase (GABA-T).[5][12] GABA-T is the enzyme that catabolizes GABA into succinic semialdehyde.[4] By irreversibly inhibiting GABA-T, 4-aminohex-5-ynoic acid leads to a sustained increase in the concentration of GABA in the brain.[5] This elevation of the brain's primary inhibitory neurotransmitter enhances GABAergic tone, thereby reducing neuronal hyperexcitability.

Comparative Pharmacodynamic Parameters

The following table summarizes the key pharmacodynamic parameters of GABA analogs and 4-aminohex-5-ynoic acid, providing a quantitative basis for comparison.

ParameterGabapentinPregabalin4-Aminohex-5-ynoic Acid
Primary Target α2δ-1 subunit of VGCCs[8]α2δ-1 and α2δ-2 subunits of VGCCs[7]GABA transaminase (GABA-T)[12]
Mechanism of Action Inhibition of excitatory neurotransmitter release[10]Inhibition of excitatory neurotransmitter release[10]Irreversible inhibition of GABA degradation[5][12]
Binding Affinity (Kd) ~59 nM for α2δ-1[8]~62.5 nM for α2δ-1[7]Not Applicable (Irreversible Inhibitor)
Inhibitory Potency Not ApplicableNot ApplicableHalf-life of inactivation ~6 min at 0.1 mM[13]

Visualizing the Mechanisms

To further elucidate the distinct pathways targeted by these compounds, the following diagrams illustrate the GABAergic signaling pathway and the experimental workflows for their characterization.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell cluster_drugs Drug Targets Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA_release GABA Release GABA_vesicle->GABA_release Exocytosis VGCC VGCC (α2δ-1 subunit) VGCC->GABA_release Ca2+ influx GABA_cleft GABA GABA_release->GABA_cleft GABA_A_Receptor GABAA Receptor GABA_cleft->GABA_A_Receptor GABA_B_Receptor GABAB Receptor GABA_cleft->GABA_B_Receptor GAT GAT GABA_cleft->GAT Cl_influx Cl- Influx (Hyperpolarization) GABA_A_Receptor->Cl_influx GABA_T GABA-T GAT->GABA_T SSA Succinic Semialdehyde GABA_T->SSA GABA_analogs GABA Analogs (Gabapentin, Pregabalin) GABA_analogs->VGCC Inhibit Four_aminohex 4-Aminohex-5-ynoic Acid Four_aminohex->GABA_T Irreversibly Inhibit Experimental_Workflow cluster_gaba_analogs GABA Analog Pharmacodynamics cluster_4_aminohex 4-Aminohex-5-ynoic Acid Pharmacodynamics prep_alpha2delta1 Prepare membranes expressing α2δ-1 subunit radioligand_binding Radioligand Binding Assay ([3H]-gabapentin or [3H]-pregabalin) prep_alpha2delta1->radioligand_binding competition_assay Competition binding with unlabeled GABA analog radioligand_binding->competition_assay calculate_kd Calculate Kd (Binding Affinity) competition_assay->calculate_kd prep_gaba_t Prepare purified GABA transaminase gaba_t_assay In Vitro GABA-T Activity Assay (Spectrophotometric) prep_gaba_t->gaba_t_assay inhibition_assay Incubate with varying concentrations of inhibitor gaba_t_assay->inhibition_assay calculate_ic50 Determine IC50 / Inactivation Rate inhibition_assay->calculate_ic50

Caption: Experimental workflow for comparing the pharmacodynamics of GABA analogs and 4-aminohex-5-ynoic acid.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacodynamics of these compounds.

Protocol 1: In Vitro GABA Transaminase (GABA-T) Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of compounds against GABA-T. [3]The assay measures the production of glutamate, which is coupled to the reduction of a chromogenic substrate.

Materials:

  • Purified GABA transaminase (e.g., from porcine brain)

  • γ-Aminobutyric acid (GABA)

  • α-Ketoglutarate

  • Pyridoxal 5'-phosphate (PLP)

  • Glutamate dehydrogenase (GDH)

  • NAD+

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Test compound (4-aminohex-5-ynoic acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of GABA, α-ketoglutarate, PLP, and NAD+ in Assay Buffer.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., water or DMSO).

    • Prepare a working solution of GDH in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • GABA solution

      • α-Ketoglutarate solution

      • PLP solution

      • NAD+ solution

      • GDH solution

      • Test compound at various concentrations (or vehicle for control).

  • Initiation of Reaction:

    • Initiate the reaction by adding the purified GABA-T enzyme to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the increase in absorbance at 340 nm every minute for 30-60 minutes. The increase in absorbance corresponds to the formation of NADH, which is proportional to GABA-T activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve. For irreversible inhibitors, time-dependent inhibition kinetics should be analyzed to determine the inactivation rate constant (k_inact) and the inhibitor concentration that produces half-maximal inactivation (K_I).

Protocol 2: α2δ-1 Subunit Radioligand Binding Assay

This protocol details a filtration-based radioligand binding assay to determine the affinity of GABA analogs for the α2δ-1 subunit. [14] Materials:

  • Cell membranes prepared from a cell line overexpressing the α2δ-1 subunit (e.g., HEK293 cells)

  • Radioligand: [³H]-Gabapentin or [³H]-Pregabalin

  • Unlabeled test compound (Gabapentin or Pregabalin)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Scintillation counter

  • Filtration manifold

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the α2δ-1 subunit in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in Binding Buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Reaction:

    • In test tubes, combine:

      • Membrane preparation (typically 50-100 µg of protein)

      • Radioligand at a concentration near its Kd.

      • Unlabeled test compound at various concentrations for competition binding, or buffer for total binding.

      • A high concentration of unlabeled ligand (e.g., 10 µM gabapentin) for determining non-specific binding.

    • Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold. This separates the bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold Wash Buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation binding experiments, plot specific binding against the concentration of the radioligand to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

    • For competition binding experiments, plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration to determine the IC₅₀.

    • Calculate the Ki (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion and Future Directions

This guide has provided a detailed comparative analysis of the pharmacodynamics of GABA analogs and 4-aminohex-5-ynoic acid. While both classes of compounds ultimately enhance inhibitory neurotransmission, their distinct mechanisms of action—targeting VGCCs versus inhibiting GABA metabolism—have significant implications for their therapeutic applications and potential side effect profiles.

The GABA analogs, gabapentin and pregabalin, have established efficacy in a range of neurological disorders. [10]Their mechanism, which fine-tunes excitatory neurotransmitter release, offers a subtle yet effective means of restoring neuronal balance.

4-Aminohex-5-ynoic acid, as an irreversible inhibitor of GABA-T, represents a more direct approach to augmenting GABAergic signaling. While this can be highly effective, the potential for off-target effects and the long-lasting nature of irreversible inhibition necessitate careful consideration in drug development.

Future research should focus on developing compounds with greater selectivity and optimized pharmacokinetic and pharmacodynamic properties. For GABA analogs, this may involve targeting specific α2δ subunit isoforms to enhance efficacy and reduce side effects. For GABA-T inhibitors, the development of reversible or brain-permeant inhibitors with improved safety profiles is a key area of investigation. A deeper understanding of the intricate regulation of the GABAergic system will undoubtedly pave the way for novel and more effective treatments for a host of debilitating neurological and psychiatric conditions.

References

  • Creative Diagnostics. (n.d.). GABAergic Synapse Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). The schematic diagram of GABA synthesis and the potential mechanisms of.... Retrieved from [Link]

  • DigitalCommons@TMC. (2022, December 1). Effects of Gabapentin and Pregabalin on Calcium Homeostasis: Implications for Physical Rehabilitation of Musculoskeletal Tissues. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain. Retrieved from [Link]

  • DNA Size Markers. (2000, March 17). GABA Aminotransferase (GABAT) Assay Kit. Retrieved from [Link]

  • ResearchGate. (2014, August 4). Pregabalin is a potent and selective ligand for alpha(2)delta-1 and alpha(2)delta-2 calcium channel subunits. Retrieved from [Link]

  • Ovid. (n.d.). Development of a Stable-Isotope Dilution Assay for -Aminobutyric Acid (GABA) Transaminase in Isolated Leukocytes and Evidence Th. Retrieved from [Link]

  • ResearchGate. (n.d.). Components of the GABAergic signaling and their functioning in the.... Retrieved from [Link]

  • KEGG. (n.d.). KEGG PATHWAY: GABAergic synapse - Homo sapiens (human). Retrieved from [Link]

  • PubMed. (1977, April). The effect of 4-amino hex-5-ynoic acid (gamma-acetylenic GABA, gammma-ethynyl GABA) a catalytic inhibitor of GABA transaminase, on brain GABA metabolism in vivo. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow chart comparing the pathways of two different methodologies for CNS drug development. Retrieved from [Link]

  • PNAS. (n.d.). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Retrieved from [Link]

  • PubMed. (1977, April 15). 4-amino-hex-5-enoic acid, a selective catalytic inhibitor of 4-aminobutyric-acid aminotransferase in mammalian brain. Retrieved from [Link]

  • Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • PMC. (2021, September 12). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation and optimisation of human GABA-T activity assay. (A).... Retrieved from [Link]

  • Labclinics Shop. (n.d.). γ-Acetylenic GABA. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • PubMed. (2020, July 15). Analgesia with Gabapentin and Pregabalin May Involve N-Methyl-d-Aspartate Receptors, Neurexins, and Thrombospondins. Retrieved from [Link]

  • PMC. (n.d.). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. Retrieved from [Link]

  • bioRxiv. (2022, March 12). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. Retrieved from [Link]

  • Scholarly Publications Leiden University. (2019, September 1). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Retrieved from [Link]

  • Frontiers. (n.d.). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Retrieved from [Link]

  • Scholarly Publications Leiden University. (2017, September 21). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamic. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • SlideShare. (n.d.). Central nervous system (CNS) drugs. Retrieved from [Link]

  • MDPI. (2019, July 24). An Updated Review on Pharmaceutical Properties of Gamma-Aminobutyric Acid. Retrieved from [Link]

Sources

Validation

Technical Guide: Verifying Optical Rotation &amp; Enantiomeric Purity of (S)-4-aminohex-5-ynoic Acid HCl

The following guide details the technical verification of (S)-4-aminohex-5-ynoic acid hydrochloride , distinct from its alkene analogue Vigabatrin. Executive Summary & Critical Distinction Warning: Do not confuse (S)-4-a...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical verification of (S)-4-aminohex-5-ynoic acid hydrochloride , distinct from its alkene analogue Vigabatrin.

Executive Summary & Critical Distinction

Warning: Do not confuse (S)-4-aminohex-5-ynoic acid (also known as


-ethynyl-GABA  or RMI 71645) with Vigabatrin  (4-aminohex-5-enoic acid, 

-vinyl-GABA). While both are suicide inhibitors of GABA transaminase (GABA-T), they are chemically distinct.
  • Target Compound: (S)-4-aminohex-5-ynoic acid HCl

  • CAS Number (Generic/Salt): 57659-38-8 (free base) / 103451-26-9 (HCl salt)

  • Active Enantiomer: The (S)-enantiomer is the pharmacologically active form, mimicking L-GABA to irreversibly inhibit GABA-T.

  • Optical Rotation Behavior: Literature indicates the (R)-enantiomer is levorotatory (

    
    ) in standard conditions; therefore, the (S)-enantiomer is dextrorotatory (
    
    
    
    )
    .

Core Directive: While polarimetry provides a quick identity check, it is insufficient for quantifying enantiomeric purity (ee%) in high-potency suicide inhibitors. This guide prioritizes Chiral HPLC as the primary release specification, with polarimetry as a secondary qualitative check.

Technical Deep Dive: Polarimetry vs. Chiral HPLC

Method A: Specific Optical Rotation (Polarimetry)
  • Role: Identity confirmation (Qualitative).

  • Limitation: Small chiral amino acids often exhibit low specific rotation values (

    
    ), making them highly susceptible to errors from solvent pH, temperature, and concentration. A 1% impurity of the (R)-enantiomer may not significantly shift the rotation value outside the error margin.
    
  • Expected Value:

    
     (c=1, 1N HCl). Note: Exact literature values vary by synthesis route; establish an internal reference standard.
    
Method B: Chiral HPLC (The Gold Standard)
  • Role: Purity quantification (Quantitative).

  • Mechanism: Direct resolution of the underivatized amino acid using Crown Ether or Zwitterionic stationary phases.

  • Sensitivity: Can detect (R)-enantiomer impurities at

    
    .
    
Data Comparison: Sensitivity & Utility
FeaturePolarimetry (Specific Rotation)Chiral HPLC (Crown Ether)
Primary Output Bulk average chirality (

)
Enantiomeric Excess (% ee)
Limit of Detection

(R)-isomer

(R)-isomer
Sample Requirement High (10-50 mg)Low (< 1 mg)
Solvent Dependency Critical (pH drastically alters rotation)Controlled by mobile phase
Throughput Fast (5 mins)Moderate (20-30 mins)

Experimental Protocols

Protocol 1: Chiral HPLC Verification (Recommended)

Objective: Quantify the ratio of (S)- to (R)-4-aminohex-5-ynoic acid.

Reagents:

  • Perchloric Acid (

    
    ), 70% (HPLC Grade)
    
  • Methanol (HPLC Grade)

  • Water (Milli-Q, 18.2 M

    
    )
    

Instrumentation:

  • HPLC System with UV Detector (210 nm) or CAD (Charged Aerosol Detector)

  • Column: Crownpak CR-I (+) or CR (+) (Daicel), 3.0 x 150 mm, 5

    
    m. Note: Crown ether columns are specific for primary amines.
    

Workflow:

  • Mobile Phase Preparation: Mix

    
     Perchloric acid solution (aq) and Methanol in a 85:15 (v/v) ratio. Note: Low pH is required to protonate the amino group for interaction with the crown ether.
    
  • Sample Prep: Dissolve 1.0 mg of (S)-4-aminohex-5-ynoic acid HCl in 1.0 mL of mobile phase. Filter through 0.22

    
    m PTFE filter.
    
  • Run Parameters:

    • Flow Rate: 0.4 mL/min

    • Temperature: 25°C (Strict control required)

    • Injection Vol: 5

      
      L
      
  • Analysis: The (S)-enantiomer typically elutes after the (R)-enantiomer on Crownpak CR(+) columns due to stronger binding affinity (verify with racemic standard).

Protocol 2: Polarimetry (Identity Check)

Objective: Confirm positive rotation sign consistent with (S)-configuration.

Workflow:

  • Solvent: Prepare 1N HCl . Crucial: Do not use water or methanol alone; zwitterionic fluctuations will destabilize the reading.

  • Concentration: Prepare a 1.0% (w/v) solution (10 mg/mL). Weigh precisely.

  • Blanking: Fill the cell with 1N HCl and zero the polarimeter.

  • Measurement:

    • Fill cell (1 dm path length) with sample. Ensure no bubbles.

    • Measure at 589 nm (Sodium D line) at 20°C .

    • Record 5 readings and average.

  • Calculation:

    
    
    Where 
    
    
    
    is observed rotation,
    
    
    is path length (dm),
    
    
    is concentration (g/100mL).[1]
    • Acceptance Criteria: Value must be Positive (+) .

Visualizations

Diagram 1: Analytical Verification Workflow

This workflow ensures that only enantiomerically pure batches are released for biological assays.

AnalyticalWorkflow Synthesis Crude Synthesis (from L-Glutamic Acid) Recrystallization Recrystallization (MeOH/Et2O) Synthesis->Recrystallization SamplePrep Sample Preparation Recrystallization->SamplePrep Polarimetry Method A: Polarimetry (Identity Check) SamplePrep->Polarimetry 10 mg/mL in 1N HCl HPLC Method B: Chiral HPLC (Purity Quantification) SamplePrep->HPLC 1 mg/mL in Mobile Phase Decision Data Analysis Polarimetry->Decision Check Sign (+) HPLC->Decision Check % ee Fail REJECT BATCH (Racemization Detected) Decision->Fail ee < 99% or Sign (-) Pass RELEASE BATCH (ee > 99.5%) Decision->Pass ee > 99% and Sign (+)

Caption: Integrated workflow for verifying (S)-4-aminohex-5-ynoic acid HCl. Polarimetry confirms identity, while HPLC confirms purity.

Diagram 2: Mechanism of Action (Why Stereochemistry Matters)

The (S)-enantiomer mimics L-GABA

Sources

Comparative

A Comprehensive Guide to Bioequivalence Testing of Generic Vigabatrin Formulations

This guide provides an in-depth comparison of methodologies for establishing the bioequivalence of generic 4-aminohex-5-ynoic acid (Vigabatrin) formulations. It is intended for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of methodologies for establishing the bioequivalence of generic 4-aminohex-5-ynoic acid (Vigabatrin) formulations. It is intended for researchers, scientists, and drug development professionals seeking to navigate the regulatory landscape and design robust bioequivalence studies for this antiepileptic agent.

Introduction to Vigabatrin and the Imperative for Bioequivalence

Vigabatrin, known chemically as 4-aminohex-5-ynoic acid, is an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the catabolism of the inhibitory neurotransmitter GABA.[1][2] By increasing GABA levels in the central nervous system, vigabatrin is effective in treating infantile spasms and refractory complex partial seizures.[3][4][5][6] The reference listed drug (RLD) is marketed under various brand names, including Sabril®, Vigafyde®, and Vigpoder®.[3][4][5][7]

The advent of generic vigabatrin formulations offers a cost-effective alternative for patients. However, to ensure therapeutic equivalence, generic manufacturers must demonstrate that their product is bioequivalent to the RLD. This guide will delineate the critical aspects of designing and conducting a scientifically sound bioequivalence study for vigabatrin, drawing upon regulatory guidance and established analytical methodologies.

Regulatory Framework: FDA and EMA Perspectives

Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established rigorous guidelines for bioequivalence studies. While general principles apply, specific recommendations for vigabatrin must be considered.

The FDA has issued a draft product-specific guidance for vigabatrin tablets, which serves as a cornerstone for study design.[8][9] This guidance recommends a multiple-dose, two-treatment, two-way, steady-state crossover in vivo pharmacokinetic bioequivalence study in adult patients with refractory complex partial seizures who are already on a stable dose of vigabatrin.[8][9] A key deviation from standard bioequivalence studies is the use of a patient population instead of healthy volunteers, a measure necessitated by the drug's safety profile and its use in a specific patient population.[8][9]

The EMA has also evaluated and approved generic versions of vigabatrin, such as Kigabeq®, based on bioequivalence studies demonstrating comparability to the reference product, Sabril®.[1][10][11] These approvals underscore the feasibility of establishing bioequivalence for different formulations, including soluble tablets.[1]

Designing a Robust Bioequivalence Study for Vigabatrin

A successful bioequivalence study for a generic vigabatrin formulation requires meticulous planning and adherence to regulatory expectations. The following sections detail the key components of such a study.

Study Design and Population

Based on the FDA's guidance, a steady-state crossover design is recommended. This design minimizes inter-subject variability and allows for a more precise comparison of the test and reference products.

dot

Caption: Crossover Bioequivalence Study Design for Vigabatrin.

Inclusion Criteria: Adult patients with refractory complex partial seizures on a stable maintenance dose of vigabatrin. Exclusion Criteria: Patients with contraindications to vigabatrin, pregnant or lactating females, and those on medications known to have significant interactions with vigabatrin.

Pharmacokinetic Endpoints and Acceptance Criteria

The primary pharmacokinetic (PK) parameters for bioequivalence assessment are:

  • AUC (Area Under the concentration-time Curve): Reflects the extent of drug absorption.

  • Cmax (Maximum Plasma Concentration): Indicates the rate of drug absorption.

The 90% confidence interval for the ratio of the geometric means (Test/Reference) for both AUC and Cmax should fall within the acceptance range of 80.00% to 125.00%.

ParameterGeometric Mean Ratio (Test/Reference)90% Confidence Interval
AUC0-t Calculated80.00% - 125.00%
Cmax Calculated80.00% - 125.00%
Table 1: Bioequivalence Acceptance Criteria
In-Vitro Dissolution Testing

Comparative in-vitro dissolution studies are essential to ensure batch-to-batch consistency and can provide supportive evidence for bioequivalence. Given that vigabatrin is classified as a Biopharmaceutics Classification System (BCS) Class I substance (high solubility, high permeability), dissolution testing in multiple pH media is recommended.[1]

Protocol for Comparative Dissolution Testing:

  • Apparatus: USP Apparatus 2 (Paddle).

  • Media:

    • 0.1 N HCl (pH 1.2)

    • Acetate buffer (pH 4.5)

    • Phosphate buffer (pH 6.8)

  • Volume: 900 mL.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 RPM.

  • Sampling Times: 10, 15, 20, 30, 45, and 60 minutes.

  • Analysis: Quantify the amount of dissolved vigabatrin using a validated HPLC-UV method.

Bioanalytical Method Validation: A Cornerstone of Reliable Data

A sensitive, specific, and validated bioanalytical method is paramount for the accurate quantification of vigabatrin in human plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[12][13][14][15]

Proposed LC-MS/MS Method

dot

Bioanalytical_Workflow Plasma Plasma Sample (100 µL) Precip Protein Precipitation (Acetonitrile) Plasma->Precip IS Internal Standard (e.g., Vigabatrin-d4) IS->Precip Centri Centrifugation Precip->Centri Super Supernatant Transfer Centri->Super Inject Injection into LC-MS/MS Super->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis MS->Data

Caption: Bioanalytical Workflow for Vigabatrin Quantification.

Key Method Parameters:

ParameterRecommended Condition
Chromatographic Column C18 (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Multiple Reaction Monitoring (MRM)
Internal Standard Isotopically labeled vigabatrin (e.g., Vigabatrin-d4)
Table 2: Recommended LC-MS/MS Parameters
Validation Parameters

The bioanalytical method must be validated according to FDA and EMA guidelines, assessing the following parameters:

  • Selectivity and Specificity: No interference from endogenous plasma components at the retention time of vigabatrin and the internal standard.

  • Linearity: A linear relationship between concentration and response over the expected range of clinical samples.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision within ±15% (±20% at the Lower Limit of Quantification).

  • Recovery: Consistent and reproducible extraction recovery.

  • Matrix Effect: Assessment of ion suppression or enhancement from the plasma matrix.

  • Stability: Stability of vigabatrin in plasma under various conditions (freeze-thaw, short-term, long-term).

Data Analysis and Reporting

Statistical analysis of the pharmacokinetic data should be performed on log-transformed AUC and Cmax values using an Analysis of Variance (ANOVA) model. The results, including geometric mean ratios, 90% confidence intervals, and intra-subject variability, should be clearly presented.

Conclusion

Establishing the bioequivalence of generic vigabatrin formulations is a multifaceted process that demands a thorough understanding of regulatory requirements, careful study design, and the implementation of a robust, validated bioanalytical method. This guide provides a comprehensive framework for navigating these complexities, ultimately ensuring that generic vigabatrin products are both safe and effective alternatives for patients. By adhering to the principles outlined herein, researchers and drug developers can confidently advance their generic vigabatrin programs toward successful regulatory approval.

References

  • Epilepsy Foundation. (2026, February 13). Vigabatrin. [Link]

  • Wikipedia. (n.d.). Vigabatrin. [Link]

  • Epilepsy.com. (n.d.). Vigabatrin - Uses and Side Effects - Epilepsy Medication. [Link]

  • Drugs.com. (n.d.). Vigabatrin - brand name list from Drugs.com. [Link]

  • ResearchGate. (n.d.). Quantification of Vigabatrin in Human Plasma by Liquid Chromatography–Electrospray Tandem Mass Spectrometry. [Link]

  • Royal Society of Chemistry. (n.d.). Rapid determination of plasma vigabatrin by LC-ESI-MS/MS supporting therapeutic drug monitoring in children with infantile spasms. [Link]

  • Healio. (2025, July 1). Sabril: Uses, Side Effects & Dosage. [Link]

  • PubMed. (2014, July 1). Vigabatrin in dried plasma spots: validation of a novel LC-MS/MS method and application to clinical practice. [Link]

  • U.S. Food and Drug Administration. (2015, March). Draft Guidance on Vigabatrin. [Link]

  • ResearchGate. (2025, August 9). Vigabatrin in dried plasma spots: Validation of a novel LC–MS/MS method and application to clinical practice | Request PDF. [Link]

  • NH Healthy Families. (n.d.). Clinical Policy: Vigabatrin (Sabril). [Link]

  • Neupsy Key. (2016, August 1). Vigabatrin. [Link]

  • PubChem. (n.d.). 4-Amino-5-hexynoic acid. [Link]

  • Regulations.gov. (2017, April 19). Comment from Catalyst Pharmaceuticals, Inc. [Link]

  • European Medicines Agency. (2018, July 26). Kigabeq. [Link]

  • PubChem. (n.d.). 4-((4-Aminohex-5-enoyl)amino)hex-5-enoic acid. [Link]

  • Medscape. (n.d.). Sabril, Vigadrone (vigabatrin) dosing, indications, interactions, adverse effects, and more. [Link]

  • European Medicines Agency. (n.d.). Kigabeq (vigabatrin). [Link]

  • European Medicines Agency. (2026, February 19). Kigabeq. [Link]

  • PubMed. (2001, September 5). Determination of vigabatrin in human plasma and urine by high-performance liquid chromatography with fluorescence detection. [Link]

  • PubMed. (n.d.). Vigabatrin. Clinical pharmacokinetics. [Link]

  • PubMed. (n.d.). Determination of GABA and vigabatrin in human plasma by a rapid and simple HPLC method. [Link]

Sources

Validation

elemental analysis standards for 4-aminohex-5-ynoic acid HCl

A Senior Application Scientist's Guide to the Elemental Analysis of 4-aminohex-5-ynoic acid HCl: Standards, Alternatives, and Data Interpretation Introduction 4-aminohex-5-ynoic acid hydrochloride is a specialized amino...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Elemental Analysis of 4-aminohex-5-ynoic acid HCl: Standards, Alternatives, and Data Interpretation

Introduction

4-aminohex-5-ynoic acid hydrochloride is a specialized amino acid derivative of significant interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or high-purity chemical standard, rigorous verification of its elemental composition is a non-negotiable cornerstone of quality control. This guide provides an in-depth comparison of analytical standards for 4-aminohex-5-ynoic acid HCl, moving beyond a simple recitation of methods to explore the causality behind experimental choices. We will compare the primary method of combustion analysis with orthogonal techniques, providing the data-driven insights necessary for researchers, scientists, and drug development professionals to ensure the identity, purity, and stoichiometric integrity of their materials.

The elemental composition of a compound is a fundamental and immutable property. For 4-aminohex-5-ynoic acid HCl, this analysis confirms that the empirical formula aligns with its theoretical structure and that the material is free from significant quantities of elemental impurities. It is critical to distinguish between two types of elemental analysis in the pharmaceutical industry:

  • Bulk Elemental Analysis (Compositional): The focus of this guide, which determines the percentage by weight (%w/w) of core elements like Carbon, Hydrogen, Nitrogen, and Chlorine to confirm the molecular formula.

  • Trace Elemental Impurity Analysis: Governed by regulations like USP <232>/<233> and ICH Q3D, this process quantifies potentially toxic metal impurities that may be introduced during manufacturing.[1][2][3][4] While critically important for safety, it does not verify the compound's primary composition.

This guide will focus exclusively on the first category, providing a comprehensive framework for establishing the elemental fidelity of 4-aminohex-5-ynoic acid HCl.

Part 1: The Theoretical Benchmark: Stoichiometric Composition

Before any analysis can be performed, the theoretical elemental composition must be calculated from the molecular formula. This theoretical data serves as the "gold standard" against which all experimental results are judged.

Molecular Formula: C₆H₉NO₂ · HCl → C₆H₁₀ClNO₂ Molecular Weight: 163.60 g/mol [5]

Based on this, the expected weight percentages of each element are calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Weight ContributionTheoretical % (w/w)
CarbonC12.011672.06644.05%
HydrogenH1.0081010.0806.16%
ChlorineCl35.453135.45321.67%
NitrogenN14.007114.0078.56%
OxygenO15.999231.99819.56%
Total 163.604 100.00%
Table 1. Theoretical elemental composition of 4-aminohex-5-ynoic acid HCl.

Part 2: The Primary Standard: CHNX Combustion Analysis

Combustion analysis is the definitive method for determining the carbon, hydrogen, nitrogen, and halogen/sulfur content of a pure organic compound.[6] The technique is robust, highly accurate, and directly measures the elemental makeup of the sample.

Principle of Operation

The methodology involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures (typically ~900-1000°C).

  • Carbon is converted to carbon dioxide (CO₂).

  • Hydrogen is converted to water (H₂O).

  • Nitrogen is converted to nitrogen gas (N₂) or nitrogen oxides (NOx), which are subsequently reduced back to N₂.

  • Chlorine is converted to hydrogen chloride (HCl).

These combustion products are then separated and quantified by a series of detectors, such as thermal conductivity detectors for CO₂, H₂O, and N₂, and a coulometric or ion chromatographic detector for HCl.[7][8]

Experimental Protocol: CHN and Chlorine Analysis

This protocol outlines the steps for a modern automated elemental analyzer.

  • Sample Preparation:

    • Ensure the sample is homogenous and dry. Lyophilize or dry the 4-aminohex-5-ynoic acid HCl sample in a vacuum oven at a mild temperature (e.g., 40°C) for several hours to remove any adsorbed water, which would artificially inflate hydrogen and oxygen percentages.

    • Precisely weigh 1-3 mg of the dried sample into a tin or silver capsule using a microbalance. The exact mass is critical for accurate calculations.

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic analytical standard with a known elemental composition (e.g., Acetanilide for CHN, 2-Chlorobenzoic acid for Cl).

    • Run at least three replicates of the standard to ensure the calibration is linear and reproducible. The results for the standard must fall within its specified acceptance limits.

  • Sample Analysis:

    • Analyze the encapsulated 4-aminohex-5-ynoic acid HCl sample.

    • Perform the analysis in triplicate (n=3) to ensure precision and to identify any potential outliers.

  • Data Analysis and Acceptance Criteria:

    • The instrument software calculates the weight percentage of each element based on the sample weight and detector response.

    • Acceptance Criterion: The mean experimental value for each element should be within ±0.4% (absolute) of the theoretical value calculated in Table 1. For example, the acceptable range for Carbon would be 43.65% to 44.45%.

Workflow for Combustion Analysis

CHNX_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation Homogenize Homogenize Sample Dry Dry Sample (Vacuum Oven) Homogenize->Dry Weigh Weigh 1-3 mg into Capsule Dry->Weigh Calibrate Calibrate with CRM Combust Combust Sample (~1000°C, O₂) Calibrate->Combust Separate Separate Gases (CO₂, H₂O, N₂, HCl) Combust->Separate Detect Detect & Quantify Separate->Detect Calculate Calculate %w/w Detect->Calculate Compare Compare to Theoretical Value Calculate->Compare Accept Result within ±0.4%? Compare->Accept Pass PASS Accept->Pass Yes Fail FAIL: Investigate Accept->Fail No

Caption: Workflow for elemental analysis by combustion.

Part 3: Comparison with Orthogonal Analytical Techniques

While elemental analysis is the gold standard for composition, a comprehensive characterization relies on orthogonal methods that assess purity and structure from different perspectives. No single technique tells the whole story.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
Elemental Analysis %C, %H, %N, %Cl, %O (by difference). Confirms empirical formula.Direct, quantitative measure of elemental composition. High accuracy and precision.Does not provide structural information or identify organic impurities.
HPLC (UV/CAD) Purity assessment. Detects and quantifies process-related impurities and degradation products.[9]Gold standard for determining organic purity. Can be validated for quantitative impurity profiling.Does not confirm elemental composition. Requires a chromophore for UV detection; Charged Aerosol Detection (CAD) can be used if not.
Mass Spectrometry (MS) Confirms molecular weight and provides structural information through fragmentation.Provides exact mass, confirming the molecular formula (C₆H₁₀ClNO₂). LC-MS can identify impurities.Inherently non-quantitative without extensive calibration. Does not provide elemental ratios directly.
NMR Spectroscopy Unambiguous structural confirmation. Provides detailed information on C-H framework.Confirms the precise atomic arrangement. ¹H and ¹³C NMR verify the carbon skeleton, alkyne, and amino acid moieties. Can be used for quantitative purity assessment (qNMR) against a standard. Solid-state NMR can probe the local environment of the chloride ion.[10]Less sensitive than MS. May not detect non-protonated or non-carbonaceous impurities.
Table 2. Comparison of elemental analysis with complementary analytical techniques.

Expert Insight: A truly validated standard of 4-aminohex-5-ynoic acid HCl should have concordant data from all these techniques. For example, a sample that passes elemental analysis but shows significant impurities by HPLC is not a suitable standard. Similarly, a sample that is pure by HPLC but fails elemental analysis may indicate an incorrect structure, the presence of a different salt form, or significant inorganic contamination.

Part 4: Specifically Addressing the Hydrochloride Salt

Combustion analysis quantifies the total chlorine content. It does not distinguish between the ionic chloride of the HCl salt and any covalently-bound (organic) chlorine. While organic chlorine is highly unlikely in this specific molecule's synthesis, confirming the chloride is ionic is a key validation step.

Alternative Method: Ion Chromatography (IC)

Ion chromatography is an ideal technique for the selective quantification of anions, including chloride.

Experimental Protocol: Chloride Quantification by IC
  • Sample Preparation: Accurately weigh a larger amount of the sample (e.g., 10-20 mg) and dissolve it in a known volume of high-purity deionized water to create a stock solution.

  • Calibration: Prepare a series of calibration standards of known chloride concentration using a certified sodium chloride or potassium chloride standard.

  • Analysis: Inject the sample solution into the IC system, which separates the chloride from other ions. A conductivity detector measures the chloride concentration.

  • Data Comparison: The experimental chloride percentage from IC should match the theoretical contribution from the HCl salt (21.67%). A significant discrepancy could indicate that not all the material is in the hydrochloride salt form.

Decision Logic: Total vs. Ionic Chlorine Analysis

Halogen_Analysis_Decision Start Need to Verify Chlorine Content Question1 Is the goal to confirm the empirical formula? Start->Question1 Combustion Perform Combustion Analysis for Total Chlorine (%Cl) Question1->Combustion Yes Question2 Is the goal to specifically quantify the HCl salt form? Question1->Question2 No CompareTotal Compare with theoretical %Cl (21.67%) Combustion->CompareTotal CompareTotal->Question2 Conclusion Data confirms stoichiometry and salt form. CompareTotal->Conclusion If IC is not performed, assumes all Cl is ionic IC Perform Ion Chromatography for Ionic Chloride (Cl⁻) Question2->IC Yes CompareIonic Compare with theoretical %Cl (21.67%) IC->CompareIonic CompareIonic->Conclusion

Caption: Decision tree for selecting a chlorine analysis method.

Conclusion

Establishing the analytical standards for 4-aminohex-5-ynoic acid HCl is a multi-faceted process that hinges on the foundational data provided by elemental analysis. The acceptance criterion of ±0.4% absolute deviation from theoretical values for C, H, N, and Cl provides a robust, self-validating system for confirming the compound's empirical formula and purity.

However, for comprehensive quality assurance in a research or drug development setting, this data must not be viewed in isolation. True confidence in a chemical standard is achieved when the direct, quantitative results of elemental analysis are supported by orthogonal purity data from HPLC and unambiguous structural confirmation from NMR and Mass Spectrometry. This integrated analytical approach ensures that the material is not only elementally correct but is also the right molecule at the required purity.

References

  • Shimadzu. (n.d.). Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2. Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • Cross, A. (2013, November 7). Validation of Metal Impurities in Drug Products. American Laboratory. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]

  • Gulf Coast Conference. (2018, October 17). New Techniques for Measuring Organic Halides in Crude Using Combustion Ion Chromatography. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 1650: Adsorbable Organic Halides by Adsorption and Coulometric Titration; Revision C. Retrieved from [Link]

  • PubMed. (2006, December 28). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory. Retrieved from [Link]

  • PubMed. (2018, March 2). Determination of adsorbable organic halogens in surface water samples by combustion-microcoulometry versus combustion-ion chromatography titration. Retrieved from [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-hexynoic acid. Retrieved from [Link]

  • Pawellek, D., et al. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PMC. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Aminohex-5-ynoic Acid Hydrochloride

For our valued partners in research and development, the journey of discovery extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

For our valued partners in research and development, the journey of discovery extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive, technically-grounded protocol for the disposal of 4-Aminohex-5-ynoic acid hydrochloride. Our focus is not just on procedure, but on the scientific rationale that underpins each step, ensuring the safety of your personnel and the integrity of your facility.

Core Principle: Hazard-Based Waste Characterization

4-Aminohex-5-ynoic acid hydrochloride is classified as a hazardous substance. This determination is not arbitrary; it is based on internationally recognized GHS (Globally Harmonized System) classifications derived from toxicological data.

  • GHS Classification: GHS07 (Exclamation Mark)[1]

  • Hazard Statements:

    • H315: Causes skin irritation[1][2]

    • H319: Causes serious eye irritation[1][2]

    • H335: May cause respiratory irritation[1][2]

The chemical structure, containing an amino group, a carboxylic acid, and a terminal alkyne, also suggests potential reactivity that must be managed. The terminal alkyne, in particular, can be reactive under certain conditions. Therefore, this compound must never be disposed of via standard trash or sanitary sewer (drain) systems.[3] It is to be managed exclusively as regulated chemical waste.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal preparation, ensure the following PPE is in use. This is a non-negotiable baseline for mitigating the risks identified by the H-statements.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or splash goggles.Protects against splashes and airborne particles, addressing the H319 "serious eye irritation" hazard.[4]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact, mitigating the H315 "causes skin irritation" hazard.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[5]
Respiratory Protection Use only in a certified chemical fume hood.Prevents inhalation of dust or aerosols, addressing the H335 "may cause respiratory irritation" hazard.[4]

Step-by-Step Disposal Protocol: From Bench to Pickup

This protocol covers the accumulation of waste in the laboratory ("satellite accumulation") through to its final removal by a licensed disposal service.[6]

Step 1: Designate a Hazardous Waste Container
  • Select a Compatible Container: Use the original manufacturer's container or a new, clean container made of compatible material (e.g., glass or high-density polyethylene - HDPE). The container must have a secure, leak-proof screw-top cap.

  • Inspect for Integrity: Ensure the container is free from cracks, residue, or damage.[6]

  • Affix a Hazardous Waste Label: As soon as the first quantity of waste is added, the container must be labeled. The label must include:

    • The words "HAZARDOUS WASTE"[6]

    • The full chemical name: "4-Aminohex-5-ynoic acid hydrochloride" (no formulas or abbreviations)[6]

    • The approximate concentration and quantity of the waste.

    • The date accumulation started.

Step 2: Waste Accumulation
  • Location: The waste container must be kept at or near the point of generation (e.g., in the fume hood where the work is performed) and under the control of laboratory personnel.[6]

  • Segregation is Critical: Store the waste container in a designated secondary containment bin. This bin must be segregated from incompatible materials, particularly strong bases (which could react with the hydrochloride salt) and strong oxidizing agents.

  • Keep it Closed: The waste container must remain closed at all times except when actively adding waste.[6] Do not leave a funnel in the opening.

Step 3: Preparing for Disposal
  • Do Not Attempt Neutralization: There is no universally validated, peer-reviewed protocol for the in-lab neutralization of this specific compound. The presence of the terminal alkyne introduces a risk of unintended, potentially hazardous side reactions. The only authoritative and safe method of disposal is through a licensed waste management provider.

  • Request Pickup: Once the container is 90% full, or if work with the chemical is complete, arrange for pickup from your institution's Environmental Health & Safety (EHS) office or their contracted hazardous waste disposal company.[6]

Step 4: Managing Empty Containers

A container that once held 4-Aminohex-5-ynoic acid hydrochloride is also considered hazardous waste until properly decontaminated.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or methanol).

  • Collect Rinseate: The rinseate from all three rinses must be collected and disposed of as hazardous waste in your designated "4-Aminohex-5-ynoic acid hydrochloride" waste container.

  • Deface and Dispose: Once triple-rinsed, deface or remove the original labels and dispose of the container as non-hazardous lab glass or plastic, in accordance with your institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper handling and disposal of 4-Aminohex-5-ynoic acid hydrochloride.

G cluster_prep Preparation & Handling cluster_waste Waste Accumulation cluster_disposal Final Disposal Path cluster_prohibited Prohibited Actions start Start: Need to dispose of 4-Aminohex-5-ynoic acid hydrochloride ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work inside a certified chemical fume hood ppe->fume_hood waste_container Select & Label a compatible Hazardous Waste Container fume_hood->waste_container add_waste Add waste to container waste_container->add_waste segregate Store in secondary containment, segregated from incompatibles add_waste->segregate as needed drain Drain Disposal add_waste->drain trash Trash Disposal add_waste->trash neutralize In-Lab Neutralization add_waste->neutralize keep_closed Keep container closed when not in use segregate->keep_closed as needed keep_closed->add_waste as needed full Container is 90% full or work is complete keep_closed->full request_pickup Request pickup from Institutional EHS full->request_pickup disposal_vendor Licensed Hazardous Waste Vendor collects waste request_pickup->disposal_vendor incineration Probable Disposal Method: High-Temperature Incineration disposal_vendor->incineration end End: Compliant Disposal incineration->end

Caption: Disposal workflow for 4-Aminohex-5-ynoic acid hydrochloride.

Emergency Procedures

Spill Response
  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or you feel unsafe.

  • Contain: If the spill is small and you are trained to do so, prevent it from spreading using absorbent pads or sand.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS office.

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

  • Skin Contact: Immediately wash skin with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

References

  • Hazardous Waste and Disposal - American Chemical Society. (n.d.). American Chemical Society. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University. Retrieved from [Link]

  • Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. (2021, January 14). HCI. Retrieved from [Link]

  • How to Properly Dispose Chemical Hazardous Waste. (2018, November 28). NSTA. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • 4-aminohex-5-ynoic acid hydrochloride | 103451-26-9. (n.d.). MilliporeSigma. Retrieved from [Link]

  • (R)-4-Aminohex-5-enoic acid hydroChloride. (n.d.). PubChem. Retrieved from [Link]

  • Material Safety Data Sheet - Yumizen G CLEANER. (n.d.). HORIBA Medical. Retrieved from [Link]

  • 4-Amino-5-hexynoic acid. (n.d.). PubChem. Retrieved from [Link]

  • SAFETY DATA SHEET - Amino Acid F Reagent. (2021, August 10). Hach. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Aminohex-5-ynoic acid hydrochloride

An In-Depth Guide to the Safe Handling of 4-Aminohex-5-ynoic Acid Hydrochloride: Personal Protective Equipment, Operational Plans, and Disposal This guide provides comprehensive safety and handling protocols for 4-Aminoh...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Safe Handling of 4-Aminohex-5-ynoic Acid Hydrochloride: Personal Protective Equipment, Operational Plans, and Disposal

This guide provides comprehensive safety and handling protocols for 4-Aminohex-5-ynoic acid hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. As a gamma-aminobutyric acid (GABA) analogue, its unique acetylenic functional group necessitates stringent safety measures to mitigate potential risks. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each procedural step to foster a culture of safety and scientific excellence in your laboratory.

Understanding the Hazard Profile of 4-Aminohex-5-ynoic Acid Hydrochloride

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. 4-Aminohex-5-ynoic acid hydrochloride is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][2]. These classifications are the foundation of our safety protocols, dictating the necessary personal protective equipment (PPE) and handling procedures. The hydrochloride salt form may also contribute to its corrosive properties in the presence of moisture.

Table 1: Summary of Hazards for 4-Aminohex-5-ynoic Acid Hydrochloride

Hazard StatementDescriptionImplication for Handling
H315 Causes skin irritationDirect skin contact must be avoided through the use of appropriate gloves and lab coats.
H319 Causes serious eye irritationEye protection is mandatory to prevent contact with dust particles or splashes.
H335 May cause respiratory irritationHandling should occur in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling 4-Aminohex-5-ynoic acid hydrochloride.

Hand Protection
  • Requirement: Powder-free nitrile gloves are the minimum requirement.[3][4][5]

  • Rationale: Nitrile provides good resistance to a wide range of chemicals. The absence of powder prevents the aerosolization of the compound, which could be inhaled.[5] Gloves must be inspected for any signs of degradation or perforation before use.[6]

  • Procedure: When handling larger quantities or during procedures with a high risk of splashing, double-gloving is recommended. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[5][7] Proper glove removal technique is essential to prevent skin contact with the contaminated outer surface.[6]

Eye and Face Protection
  • Requirement: Safety glasses with side shields are the minimum requirement. A face shield should be worn in conjunction with safety glasses when there is a risk of splashes or when handling larger quantities.[6][8]

  • Rationale: The H319 classification indicates a risk of serious eye irritation. Safety glasses protect against airborne particles, while a face shield provides a broader barrier against splashes.

Body Protection
  • Requirement: A long-sleeved laboratory coat must be worn at all times.[9]

  • Rationale: This prevents accidental skin contact with the chemical. The lab coat should be buttoned completely.

Respiratory Protection
  • Requirement: A NIOSH-approved N95 or higher respirator is recommended when handling the powder outside of a certified chemical fume hood, or if there is a potential for aerosol generation.[4][10]

  • Rationale: The H335 classification highlights the risk of respiratory irritation. A respirator will filter out fine particles of the compound, preventing inhalation. All respirator use must be in accordance with a comprehensive respiratory protection program, including fit-testing.[10]

Operational Plan: From Receipt to Experimentation

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Procedure:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11] The recommended storage temperature is typically between 2-8°C.[6][12]

    • The storage area should be clearly labeled with the appropriate hazard warnings.

Weighing and Aliquoting
  • Workflow:

Weighing_Workflow cluster_hood Inside Chemical Fume Hood A Don appropriate PPE B Decontaminate weighing area A->B Prepare workspace C Tare analytical balance with weigh boat B->C Set up D Carefully transfer desired amount of 4-Aminohex-5-ynoic acid hydrochloride C->D Weighing E Close primary container immediately D->E Containment F Transfer aliquot to secondary container E->F Transfer G Clean balance and surrounding area F->G Cleanup H Dispose of contaminated weigh boat and gloves G->H Waste Disposal

Sources

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